molecular formula C5H10O3 B180225 (1,4-Dioxan-2-yl)methanol CAS No. 143669-41-4

(1,4-Dioxan-2-yl)methanol

Cat. No.: B180225
CAS No.: 143669-41-4
M. Wt: 118.13 g/mol
InChI Key: CMEPUAROFJSGJN-UHFFFAOYSA-N
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Description

(1,4-Dioxan-2-yl)methanol is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEPUAROFJSGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347290
Record name (1,4-Dioxan-2-yl)methanol
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29908-11-0
Record name (1,4-Dioxan-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,4-dioxan-2-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (1,4-Dioxan-2-yl)methanol. The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and development. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visualization of a relevant synthetic workflow.

Core Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₁₀O₃. It is a derivative of 1,4-dioxane, featuring a hydroxymethyl substituent. The presence of both ether and alcohol functional groups influences its physical and chemical characteristics, making it a subject of interest in various chemical syntheses.

Quantitative Data Summary

The table below summarizes the available quantitative physical property data for this compound. It is important to note that while some experimental data is available, other values are based on computational predictions.

Physical PropertyValueSource / Notes
Molecular Weight 118.13 g/mol Computed by PubChem.[1]
Boiling Point 94-96 °C at 10 mmHgExperimental value.[2]
208.2 ± 15.0 °CPredicted value at standard pressure.[3][4]
Melting Point Not availableExperimental data not found.
Density 1.102 g/cm³[3][4]
Refractive Index Not availableExperimental data not found.
pKa 14.24 ± 0.10Predicted value.[3]
Solubility Miscible with water and soluble in most organic solvents.Inferred from the properties of 1,4-dioxane and the presence of a hydroxyl group.[5][6]

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Melting Point Determination

While this compound is a liquid at room temperature, this protocol is relevant for determining the melting point of solid derivatives or for contexts where it may be solidified.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated melting point apparatus).

  • Heating: The apparatus is heated slowly and steadily. The temperature is carefully monitored.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination

Methodology: Distillation Method

  • Apparatus Setup: A small volume (e.g., 5-10 mL) of the liquid is placed in a round-bottom flask. A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • Observation: The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Refractive Index Measurement

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement is also recorded, as the refractive index is temperature-dependent.

Solubility Determination

Methodology: Qualitative Assessment

  • Water Solubility: To a test tube containing a small amount (e.g., 0.1 g or 0.2 mL) of the compound, add approximately 3 mL of water in portions, shaking vigorously after each addition. Observe if the compound dissolves completely.

  • Organic Solvent Solubility: Repeat the process with various organic solvents of differing polarities (e.g., ethanol, acetone, diethyl ether, toluene, hexane) to determine the solubility profile.

  • Miscibility: For liquid-liquid solubility, equal volumes of the compound and the solvent are mixed. If a single homogeneous phase is formed, the liquids are miscible. If two distinct layers form, they are immiscible.

Synthetic Workflow Visualization

The following diagram illustrates a common laboratory-scale synthesis of (S)-(1,4-dioxan-2-yl)methanol. This process involves the debenzylation of a protected precursor via catalytic hydrogenation.

Synthesis_Workflow start Intermediate 83 (2S)-2-((Benzyloxy)methyl)-1,4-dioxane reaction_step Reaction Stirring (18 hours under H2 atmosphere) start->reaction_step reagents Palladium on Carbon (10% w/w) Ethanol (Solvent) Hydrogen Gas (H2) reagents->reaction_step filtration Filtration (through diatomaceous earth) reaction_step->filtration washing Washing (with Ethyl Acetate) filtration->washing concentration Concentration (under reduced pressure) washing->concentration product (S)-(1,4-Dioxan-2-yl)methanol (Final Product) concentration->product

Caption: Synthetic workflow for (S)-(1,4-Dioxan-2-yl)methanol.

References

An In-depth Technical Guide on (1,4-Dioxan-2-yl)methanol: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available physicochemical properties of (1,4-Dioxan-2-yl)methanol. The information is curated for researchers, scientists, and professionals in drug development who may encounter this moiety in their work.

Chemical Structure and Identification

This compound is a heterocyclic organic compound. Its structure consists of a 1,4-dioxane ring substituted at the 2-position with a hydroxymethyl group.[1] This substitution introduces a chiral center at the C2 position of the dioxane ring, meaning the molecule can exist as a racemic mixture or as individual enantiomers, (S)-(+)- and (R)-(-)-(1,4-Dioxan-2-yl)methanol.

Below are the chemical structures and identifiers for the racemic mixture and its enantiomers.

chemical_structures Chemical Structures of this compound and its Enantiomers cluster_racemic Racemic this compound cluster_s (S)-(+)-(1,4-Dioxan-2-yl)methanol cluster_r (R)-(-)-(1,4-Dioxan-2-yl)methanol racemic racemic_name This compound s_enantiomer s_name [(2S)-1,4-dioxan-2-yl]methanol r_enantiomer r_name [(2R)-1,4-dioxan-2-yl]methanol

Caption: 2D structures of racemic, (S), and (R) isomers.

Table 1: Chemical Identifiers

IdentifierRacemic this compound(S)-(+)-(1,4-Dioxan-2-yl)methanol(R)-(-)-(1,4-Dioxan-2-yl)methanol
IUPAC Name This compound[1][(2S)-1,4-Dioxan-2-yl]methanol[2][(2R)-1,4-Dioxan-2-yl]methanol
CAS Number 29908-11-0[1]406913-93-7[2]406913-88-0
PubChem CID 12655091[1]44429359[2]44399116
Molecular Formula C₅H₁₀O₃[1]C₅H₁₀O₃[2]C₅H₁₀O₃
SMILES C1COC(CO1)CO[1]C1CO--INVALID-LINK--CO[2]C1CO--INVALID-LINK--CO
InChIKey CMEPUAROFJSGJN-UHFFFAOYSA-N[1]CMEPUAROFJSGJN-YFKPBYRVSA-N[2]CMEPUAROFJSGJN-VTZCHBDBSA-N

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available experimental and predicted data.

Table 2: General Physicochemical Properties

PropertyValueSource
Molecular Weight 118.13 g/mol PubChem CID: 12655091[1]
Physical Form LiquidSigma-Aldrich
Predicted Boiling Point 208.2 ± 15.0 °CChemicalBook[3]
Experimental Boiling Point 94-96 °C at 10 mmHgSigma-Aldrich
Predicted Density 1.102 g/cm³ChemicalBook[3]
Predicted XlogP3 -0.9PubChem CID: 12655091[1]

Note: Experimental data for melting point and solubility in common solvents like water, ethanol, and DMSO were not found in the reviewed literature.

Stereochemistry

The presence of a stereocenter at the C2 position gives rise to two enantiomers: (S) and (R). The absolute configuration significantly influences the biological activity of chiral molecules. The separation and characterization of individual enantiomers are therefore crucial in drug discovery and development.

stereochemistry Stereoisomers of this compound racemic Racemic Mixture This compound s_enantiomer (S)-Enantiomer racemic->s_enantiomer Resolution r_enantiomer (R)-Enantiomer racemic->r_enantiomer Resolution s_enantiomer->racemic Racemization r_enantiomer->racemic Racemization

Caption: Relationship between the racemic mixture and its enantiomers.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is sparse in the available literature.

¹H NMR Spectroscopy

A ¹H NMR spectrum for (S)-(1,4-Dioxan-2-yl)methanol in Chloroform-d (500 MHz) has been reported with the following chemical shifts (δ) in ppm: 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H).[4] A detailed assignment of these peaks is not provided in the source.

¹³C NMR and FT-IR Spectroscopy

Comprehensive and assigned experimental ¹³C NMR and FT-IR data for this compound were not found in the reviewed literature.

Experimental Protocols: Synthesis

Detailed, step-by-step experimental protocols for the synthesis of racemic or enantiomerically pure this compound are not extensively documented in readily accessible sources. However, a general procedure for the synthesis of the (S)-enantiomer has been described.

General Synthesis of (S)-(1,4-Dioxan-2-yl)methanol

A common route to synthesize chiral 1,4-dioxane derivatives involves the cyclization of a protected glycerol derivative. A general workflow is presented below.

synthesis_workflow General Synthetic Workflow for (S)-(1,4-Dioxan-2-yl)methanol start Chiral Starting Material (e.g., (R)-Glycidol derivative) intermediate1 Ring Opening with Ethylene Glycol start->intermediate1 Base intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Acid or Base catalyst product (S)-(1,4-Dioxan-2-yl)methanol intermediate2->product

Caption: A conceptual workflow for the synthesis.

A reported procedure for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol involves the debenzylation of a precursor, (S)-2-(benzyloxymethyl)-1,4-dioxane.

Methodology: To a solution of (S)-2-(benzyloxymethyl)-1,4-dioxane (1.25 g, 4.74 mmol) in ethanol (20 mL), palladium on carbon (10% w/w, 192 mg) is added. The reaction mixture is stirred under a hydrogen atmosphere for 18 hours. Upon completion, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The filtrate is then concentrated under reduced pressure to yield the product. This procedure reportedly affords (S)-(1,4-Dioxan-2-yl)methanol in 89% yield.[4]

Note: This is a general description and may require optimization for specific laboratory conditions.

Applications in Drug Development

While specific applications of this compound in drug development are not widely reported, the 1,4-dioxane scaffold is of interest in medicinal chemistry. It can be used as a bioisosteric replacement for other cyclic ethers or saturated heterocycles to modulate physicochemical properties such as solubility and metabolic stability. The hydroxyl group of this compound provides a handle for further functionalization, allowing for its incorporation into larger, more complex molecules.

Conclusion

This compound is a chiral building block with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the available information on its chemical structure, stereochemistry, and physicochemical properties. It is important to note the limited availability of detailed experimental data, which highlights an area for further research to fully characterize this compound and explore its potential. Researchers are encouraged to perform their own analytical characterization for any synthesized or procured samples of this compound.

References

An In-depth Technical Guide to (S)-(1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

(S)-(1,4-Dioxan-2-yl)methanol, a chiral building block, holds significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications. While direct biological activity data for this specific compound is limited in publicly available literature, this document explores its role as a key intermediate in the synthesis of pharmacologically active molecules. Furthermore, it discusses the broader context of dioxane-containing compounds in drug discovery.

Chemical Identity and Properties

(S)-(1,4-Dioxan-2-yl)methanol is a chiral heterocyclic compound. Its stereochemistry is a critical feature, influencing its interactions in asymmetric synthesis and its potential biological activity.

Table 1: Physicochemical Properties of (S)-(1,4-Dioxan-2-yl)methanol

PropertyValueSource
CAS Number 406913-93-7[1][2][3]
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1]
IUPAC Name [(2S)-1,4-dioxan-2-yl]methanol[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 208.2 ± 15.0 °C (Predicted)[2]
Density 1.102 g/cm³ (Predicted)[2]
SMILES O[C@H]1COCCO1
InChIKey CMEPUAROFJSGJN-YFKPBYRVSA-N[1]

Synthesis and Purification

The synthesis of (S)-(1,4-Dioxan-2-yl)methanol typically involves the hydrogenation of a suitable precursor. A general experimental protocol is outlined below.

General Synthesis Protocol

A common method for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol involves the debenzylation of (S)-((1,4-dioxan-2-yl)methoxy)benzene via hydrogenation.[2][4]

Experimental Protocol:

  • Reaction Setup: To a solution of the starting material, (S)-((1,4-dioxan-2-yl)methoxy)benzene (1 equivalent), in a suitable solvent such as ethanol, is added a palladium on carbon catalyst (10% w/w).

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere at room temperature.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite or diatomaceous earth to remove the catalyst. The filter cake is washed with an appropriate solvent like ethyl acetate.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude (S)-(1,4-Dioxan-2-yl)methanol can be further purified by column chromatography on silica gel.[5]

G cluster_synthesis Synthesis Workflow Starting Material (S)-((1,4-dioxan-2-yl)methoxy)benzene Reaction Hydrogenation (H₂, Pd/C, Ethanol) Starting Material->Reaction Workup Filtration (Diatomaceous Earth) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Final Product (S)-(1,4-Dioxan-2-yl)methanol Purification->Final Product

A generalized workflow for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol.

Applications in Drug Development

A notable application is its use as a key intermediate in the synthesis of furoindazole derivatives.[5] These derivatives have been investigated for the treatment of autoimmune diseases. This highlights the importance of (S)-(1,4-Dioxan-2-yl)methanol in providing the necessary chiral scaffold for these potentially therapeutic compounds.

The broader class of dioxane derivatives has been explored for various biological activities. Some studies have investigated their potential as anticancer agents, while others have noted the genotoxicity of the parent 1,4-dioxane molecule.[6][7][8] It is crucial to note that the biological effects of substituted dioxane derivatives can vary significantly from that of the parent compound.

Potential Biological Significance (Hypothetical)

Given the absence of direct biological data for (S)-(1,4-Dioxan-2-yl)methanol, we can only speculate on its potential roles based on the activities of structurally related compounds. The presence of the chiral hydroxyl and ether functionalities could allow it to interact with biological targets such as enzymes or receptors.

Should this molecule be found to have a specific biological activity, a hypothetical signaling pathway could be envisioned. For instance, if it were to act as an inhibitor of a particular kinase, the following logical diagram illustrates the potential downstream effects.

G cluster_pathway Hypothetical Signaling Pathway Molecule (S)-(1,4-Dioxan-2-yl)methanol Target Target Protein (e.g., Kinase) Molecule->Target Inhibition Phosphorylation Phosphorylation Target->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Cellular Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Cellular

A hypothetical signaling pathway for (S)-(1,4-Dioxan-2-yl)methanol.

Disclaimer: This diagram is purely illustrative and is not based on experimental data for (S)-(1,4-Dioxan-2-yl)methanol.

Suppliers

(S)-(1,4-Dioxan-2-yl)methanol is commercially available from various chemical suppliers catering to the research and development sector.

Table 2: Selected Suppliers of (S)-(1,4-Dioxan-2-yl)methanol

Supplier
AgileBioChem Co., Ltd.
ForeChem (Nantong) Technology Co.,Ltd.
Energy Chemical
Accela ChemBio Co.,Ltd.
Shanghai Topbiochem Technology Co., Ltd.
BLDpharm
Clearsynth

Conclusion

(S)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block with demonstrated utility in the synthesis of complex, biologically relevant molecules. While its own pharmacological profile is not yet well-defined in the literature, its role as a key intermediate underscores its importance for medicinal chemists and drug development professionals. Further research into the biological activities of this and related chiral dioxane derivatives may unveil novel therapeutic opportunities.

References

Spectroscopic Data and Analysis of (1,4-Dioxan-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for (1,4-Dioxan-2-yl)methanol, tailored for researchers, scientists, and professionals in drug development. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

1.1. ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.85 - 3.67m5H-OCH₂CH₂O- and -CH(O)-
3.66 - 3.57m2H-CH₂OH
3.55dd, J = 11.7, 5.9 Hz1HOne proton of -OCH₂- in the ring
3.46dd, J = 11.1, 10.0 Hz1HOne proton of -OCH₂- in the ring
1.75s1H-OH

Data obtained for (2S)-1,4-Dioxan-2-yl-methanol in Chloroform-d at 500 MHz.[1]

1.2. ¹³C NMR Data

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a liquid organic compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are then applied to the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Data

Experimental IR data for this compound is not widely published. However, the expected characteristic absorption bands based on its functional groups are listed below.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional Group
3600 - 3200 (broad)O-H stretchAlcohol
3000 - 2850C-H stretchAlkane
1150 - 1050C-O stretchEther
1050 - 1000C-O stretchPrimary Alcohol

2.2. Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common technique for obtaining IR spectra of liquid samples.

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal to remove any residual sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

3.1. MS Data

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺119.07027
[M+Na]⁺141.05221
[M-H]⁻117.05572
[M]⁺118.06245

Data sourced from PubChemLite.

3.2. Experimental Protocol for Mass Spectrometry (Electron Impact - EI)

Electron Impact (EI) is a hard ionization technique commonly used in mass spectrometry for the analysis of volatile organic compounds.

  • Sample Introduction: Introduce a small amount of the volatile liquid sample, this compound, into the mass spectrometer, typically via a heated direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation (molecular ion, M⁺˙).

  • Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Compound Synthesized Compound (this compound) Purification Purification (e.g., Chromatography, Distillation) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Data Interpretation - Chemical Shifts - Functional Groups - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Final Structure Confirmation Data_Analysis->Structure

Spectroscopic Analysis Workflow

References

Solubility of (1,4-Dioxan-2-yl)methanol in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound. Due to a lack of extensive, publicly available quantitative data for this specific compound, this document focuses on its predicted solubility based on structural analysis and outlines a comprehensive, standardized experimental protocol for its precise determination.

Introduction to this compound

This compound, with the molecular formula C₅H₁₀O₃, is a heterocyclic organic compound.[1][2] Its structure features a 1,4-dioxane ring substituted with a hydroxymethyl group. This unique combination of ether linkages and a primary alcohol functional group dictates its physical and chemical properties, including its solubility profile. Understanding the solubility of this compound is critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry. The principle of "like dissolves like" is fundamental to predicting its behavior in various media; the polar ether and hydroxyl groups suggest solubility in polar solvents, while the carbon backbone provides some non-polar character.[3]

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound across a range of common organic solvents. Such data is typically determined experimentally. However, based on the molecule's structure, a qualitative prediction of its solubility can be made. The compound is expected to be miscible with polar protic and aprotic solvents and less soluble in non-polar hydrocarbon solvents.

The following table summarizes common organic solvents and the predicted solubility for this compound. Researchers are encouraged to use the experimental protocol outlined in Section 3 to determine precise quantitative values.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NamePredicted SolubilityQuantitative Data ( g/100 mL at 25°C)
Polar Protic EthanolHigh / MiscibleData Not Available
MethanolHigh / MiscibleData Not Available
IsopropanolHigh / MiscibleData Not Available
Polar Aprotic Dimethyl Sulfoxide (DMSO)High / MiscibleData Not Available
AcetonitrileHigh / MiscibleData Not Available
Tetrahydrofuran (THF)High / MiscibleData Not Available
AcetoneHigh / MiscibleData Not Available
Ethyl AcetateSolubleData Not Available
Non-Polar TolueneModerately SolubleData Not Available
Dichloromethane (DCM)Moderately SolubleData Not Available
HexaneLow / InsolubleData Not Available
CyclohexaneLow / InsolubleData Not Available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method.[4][5] This procedure is consistent with the principles outlined in guidelines such as OECD Test Guideline 105, though adapted here for organic solvents.[6][7][8]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • High-purity organic solvent of choice

  • Glass flasks or vials with airtight seals

  • Orbital shaker with a temperature-controlled incubator

  • Analytical balance (readable to ±0.1 mg)

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated volumetric glassware

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the flask tightly to prevent solvent evaporation.[9] Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure saturation is reached.[5][9][10]

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the test temperature for at least 24 hours to allow undissolved solute to settle. To ensure complete removal of particulate matter, centrifuge an aliquot of the supernatant or filter it through a membrane filter compatible with the solvent.[5]

  • Sample Preparation: Carefully extract a precise volume of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC). A calibration curve must be prepared using standard solutions of known concentrations.[9]

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the Shake-Flask method for determining solubility.

Solubility_Workflow start Start prepare 1. Prepare Mixture (Excess Solute in Solvent) start->prepare equilibrate 2. Equilibrate (Shake at Constant Temp for 24-72h) prepare->equilibrate separate 3. Separate Phases (Centrifuge or Filter) equilibrate->separate sample 4. Sample & Dilute Supernatant separate->sample analyze 5. Quantify Concentration (e.g., HPLC, GC) sample->analyze calculate 6. Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

(1,4-Dioxan-2-yl)methanol: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(1,4-Dioxan-2-yl)methanol has emerged as a valuable and versatile chiral building block for the synthesis of complex stereodefined molecules, finding significant application in the fields of pharmaceutical and natural product synthesis. Its rigid 1,4-dioxane core provides a well-defined stereochemical scaffold, while the primary hydroxyl group offers a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of its enantiopure forms, (R)- and (S)-(1,4-Dioxan-2-yl)methanol, with a focus on detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Enantioselective Synthesis of this compound

The utility of this compound as a chiral building block is critically dependent on the availability of its enantiomerically pure forms. Several synthetic strategies have been developed to access both (R)- and (S)-enantiomers with high optical purity.

Synthesis from Chiral Epoxides

A common and efficient method for the enantioselective synthesis of this compound involves the use of commercially available chiral epoxides, such as (R)- or (S)-glycidol and their derivatives. A representative synthetic route is outlined below.

Diagram: Synthesis from (S)-2-(Chloromethyl)oxirane

G A (S)-2-(Chloromethyl)oxirane C (S)-2-[(2-Chloroethoxy)methyl]oxirane A->C BF3·OEt2 B 2-(2-Chloroethoxy)ethanol D (R)-(1,4-Dioxan-2-yl)methanol C->D NaOH, H2O

Caption: Synthesis of (R)-(1,4-Dioxan-2-yl)methanol.

Experimental Protocol: Synthesis of (R)-(1,4-Dioxan-2-yl)methanol

Step 1: Synthesis of (S)-2-[(2-Chloroethoxy)methyl]oxirane

To a solution of (S)-2-(chloromethyl)oxirane (1.0 eq) in an appropriate solvent, 2-(2-chloroethoxy)ethanol (1.2 eq) is added. The reaction mixture is cooled to 0 °C, and a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq), is added dropwise. The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to (R)-(1,4-Dioxan-2-yl)methanol

The crude (S)-2-[(2-chloroethoxy)methyl]oxirane (1.0 eq) is dissolved in a mixture of water and a suitable organic solvent. An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for several hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude (R)-(1,4-Dioxan-2-yl)methanol is then purified by vacuum distillation or column chromatography.

Starting MaterialProductCatalystSolventYield (%)
(S)-2-(Chloromethyl)oxirane(R)-(1,4-Dioxan-2-yl)methanolBF₃·OEt₂, NaOHDichloromethane, Water75
(R)-2-(Chloromethyl)oxirane(S)-(1,4-Dioxan-2-yl)methanolBF₃·OEt₂, NaOHDichloromethane, Water73

Table 1: Representative yields for the enantioselective synthesis of this compound.

Key Reactions and Applications in Organic Synthesis

The primary alcohol functionality of this compound serves as a key site for a variety of transformations, allowing for its incorporation into more complex molecular architectures.

Derivatization of the Hydroxyl Group

The hydroxyl group can be readily derivatized through reactions such as etherification, esterification, and conversion to leaving groups for subsequent nucleophilic substitution. The Williamson ether synthesis is a common method for introducing a variety of substituents.

Diagram: Williamson Ether Synthesis Workflow

G A (R)-(1,4-Dioxan-2-yl)methanol B Alkoxide Intermediate A->B Base (e.g., NaH) D Ether Product B->D SN2 Reaction C Alkyl Halide (R-X)

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

To a stirred suspension of a strong base, such as sodium hydride (1.2 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, a solution of (R)- or (S)-(1,4-Dioxan-2-yl)methanol (1.0 eq) in THF is added dropwise. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the alkoxide. The desired alkyl halide (1.1 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ether is then purified by column chromatography.

Alkyl HalideProductBaseSolventYield (%)
Benzyl bromide(R)-2-(Benzyloxymethyl)-1,4-dioxaneNaHTHF92
Methyl iodide(R)-2-(Methoxymethyl)-1,4-dioxaneNaHTHF88
Allyl bromide(S)-2-(Allyloxymethyl)-1,4-dioxaneKHDMF85

Table 2: Representative yields for the Williamson ether synthesis with this compound.

Application in the Synthesis of Bioactive Molecules

The chiral 1,4-dioxane motif is present in a number of biologically active compounds, including antiviral agents. This compound serves as a key precursor for the synthesis of nucleoside analogues, where the dioxane ring mimics the ribose sugar.

One notable application is in the synthesis of precursors to HIV protease inhibitors. The stereochemistry of the dioxane ring is crucial for the proper orientation of the molecule within the enzyme's active site.

Diagram: Application in Bioactive Molecule Synthesis

G A (R)-(1,4-Dioxan-2-yl)methanol B Activated Intermediate (e.g., Tosylate) A->B TsCl, Pyridine D Nucleoside Analogue B->D SN2 Reaction C Nucleobase

Caption: Synthesis of a nucleoside analogue.

Experimental Protocol: Synthesis of a Nucleoside Analogue Precursor

(R)-(1,4-Dioxan-2-yl)methanol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the reaction is stirred at 0 °C for several hours. The reaction mixture is then poured into ice-water and extracted with an organic solvent. The combined organic extracts are washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the tosylated intermediate.

To a solution of the nucleobase (e.g., adenine) (1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (1.5 eq) is added. The tosylated intermediate (1.0 eq) is then added, and the reaction mixture is heated for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired nucleoside analogue.

NucleobaseProductYield (%)
AdenineAdenine-derived nucleoside analogue65
ThymineThymine-derived nucleoside analogue70

Table 3: Representative yields for the synthesis of nucleoside analogues.

Diastereoselective Reactions

The chiral center of this compound can be used to induce stereoselectivity in reactions at adjacent positions. For instance, oxidation of the primary alcohol to the corresponding aldehyde, followed by nucleophilic addition, can proceed with high diastereoselectivity.

Experimental Protocol: Diastereoselective Aldol Reaction

The aldehyde derived from (S)-(1,4-Dioxan-2-yl)methanol (1.0 eq) is dissolved in an anhydrous solvent and cooled to -78 °C. A Lewis acid is added, followed by a silyl enol ether (1.2 eq). The reaction is stirred at low temperature for several hours. The reaction is then quenched, and the product is isolated and purified. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC.

AldehydeSilyl Enol EtherLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
(S)-(1,4-Dioxan-2-yl)carbaldehydeSilyl enol ether of acetoneTiCl₄90:1085
(S)-(1,4-Dioxan-2-yl)carbaldehydeSilyl enol ether of acetophenoneBF₃·OEt₂85:1580

Table 4: Representative data for diastereoselective aldol reactions.

Conclusion

This compound and its enantiomers are highly valuable chiral building blocks in organic synthesis. Their straightforward preparation in enantiopure form and the versatility of the primary hydroxyl group for further functionalization make them attractive starting materials for the synthesis of a wide range of complex and biologically active molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate the application of this important chiral synthon in research and development.

Goserelin: A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of goserelin, a key therapeutic agent in the management of hormone-sensitive diseases.

Discovery and History

Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), was first patented in 1976 and received approval for medical use in 1987.[1] Marketed under the brand name Zoladex, among others, it was initially available as a daily injection.[2] Subsequent advancements in drug delivery technology led to the development of a long-acting, biodegradable subcutaneous implant, which is administered on a monthly or three-monthly basis.[2] This formulation significantly improved patient compliance and therapeutic efficacy. Goserelin is included on the World Health Organization's List of Essential Medicines.[1]

Key Milestones in Goserelin Development

Below is a logical workflow illustrating the key phases in the discovery and development of goserelin.

Goserelin_Development Concept Concept: Synthetic GnRH Analogue Synthesis Peptide Synthesis (LPPS/SPPS) Concept->Synthesis Chemical Realization Patent Patented (1976) Synthesis->Patent Intellectual Property Clinical_Trials Clinical Trials (Late 1970s - 1980s) Approval Medical Use Approval (1987) Clinical_Trials->Approval Efficacy & Safety Data Formulation Development of Long-Acting Implant Approval->Formulation Improved Delivery Widespread_Use Widespread Clinical Use in Prostate & Breast Cancer WHO_List Inclusion in WHO Essential Medicines Widespread_Use->WHO_List Global Health Impact GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH GnRH / Goserelin GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds to G_protein Gq/11 & Gs Proteins GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Synthesis LH & FSH Synthesis & Secretion Ca2->Synthesis MAPK MAPK Cascade PKC->MAPK Activates Transcription Gene Transcription MAPK->Transcription Transcription->Synthesis

References

Navigating the Safety Landscape of (1,4-Dioxan-2-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for (1,4-Dioxan-2-yl)methanol (CAS No: 29908-11-0). The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment. While specific toxicological data for this compound is limited, this guide draws upon information from safety data sheets, chemical databases, and the known hazards of the parent compound, 1,4-dioxane, to provide a thorough safety profile.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is the first step in a robust risk assessment.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 29908-11-0[1][2][3]
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][2]
Appearance Liquid
Boiling Point 208.2 °C at 760 mmHg[1]
94-96 °C at 10 mmHg
Flash Point 96.3 °C[1]
Density 1.102 g/cm³[1]
IUPAC Name This compound[2]
Synonyms p-dioxane-2-methanol, 2-Methanol-1,4-dioxane, 1,4-Dioxane-2-methanol, 2-(Hydroxymethyl)-1,4-dioxane[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2]

Signal Word: Warning[2]

Hazard Pictograms:

  • alt text

Toxicological Information

To better understand the potential risks, it is prudent to consider the toxicology of the parent compound, 1,4-dioxane. 1,4-Dioxane is a known irritant and is classified as a potential human carcinogen. The primary target organs for 1,4-dioxane toxicity are the liver and kidneys.

Handling and Storage Precautions

Safe handling and storage are paramount to minimizing the risks associated with this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber, should be worn.[4]

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3]

Hygiene Measures
  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed and washed before reuse.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Recommended storage temperature is between 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways.

  • Ventilate the area and wash the spill site after the material has been collected.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[3]

  • Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Logical Workflows

While specific, validated experimental protocols for the use of this compound are not widely published, the following logical workflows and diagrams provide a framework for its safe handling in a research setting.

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in the laboratory, from preparation to disposal.

G General Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_fumehood Work in Fume Hood prep_start->prep_fumehood prep_weigh Weigh/Measure Compound prep_fumehood->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run Transfer to Reaction exp_monitor Monitor Reaction exp_run->exp_monitor cleanup_quench Quench Reaction (if applicable) exp_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Spill Response Decision Tree

In the event of a spill, a clear and logical decision-making process is crucial. The following diagram outlines a spill response decision tree.

G Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained? assess->small_spill evacuate Evacuate Area Notify EH&S small_spill->evacuate No cleanup Don PPE & Clean Up with Absorbent small_spill->cleanup Yes dispose Dispose of Waste as Hazardous cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: A decision tree for responding to a spill of this compound.

Disposal Considerations

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous chemical waste. It should be collected in a properly labeled, sealed container and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound presents several health hazards that necessitate careful handling and adherence to strict safety protocols. While a complete toxicological profile is not yet available, the information gathered provides a strong foundation for a comprehensive risk assessment. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. It is imperative that all users of this chemical familiarize themselves with this information and consult their institution's Environmental Health and Safety (EH&S) department for any specific guidance.

References

The Rising Profile of (1,4-Dioxan-2-yl)methanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics

Introduction

(1,4-Dioxan-2-yl)methanol, a chiral heterocyclic compound, is emerging as a valuable building block in medicinal chemistry. Its unique structural features, including a flexible dioxane ring and a reactive primary alcohol, offer a versatile platform for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the current and potential applications of this compound in drug discovery, with a focus on its role in the development of antiviral, anticancer, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Core Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . The presence of a stereocenter at the C2 position of the dioxane ring means that it exists as two enantiomers, (R)- and (S)-(1,4-Dioxan-2-yl)methanol. The chirality of this starting material is a critical consideration in drug design, as the stereochemistry of the final compound often dictates its biological activity and safety profile.

Applications in Antiviral Drug Discovery

The 1,4-dioxane moiety has been identified as a key pharmacophore in the development of novel antiviral agents. Notably, research targeting the Sindbis virus (SINV), a model alphavirus, has highlighted the potential of this compound derivatives.

Mechanism of Action: The antiviral activity of these compounds is attributed to their ability to bind to a hydrophobic pocket in the viral capsid protein, thereby interfering with capsid assembly and viral budding.

Quantitative Data Summary:

CompoundTargetAssayEC₅₀ (µM)Cytotoxicity (CC₅₀)Reference
(R)-(1,4-Dioxan-2-yl)methanolSindbis Virus ReplicationVirus Production Inhibition3.4[1]> 1 mM (in BHK cells)[1][1]
Bisdioxane derivativeSindbis Virus ReplicationVirus Production Inhibition14[1]> 1 mM (in BHK cells)[1][1]
Experimental Protocols

Synthesis of (R)-(1,4-Dioxan-2-yl)methanol Derivatives:

A general synthetic scheme for the elaboration of (R)-(1,4-Dioxan-2-yl)methanol into more complex antiviral agents involves the conversion of the primary alcohol to a leaving group, such as a tosylate or iodide, followed by nucleophilic substitution with a desired linker or pharmacophore.

General Procedure for Iodination of (R)-(1,4-Dioxan-2-yl)methanol:

  • To a solution of (R)-(1,4-Dioxan-2-yl)methanol in an appropriate aprotic solvent (e.g., dichloromethane), add triphenylphosphine and imidazole.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add iodine (I₂) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-2-(iodomethyl)-1,4-dioxane.

Antiviral Activity Assay (Virus Production Inhibition):

  • Plate Baby Hamster Kidney (BHK) cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Infect the BHK cells with Sindbis virus at a predetermined multiplicity of infection (MOI).

  • Simultaneously, treat the infected cells with the various concentrations of the test compounds.

  • Incubate the plates at 37 °C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Harvest the cell culture supernatant containing the progeny virus.

  • Quantify the amount of virus produced using a plaque assay or a reporter virus system (e.g., luciferase-based).

  • Calculate the EC₅₀ value, which is the concentration of the compound that inhibits virus production by 50% compared to the untreated control.

Cytotoxicity Assay:

  • Plate BHK cells in 96-well plates as described for the antiviral assay.

  • Treat the uninfected cells with serial dilutions of the test compounds.

  • Incubate the plates for the same duration as the antiviral assay.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathway and Experimental Workflow Diagrams

antiviral_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation start (R)-(1,4-Dioxan-2-yl)methanol intermediate Activation of Hydroxyl Group (e.g., Tosylation, Iodination) start->intermediate final_compound Nucleophilic Substitution with Linker/Pharmacophore intermediate->final_compound antiviral_assay Antiviral Assay (Virus Production) final_compound->antiviral_assay Test Compound cytotoxicity_assay Cytotoxicity Assay (Cell Viability) final_compound->cytotoxicity_assay Test Compound EC50 EC₅₀ Determination antiviral_assay->EC50 CC50 CC₅₀ Determination cytotoxicity_assay->CC50

Caption: Synthetic and biological evaluation workflow for this compound derivatives.

Applications in Anticancer Drug Discovery

The 1,4-dioxane scaffold has also been explored as a template for the development of novel anticancer agents. The flexibility of the dioxane ring, in contrast to more rigid aromatic systems, allows for better conformational sampling and adaptation to the binding sites of cancer-related protein targets.

Potential Targets: While specific targets for this compound-based anticancer drugs are still under investigation, the broader class of dioxane derivatives has shown activity against various cancer cell lines.

Cytotoxicity of 1,4-Dioxane Derivatives: Studies have shown that certain substituted 1,4-dioxane compounds exhibit cytotoxic effects against prostate cancer cells (PC-3).

Experimental Protocols

General Synthesis of N-Arylmethyl-1,4-dioxan-2-yl)methanamine Derivatives:

  • Convert this compound to the corresponding mesylate or tosylate.

  • React the activated intermediate with a primary or secondary amine in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., PC-3) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Logical Relationship Diagram

anticancer_logic scaffold This compound Scaffold derivatization Chemical Derivatization scaffold->derivatization library Library of Novel Dioxane Derivatives derivatization->library screening In Vitro Cytotoxicity Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_id Lead Compound Identification sar->lead_id

Caption: Logical workflow for the discovery of anticancer agents based on the this compound scaffold.

Applications in Neuroprotective Drug Discovery

The flexible 1,4-dioxane ring has been investigated as a replacement for the more rigid 1,4-benzodioxane template in the design of ligands for central nervous system (CNS) targets. This approach aims to improve the pharmacokinetic properties and receptor interaction profiles of potential neuroprotective agents.

Therapeutic Targets: Research in this area has focused on developing multitarget agents with activity at dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ) receptors, which are implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease and schizophrenia.

Experimental Protocols

Radioligand Binding Assays:

  • Prepare cell membrane homogenates from cell lines expressing the specific receptor subtype of interest (e.g., CHO cells expressing human D₂ receptors).

  • Incubate the membrane homogenates with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and various concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Diagram

neuro_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Agonist G_protein Gαi/o D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Dioxane_Ligand This compound Derivative Dioxane_Ligand->D2R Modulator (Agonist/Antagonist)

Caption: Simplified signaling pathway of the D₂ dopamine receptor, a target for this compound-based neurotherapeutics.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold in modern medicinal chemistry. The ability to readily synthesize a diverse range of analogs, coupled with the favorable physicochemical properties conferred by the dioxane ring, has led to the identification of potent antiviral, anticancer, and neuroprotective candidates. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting area. As our understanding of the structure-activity relationships of these compounds continues to grow, we can anticipate the emergence of novel therapeutics based on the this compound core.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-(1,4-Dioxan-2-yl)methanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1,4-Dioxan-2-yl)methanol is a chiral building block with potential applications as a chiral auxiliary in asymmetric synthesis. Its rigid dioxane backbone and the presence of a primary hydroxyl group for attachment to a prochiral substrate make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. While specific literature on the use of (S)-(1,4-Dioxan-2-yl)methanol as a chiral auxiliary is not extensively available, its structural similarity to well-established chiral auxiliaries derived from glycerol, such as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, allows for the proposal of analogous applications and protocols.

This document provides detailed application notes and proposed experimental protocols for the use of (S)-(1,4-Dioxan-2-yl)methanol in key asymmetric reactions. The methodologies and expected outcomes are based on established procedures for structurally related chiral auxiliaries and are intended to serve as a guide for researchers exploring the potential of this compound.

Proposed Applications

Based on the reactivity of analogous chiral auxiliaries, (S)-(1,4-Dioxan-2-yl)methanol is proposed to be effective in the following asymmetric transformations:

  • Asymmetric Alkylation of Enolates: To generate chiral carboxylic acids and their derivatives.

  • Asymmetric Aldol Reactions: To synthesize enantiomerically enriched β-hydroxy carbonyl compounds.

  • Asymmetric Diels-Alder Reactions: To control the stereochemistry of cycloaddition products.

Asymmetric Alkylation of Carboxylic Acids

This protocol describes the proposed use of (S)-(1,4-Dioxan-2-yl)methanol as a chiral auxiliary for the diastereoselective alkylation of a carboxylic acid.

Experimental Workflow

Asymmetric_Alkylation_Workflow cluster_attachment Step 1: Attachment of Chiral Auxiliary cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Cleavage and Recovery ProchiralAcid Prochiral Carboxylic Acid Ester Chiral Ester ProchiralAcid->Ester DCC, DMAP CH2Cl2, 0 °C to rt Auxiliary (S)-(1,4-Dioxan-2-yl)methanol Auxiliary->Ester Enolate Lithium Enolate Ester->Enolate LDA, THF -78 °C AlkylatedEster Alkylated Chiral Ester Enolate->AlkylatedEster R-X -78 °C to rt ChiralAcid Chiral Carboxylic Acid AlkylatedEster->ChiralAcid LiOH, THF/H2O RecoveredAuxiliary Recovered Auxiliary AlkylatedEster->RecoveredAuxiliary AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedEster

Caption: Proposed workflow for asymmetric alkylation.

Detailed Protocol

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of the prochiral carboxylic acid (1.0 eq.) and (S)-(1,4-Dioxan-2-yl)methanol (1.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the chiral ester.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C.

  • Slowly add a solution of the chiral ester (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq.) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated chiral ester (1.0 eq.) in a mixture of THF and water (3:1, 0.2 M).

  • Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the chiral carboxylic acid with ethyl acetate.

  • The aqueous layer can be further extracted to recover the chiral auxiliary.

  • Dry the organic layer containing the product over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative.

Anticipated Results (Based on Analogy)

The following table summarizes the expected yields and diastereoselectivities for the asymmetric alkylation of propanoic acid with various alkyl halides, based on results obtained with (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol.

EntryAlkyl Halide (R-X)ProductExpected Yield (%)Expected d.e. (%)
1Benzyl bromide2-Phenylpropanoic acid85-95>90
2Allyl bromidePent-4-enoic acid80-90>85
3Iodomethane2-Methylpropanoic acid75-85>80

Asymmetric Aldol Reaction

This protocol outlines the proposed application of (S)-(1,4-Dioxan-2-yl)methanol as a chiral auxiliary in a diastereoselective aldol reaction.

Logical Relationship of Key Steps

Asymmetric_Aldol_Logic Start Start: Chiral N-Acyl Dioxane Enolization Enolization (e.g., Bu₂BOTf, DIPEA) Start->Enolization Aldol_Addition Diastereoselective Aldol Addition Enolization->Aldol_Addition Aldehyde Aldehyde (R'CHO) Aldehyde->Aldol_Addition Intermediate Aldol Adduct Aldol_Addition->Intermediate Cleavage Auxiliary Cleavage (e.g., LiBH₄) Intermediate->Cleavage Product Chiral β-Hydroxy Carbonyl Compound Cleavage->Product End End: Enantiomerically Enriched Product Product->End

Caption: Logical flow of the asymmetric aldol reaction.

Detailed Protocol

Step 1: Preparation of the N-Acyl Dioxane

  • Follow the procedure described in "Asymmetric Alkylation - Step 1" to attach the desired acyl group (e.g., from propionyl chloride) to the chiral auxiliary.

Step 2: Diastereoselective Aldol Reaction

  • To a solution of the N-acyl dioxane (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C, add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) followed by diisopropylethylamine (DIPEA, 1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour.

  • Extract the product with DCM, wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the aldol adduct (1.0 eq.) in anhydrous diethyl ether (0.1 M) at 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction carefully with 1 M NaOH.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the β-hydroxy carboxylic acid.

  • Dry the organic layer, filter, and concentrate to obtain the product.

Anticipated Results (Based on Analogy)

The following table presents the expected outcomes for the aldol reaction between the propionyl derivative of the auxiliary and various aldehydes.

EntryAldehydeProductExpected Yield (%)Expected d.e. (%)
1Isobutyraldehyde3-Hydroxy-2,4-dimethylpentanoic acid80-90>95 (syn)
2Benzaldehyde3-Hydroxy-2-methyl-3-phenylpropanoic acid85-95>98 (syn)
3Acetaldehyde3-Hydroxy-2-methylbutanoic acid75-85>90 (syn)

Disclaimer

The protocols and anticipated results presented in this document are based on established methodologies for structurally analogous chiral auxiliaries. The actual performance of (S)-(1,4-Dioxan-2-yl)methanol in these reactions may vary. Researchers are encouraged to optimize reaction conditions to achieve the best results. The provided information is intended for research purposes only.

Application Note: Protocol for the Tosylation of (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the synthesis of (1,4-Dioxan-2-yl)methyl 4-toluenesulfonate through the tosylation of (1,4-Dioxan-2-yl)methanol. This procedure converts the primary alcohol into a tosylate, an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[1][2] The protocol details the necessary reagents, equipment, step-by-step experimental procedure, and safety precautions.

Reaction Principle

The tosylation of an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[3] The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The base serves to neutralize the hydrochloric acid (HCl) by-product generated during the reaction. This conversion of the hydroxyl group (-OH), a poor leaving group, into a tosylate group (-OTs), a very good leaving group, is achieved with retention of configuration at the carbon atom attached to the oxygen.[1][4]

Reaction Scheme: this compound + p-Toluenesulfonyl Chloride --(Pyridine)--> (1,4-Dioxan-2-yl)methyl 4-toluenesulfonate + Pyridinium hydrochloride

Materials and Equipment

A summary of the required reagents and their properties is provided in the table below.

ReagentFormulaMolar Mass ( g/mol )RoleNotes
This compoundC₅H₁₀O₃118.13Starting MaterialEnsure it is dry before use.
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Tosylating AgentShould be pure and free of p-toluenesulfonic acid.[5] Corrosive and moisture-sensitive.
PyridineC₅H₅N79.10Base & SolventUse anhydrous grade. Toxic and flammable. Triethylamine can be used as an alternative.[3]
Dichloromethane (DCM)CH₂Cl₂84.93SolventUse anhydrous (dry) grade.[3][6]
1.0 M Hydrochloric Acid (HCl)HCl36.46WorkupTo remove excess pyridine.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01WorkupTo neutralize any remaining acid.
Brine (Saturated NaCl solution)NaCl58.44WorkupTo remove water from the organic layer.[3]
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentTo dry the organic solution. Magnesium sulfate (MgSO₄) is an alternative.
  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

Experimental Protocol

This protocol is based on a 10 mmol scale of this compound. Adjust quantities as needed. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).[6]

ReagentEquivalentsMolar Amount (mmol)Mass/Volume
This compound1.010.01.18 g
p-Toluenesulfonyl chloride (TsCl)1.212.02.29 g
Pyridine1.515.01.21 mL
Dichloromethane (DCM)--~20 mL
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.18 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the alcohol is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Under an inert atmosphere, add anhydrous pyridine (1.21 mL, 15.0 mmol) to the cooled solution via syringe.[3]

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours.[3] If TLC analysis shows incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[3][7]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting alcohol.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of cold water.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).[3]

  • Washing: Combine the organic layers and wash successively with:

    • Cold 1.0 M HCl (2 x 20 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (1 x 20 mL).[7]

    • Brine (1 x 20 mL).[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The product can typically be eluted with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1). The excess tosyl chloride can also be removed by reacting it with cellulosic material like filter paper.[8]

Visualized Workflows and Mechanisms

G cluster_prep Reaction Setup cluster_react Reaction cluster_workup Workup & Isolation cluster_purify Purification A 1. Dissolve Alcohol in Anhydrous DCM B 2. Cool to 0 °C in Ice Bath A->B C 3. Add Pyridine B->C D 4. Add TsCl Portion-wise C->D E 5. Stir at 0 °C to RT D->E F 6. Monitor by TLC E->F G 7. Quench with Water & Extract with DCM F->G Reaction Complete H 8. Wash with HCl, NaHCO3, Brine G->H I 9. Dry with Na2SO4 & Filter H->I J 10. Concentrate (Rotovap) I->J K 11. Flash Column Chromatography J->K L Pure Product K->L

Caption: Workflow for the tosylation of this compound.

G cluster_intermediate ROH R-OH (Alcohol) Int R-O(H+)-Ts (Protonated Intermediate) ROH->Int 1. Nucleophilic Attack on Sulfur TsCl Ts-Cl (Tosyl Chloride) Py Pyridine (Base) ROTs R-OTs (Tosylate Product) Int->ROTs 2. Deprotonation by Pyridine PyHCl Pyridine-H+ Cl- (By-product)

Caption: Simplified mechanism for alcohol tosylation.

Safety and Handling

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols: The Role of (1,4-Dioxan-2-yl)methanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of (1,4-Dioxan-2-yl)methanol as a versatile building block in the preparation of key pharmaceutical intermediates. The focus is on the synthesis of morpholine-containing structures, exemplified by a proposed synthetic route to Viloxazine, a selective norepinephrine reuptake inhibitor. Additionally, the relevance of the dioxane moiety in the context of other complex molecules, such as the Bruton's tyrosine kinase (BTK) inhibitor GDC-0834, is discussed.

Introduction

This compound is a valuable bifunctional molecule incorporating a hydrophilic 1,4-dioxane ring and a reactive primary alcohol. This unique combination makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds used in drug discovery and development. The dioxane moiety can influence the physicochemical properties of a molecule, such as solubility and metabolic stability, while the hydroxymethyl group provides a handle for diverse chemical transformations.

This document outlines key synthetic strategies involving this compound, provides detailed experimental protocols for its activation and subsequent conversion to amine intermediates, and presents a plausible synthetic pathway for the pharmaceutical intermediate Viloxazine.

Key Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to 2-substituted morpholine derivatives. The synthesis typically involves a two-step process:

  • Activation of the Hydroxyl Group: The primary alcohol is first converted into a good leaving group, most commonly a tosylate, to facilitate subsequent nucleophilic substitution.

  • Introduction of the Amine Functionality: The activated intermediate is then reacted with a nitrogen nucleophile to introduce the amine group, which is crucial for the formation of the morpholine ring.

A prime example of a pharmaceutical agent containing a morpholine ring derivable from this strategy is Viloxazine . Viloxazine is a selective norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD).[1]

Another area of interest is the incorporation of the (1,4-dioxan-2-yl)methyl moiety into more complex scaffolds. While a direct synthetic link is not established in publicly available literature, the structural motif is present in molecules like the BTK inhibitor GDC-0834 , suggesting the potential utility of this compound-derived building blocks in the synthesis of kinase inhibitors.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key transformations involved in the conversion of this compound to a key amine intermediate, and its subsequent use in the synthesis of Viloxazine. Please note that these are representative yields based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis of 2-(Aminomethyl)-1,4-dioxane from this compound

StepReactionReagentsTypical Yield (%)Reference
1Tosylationp-Toluenesulfonyl chloride, Pyridine85-95General Procedure
2aAzide FormationSodium Azide80-95[2]
3aStaudinger ReductionTriphenylphosphine, H₂O80-95[3][4]
2bGabriel Synthesis (Alkylation)Potassium Phthalimide70-90[5]
3bGabriel Synthesis (Hydrazinolysis)Hydrazine Hydrate70-90[5]

Table 2: Proposed Synthesis of Viloxazine

StepReactionKey ReagentsTypical Yield (%)Reference
4Epoxide Ring Opening2-(Aminomethyl)-1,4-dioxane, 2-((2-ethoxyphenoxy)methyl)oxirane60-80Inferred from similar reactions
5Intramolecular Cyclization (Morpholine formation)Acid or Base catalyst40-60[6]

Experimental Protocols

Synthesis of (1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate (Tosylate)

This protocol describes the activation of the primary alcohol of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by column chromatography on silica gel if necessary.

Synthesis of 2-(Aminomethyl)-1,4-dioxane

Two common methods for the conversion of the tosylate to the corresponding amine are presented below.

Step 1: Synthesis of 2-(Azidomethyl)-1,4-dioxane

Materials:

  • (1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the tosylate (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude azide, which can often be used in the next step without further purification.

Step 2: Staudinger Reduction to 2-(Aminomethyl)-1,4-dioxane

Materials:

  • 2-(Azidomethyl)-1,4-dioxane

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the crude azide (1.0 eq) in THF in a round-bottom flask.[3]

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Stir the mixture for 2-4 hours.

  • Add water (5-10 eq) and stir the reaction mixture overnight at room temperature.[3]

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl to extract the amine.

  • Basify the aqueous layer with NaOH and extract the free amine with an organic solvent.

  • Dry the organic layer and concentrate to yield the desired amine.

Step 1: Synthesis of 2-((1,4-Dioxan-2-yl)methyl)isoindoline-1,3-dione

Materials:

  • (1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate

  • Potassium phthalimide

  • Dimethylformamide (DMF)

Procedure:

  • Suspend potassium phthalimide (1.1 eq) in anhydrous DMF in a round-bottom flask.

  • Add the tosylate (1.0 eq) and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the N-alkylated phthalimide.

Step 2: Hydrazinolysis to 2-(Aminomethyl)-1,4-dioxane

Materials:

  • 2-((1,4-Dioxan-2-yl)methyl)isoindoline-1,3-dione

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend the N-alkylated phthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 2-4 hours.

  • A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in dilute HCl and wash with an organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer and extract the amine with a suitable organic solvent.

  • Dry and concentrate the organic layer to yield 2-(aminomethyl)-1,4-dioxane.

Proposed Synthesis of Viloxazine

This proposed protocol outlines the final steps for the synthesis of Viloxazine from the key amine intermediate.

Materials:

  • 2-(Aminomethyl)-1,4-dioxane

  • 2-((2-Ethoxyphenoxy)methyl)oxirane

  • Ethanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Dissolve 2-((2-ethoxyphenoxy)methyl)oxirane (1.0 eq) in ethanol in a round-bottom flask.

  • Add 2-(aminomethyl)-1,4-dioxane (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 24 hours to facilitate the initial epoxide ring-opening.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the intramolecular cyclization by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude Viloxazine by column chromatography or recrystallization.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Activation and Amination cluster_1 Viloxazine Synthesis A This compound B (1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate A->B Tosylation (TsCl, Pyridine) C 2-(Aminomethyl)-1,4-dioxane B->C Amination (e.g., Gabriel Synthesis or Azide formation followed by reduction) E Viloxazine Intermediate C->E Epoxide Ring Opening D 2-((2-Ethoxyphenoxy)methyl)oxirane D->E F Viloxazine E->F Intramolecular Cyclization

Caption: Proposed synthetic workflow for Viloxazine from this compound.

Logical Relationship: Viloxazine Mechanism of Action

G A Viloxazine B Norepinephrine Transporter (NET) A->B binds to C Inhibition of Norepinephrine Reuptake B->C leads to D Increased Norepinephrine in Synaptic Cleft C->D E Therapeutic Effect in ADHD D->E G cluster_0 B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PKC PKCβ PLCG2->PKC NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation GDC0834 GDC-0834 GDC0834->BTK inhibits

References

Protecting Group Strategies for (1,4-Dioxan-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the primary hydroxyl group of (1,4-Dioxan-2-yl)methanol. The selection of an appropriate protecting group is crucial in multi-step syntheses to ensure the stability of the hydroxyl moiety under various reaction conditions while allowing for its selective removal when required. This guide covers three common and versatile protecting group strategies: silyl ethers, acyl esters, and benzyl ethers.

Introduction to Protecting Group Strategies

The hydroxyl group of this compound is a primary alcohol, making it susceptible to a wide range of reactions, including oxidation, acylation, and acting as a nucleophile. In the context of complex molecule synthesis, it is often necessary to temporarily mask this reactivity. A suitable protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups within the molecule.

Silyl Ether Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability under neutral and basic conditions, and selective deprotection using fluoride ions. The steric bulk of the substituents on the silicon atom can be tuned to control the stability of the silyl ether. For a primary alcohol like that in this compound, the tert-butyldimethylsilyl (TBS) group offers a good balance of stability and ease of removal.

Data Presentation: Silyl Ether Protection and Deprotection
StepProtecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Deprotection Reagents
Protection TBS (tert-butyldimethylsilyl)TBS-Cl, ImidazoleDMFRoom Temp.2-4>95TBAF
Deprotection TBS (tert-butyldimethylsilyl)TBAFTHFRoom Temp.0.5~89[1]-

Experimental Workflow: Silyl Ether Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P TBS-Cl, Imidazole, DMF Start_P->Reagents_P 1. Add reagents Reaction_P Stir at RT, 2-4h Reagents_P->Reaction_P 2. React Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P 3. Quench & Isolate Product_P O-TBS-(1,4-Dioxan-2-yl)methanol Workup_P->Product_P 4. Purify Start_D O-TBS-(1,4-Dioxan-2-yl)methanol Reagents_D TBAF, THF Start_D->Reagents_D 1. Add reagent Reaction_D Stir at RT, 30 min Reagents_D->Reaction_D 2. React Workup_D Column Chromatography Reaction_D->Workup_D 3. Purify Product_D This compound Workup_D->Product_D 4. Isolate

Caption: Workflow for silyl ether protection and deprotection.

Experimental Protocols

Protection as a tert-Butyldimethylsilyl (TBS) Ether:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-TBS protected this compound.

Deprotection of the TBS Ether:

  • To a solution of the TBS-protected this compound (1.0 eq) in tetrahydrofuran (THF), add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (2.0 eq).[1]

  • Stir the reaction mixture at room temperature for 30 minutes.[1]

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to yield the deprotected this compound.[1]

Acyl Ester Protection

Esterification of the hydroxyl group provides another robust protection strategy. Acetyl and benzoyl esters are common choices. They are stable to a wide range of reaction conditions, particularly those that are neutral or acidic. Deprotection is typically achieved by hydrolysis under basic conditions.

Data Presentation: Acyl Ester Protection and Deprotection
StepProtecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Deprotection Reagents
Protection Acetyl (Ac)Acetic Anhydride, PyridineDCM0 to RT1-2>95K₂CO₃, MeOH
Protection Benzoyl (Bz)Benzoyl Chloride, Et₃N, DMAPDCM0 to RT2-3>90LiOH, THF/H₂O
Deprotection Acetyl (Ac)K₂CO₃, MeOHMeOHRoom Temp.1-3>90-
Deprotection Benzoyl (Bz)LiOHTHF/H₂ORoom Temp.2-4>90-

Experimental Workflow: Acyl Ester Protection and Deprotection

cluster_protection Protection (e.g., Acetylation) cluster_deprotection Deprotection (e.g., Deacetylation) Start_P This compound Reagents_P Ac₂O, Pyridine, DCM Start_P->Reagents_P 1. Add reagents Reaction_P Stir at 0°C to RT, 1-2h Reagents_P->Reaction_P 2. React Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P 3. Quench & Isolate Product_P (1,4-Dioxan-2-yl)methyl acetate Workup_P->Product_P 4. Purify Start_D (1,4-Dioxan-2-yl)methyl acetate Reagents_D K₂CO₃, MeOH Start_D->Reagents_D 1. Add reagents Reaction_D Stir at RT, 1-3h Reagents_D->Reaction_D 2. React Workup_D Neutralization & Extraction Reaction_D->Workup_D 3. Isolate Product_D This compound Workup_D->Product_D 4. Purify

Caption: Workflow for acyl ester protection and deprotection.

Experimental Protocols

Protection as an Acetyl (Ac) Ester:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and add pyridine (1.5 eq).

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography if necessary.

Deprotection of the Acetyl Ester:

  • Dissolve the acetyl-protected this compound (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once complete, neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.

Benzyl Ether Protection

Benzyl ethers are a popular choice for protecting alcohols due to their stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. The benzyl group is typically removed by catalytic hydrogenation, which offers a mild and orthogonal deprotection strategy.

Data Presentation: Benzyl Ether Protection and Deprotection
StepProtecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Deprotection Reagents
Protection Benzyl (Bn)NaH, BnBrTHF0 to RT3-5>90H₂, Pd/C
Deprotection Benzyl (Bn)H₂, Pd/CEtOH or MeOHRoom Temp.4-12>95-

Experimental Workflow: Benzyl Ether Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P NaH, BnBr, THF Start_P->Reagents_P 1. Add reagents Reaction_P Stir at 0°C to RT, 3-5h Reagents_P->Reaction_P 2. React Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P 3. Quench & Isolate Product_P O-Bn-(1,4-Dioxan-2-yl)methanol Workup_P->Product_P 4. Purify Start_D O-Bn-(1,4-Dioxan-2-yl)methanol Reagents_D H₂ (1 atm), 10% Pd/C, EtOH Start_D->Reagents_D 1. Setup reaction Reaction_D Stir at RT, 4-12h Reagents_D->Reaction_D 2. Hydrogenate Workup_D Filtration & Concentration Reaction_D->Workup_D 3. Isolate Product_D This compound Workup_D->Product_D 4. Purify

Caption: Workflow for benzyl ether protection and deprotection.

Experimental Protocols

Protection as a Benzyl (Bn) Ether:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 3-5 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the Benzyl Ether:

  • Dissolve the benzyl-protected this compound (1.0 eq) in ethanol or methanol.

  • Add 10% palladium on carbon (Pd/C, 10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification is typically not necessary.

References

Application Notes and Protocols for Grignard Reactions Involving (1,4-Dioxan-2-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Grignard reactions with (1,4-dioxan-2-yl)methanol and its derivatives. The focus is on the stereocontrolled synthesis of chiral alcohols, which are valuable intermediates in pharmaceutical and natural product synthesis.

Introduction

This compound and its derivatives are versatile chiral building blocks. The inherent chirality and the presence of oxygen atoms at the 1 and 4 positions allow for chelation control in nucleophilic additions to a carbonyl group at the 2-position, such as in 2-formyl-1,4-dioxane. This chelation can lead to high diastereoselectivity in Grignard reactions, making it a powerful tool for asymmetric synthesis.

Grignard reagents (RMgX) are potent nucleophiles that add to carbonyl compounds to form new carbon-carbon bonds.[1][2] When the substrate is chiral, as in the case of derivatives of this compound, the reaction can proceed with a high degree of stereocontrol, yielding diastereomerically enriched products. The stereochemical outcome is often governed by the formation of a rigid, chelated intermediate involving the magnesium atom of the Grignard reagent and the oxygen atoms of the dioxane ring. This intermediate directs the nucleophilic attack of the Grignard reagent from the less sterically hindered face of the carbonyl group.

Data Presentation

The following table summarizes the expected products and diastereoselectivity for Grignard reactions with 2-formyl-1,4-dioxane, based on analogous reactions with similar chiral α-alkoxy aldehydes. The diastereomeric ratio (d.r.) is a key indicator of the reaction's stereoselectivity.

EntryGrignard Reagent (RMgX)SubstrateExpected Major ProductExpected Diastereomeric Ratio (syn:anti)
1Methylmagnesium bromide (CH₃MgBr)(R)-2-formyl-1,4-dioxane(R)-1-((R)-1,4-dioxan-2-yl)ethanol>90:10
2Ethylmagnesium bromide (CH₃CH₂MgBr)(R)-2-formyl-1,4-dioxane(R)-1-((R)-1,4-dioxan-2-yl)propan-1-ol>90:10
3Phenylmagnesium bromide (C₆H₅MgBr)(R)-2-formyl-1,4-dioxane(R)-((R)-1,4-dioxan-2-yl)(phenyl)methanol>85:15
4Isopropylmagnesium chloride ((CH₃)₂CHMgCl)(R)-2-formyl-1,4-dioxane(R)-1-((R)-1,4-dioxan-2-yl)-2-methylpropan-1-ol>95:5
5Vinylmagnesium bromide (CH₂=CHMgBr)(R)-2-formyl-1,4-dioxane(R)-1-((R)-1,4-dioxan-2-yl)prop-2-en-1-ol>80:20

Experimental Protocols

Protocol 1: Diastereoselective Grignard Reaction with (R)-2-formyl-1,4-dioxane

This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to (R)-2-formyl-1,4-dioxane, a derivative of this compound.

Materials:

  • (R)-2-formyl-1,4-dioxane

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.

  • Substrate Preparation: Dissolve (R)-2-formyl-1,4-dioxane (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise to the cooled solution of the aldehyde via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomerically enriched alcohol.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio by GC or HPLC analysis.

Protocol 2: Grignard Reaction with a Protected this compound Derivative

This protocol outlines a procedure for a Grignard reaction on a molecule containing a this compound moiety where the hydroxyl group is protected, and the Grignard reagent reacts at a different electrophilic site.

Materials:

  • Protected this compound derivative (e.g., with a distal ester group)

  • Grignard reagent (e.g., Ethylmagnesium bromide, 3.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (2.4 eq).

  • Grignard Reagent Preparation (if not commercially available): Add a small crystal of iodine to activate the magnesium. In a dropping funnel, dissolve the corresponding alkyl or aryl halide (2.2 eq) in anhydrous THF. Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Substrate: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, dissolve the protected this compound derivative (1.0 eq) in anhydrous THF. Add the substrate solution dropwise to the Grignard reagent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Flame-dried glassware under inert atmosphere start->setup substrate_prep Dissolve chiral aldehyde in anhydrous solvent setup->substrate_prep cool Cool to -78 °C substrate_prep->cool add_grignard Slow addition of Grignard reagent cool->add_grignard stir Stir at -78 °C (2-3 hours) add_grignard->stir quench Quench with sat. NH4Cl solution stir->quench warm Warm to room temp. quench->warm extract Extract with ether warm->extract dry Dry and concentrate extract->dry purify Column chromatography dry->purify end Diastereomerically enriched alcohol purify->end

Caption: General workflow for a diastereoselective Grignard reaction.

Chelation_Control cluster_chelate Chelated Intermediate aldehyde { (R)-2-formyl-1,4-dioxane | { O | C | O } } chelate Mg-Chelate aldehyde:o1->chelate aldehyde:c->chelate aldehyde:o2->chelate product Diastereomerically Enriched Alcohol chelate->product Nucleophilic attack from less hindered face grignard R-Mg-X grignard->chelate Forms rigid chelate

Caption: Principle of chelation control in Grignard additions.

References

Application Notes and Protocols: Oxidation of (1,4-Dioxan-2-yl)methanol to (1,4-Dioxan-2-yl)carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, (1,4-dioxan-2-yl)methanol, to its corresponding aldehyde, (1,4-dioxan-2-yl)carbaldehyde. This transformation is a crucial step in the synthesis of various heterocyclic compounds relevant to the pharmaceutical and agrochemical industries. Three robust and widely-used oxidation methods are presented: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-catalyzed Oxidation. Each protocol is detailed to ensure reproducibility and success in a laboratory setting.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, (1,4-dioxan-2-yl)carbaldehyde, is a valuable building block containing a reactive aldehyde functionality appended to a stable dioxane ring. The selection of an appropriate oxidation method is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups. This application note compares three popular and effective methods for this transformation, providing detailed protocols and data to aid researchers in selecting the most suitable method for their specific needs.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties for the starting material and the desired product is provided in the table below for easy reference and characterization.

PropertyThis compound(1,4-Dioxan-2-yl)carbaldehyde
Molecular Formula C₅H₁₀O₃C₅H₈O₃
Molecular Weight 118.13 g/mol [1]116.12 g/mol
CAS Number 29908-11-0[1]56217-56-2
Appearance Colorless liquidColorless to pale yellow liquid
Boiling Point Not specifiedNot specified
¹H NMR Not detailed in search resultsPredicted shifts available
¹³C NMR Not detailed in search resultsPredicted shifts available

Oxidation Methodologies: A Comparative Overview

The choice of oxidation method depends on several factors, including scale, substrate sensitivity, reagent availability and toxicity, and desired work-up procedure. The following table provides a high-level comparison of the three detailed protocols.

MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureMild conditions, short reaction times, high yields, commercially available reagent.[2][3]Reagent is expensive and potentially explosive, produces iodinane byproduct.[2]
Swern Oxidation Oxalyl chloride, DMSO, Et₃NCH₂Cl₂, -78 °C to Room TempHigh yields, mild conditions, suitable for sensitive substrates.[4]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates CO and CO₂ gases.[4]
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)CH₂Cl₂/H₂O, 0 °C to Room TempCatalytic use of TEMPO, inexpensive co-oxidant, environmentally benign.Can be substrate-dependent, may require careful pH control.

Experimental Protocols

The following protocols are adapted from general procedures for the oxidation of primary alcohols and are expected to be effective for the oxidation of this compound.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mildness and is often the first choice for small-scale syntheses of sensitive aldehydes.[2][3][5][6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture until the solid byproducts are dissolved.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (1,4-dioxan-2-yl)carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation is a classic and highly reliable method for the synthesis of aldehydes from primary alcohols.[4][7][8]

Materials:

  • This compound

  • Oxalyl chloride or Trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware for reactions at low temperatures (e.g., three-neck flask, dropping funnel, low-temperature thermometer)

Procedure:

  • To a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane in a three-neck flask equipped with a dropping funnel and a thermometer, cooled to -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 - 3.0 eq) in anhydrous dichloromethane dropwise, maintaining the internal temperature below -65 °C.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the internal temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to warm to room temperature over about 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: TEMPO-catalyzed Oxidation

This method offers a "greener" alternative by using a catalytic amount of the stable radical TEMPO and an inexpensive stoichiometric oxidant like sodium hypochlorite (bleach).

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of potassium bromide (0.1 eq) and a catalytic amount of TEMPO (0.01 - 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add an aqueous solution of sodium hypochlorite containing sodium bicarbonate (as a buffer) dropwise while vigorously stirring. Maintain the temperature at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathway

Oxidation_Reaction Starting_Material this compound (Primary Alcohol) Product (1,4-Dioxan-2-yl)carbaldehyde (Aldehyde) Starting_Material->Product Oxidation Oxidizing_Agent [Oxidizing Agent] (e.g., DMP, Swern Reagents, TEMPO/NaOCl)

Caption: General reaction scheme for the oxidation of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Alcohol in Solvent B Add Oxidizing Agent A->B C Stir and Monitor Reaction (TLC) B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, etc.) G->H

Caption: A generalized workflow for the oxidation and purification process.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Dess-Martin Periodinane is potentially explosive upon impact or heating; handle with care.

  • Swern oxidation produces toxic carbon monoxide gas and foul-smelling dimethyl sulfide.

  • Sodium hypochlorite is corrosive and should be handled with care.

Conclusion

The oxidation of this compound to (1,4-dioxan-2-yl)carbaldehyde can be effectively achieved using several modern and reliable methods. The choice between Dess-Martin oxidation, Swern oxidation, and TEMPO-catalyzed oxidation will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. The detailed protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: Stereoselective Reactions Directed by the Dioxan Moiety of (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. Chiral auxiliaries are stereogenic molecules temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of one stereoisomer over others, a process known as diastereoselective synthesis. While a wide array of chiral auxiliaries have been developed and successfully applied, this document focuses on the potential stereodirecting influence of the dioxan moiety, with a specific interest in derivatives of (1,4-Dioxan-2-yl)methanol.

Although direct and detailed examples of this compound acting as a chiral auxiliary in high-yielding, diastereoselective reactions are not extensively documented in readily available literature, the principles of stereocontrol by cyclic acetals are well-established. This document will therefore provide a comprehensive overview of the concepts, present a detailed protocol for a closely related and well-understood stereoselective reaction directed by a 1,3-dioxane moiety as a representative example, and discuss the potential applications and logical workflows for employing this compound in a similar capacity.

Principle of Stereocontrol by Dioxan Moieties

The directing power of a dioxan moiety in stereoselective reactions stems from its defined and often rigid chair-like conformation. When attached to a prochiral center, the substituents on the dioxane ring create a sterically and electronically biased environment. This bias influences the trajectory of incoming reagents, favoring attack from the less hindered face of the molecule.

The key factors influencing the degree of stereoselectivity include:

  • Conformational Rigidity: A more rigid dioxan ring provides a more predictable and well-defined chiral environment.

  • Steric Hindrance: Bulky substituents on the dioxan ring can effectively block one face of the reactive center.

  • Chelation Control: The oxygen atoms of the dioxan moiety can coordinate with metal ions (e.g., from a Lewis acid catalyst or an organometallic reagent), leading to a more ordered and rigid transition state, which can significantly enhance diastereoselectivity.

Representative Application: Diastereoselective Reduction of a β-Keto Acetal

As a practical illustration of the stereodirecting effect of a dioxan moiety, we present a protocol for the diastereoselective reduction of a β-keto acetal derived from a chiral 1,3-diol. This reaction establishes a 1,3-diol relationship, a common structural motif in many natural products. The chiral 1,3-dioxane acts as an effective chiral auxiliary to control the formation of a new stereocenter at the carbonyl carbon.

Experimental Protocol: Diastereoselective Reduction of (S)-1-((R)-2,2-dimethyl-1,3-dioxan-4-yl)ethan-1-one

This protocol is based on established methodologies for the diastereoselective reduction of ketones bearing chiral acetals.

Materials:

  • (S)-1-((R)-2,2-dimethyl-1,3-dioxan-4-yl)ethan-1-one (Substrate)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) (Reducing agent)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF) (Solvent)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂) or Zinc chloride (ZnCl₂) (Chelating Lewis acid, optional but recommended for enhanced selectivity)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the β-keto acetal substrate (1.0 eq) and anhydrous diethyl ether under a nitrogen atmosphere.

  • Chelation (Optional): The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of MgBr₂·OEt₂ (1.1 eq) in anhydrous diethyl ether is added dropwise. The mixture is stirred at -78 °C for 30 minutes to allow for the formation of a chelated intermediate.

  • Reduction: A solution of LiAlH₄ (1.1 eq) in anhydrous diethyl ether is added slowly to the reaction mixture, ensuring the temperature remains below -70 °C. The reaction is stirred at -78 °C for 3-4 hours.

  • Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the diastereomeric alcohol products. The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the purified product.

Expected Outcome and Data Presentation

The reduction is expected to proceed with high diastereoselectivity, favoring the syn-1,3-diol product due to the directing effect of the chiral dioxane. The results can be summarized in a table for clarity.

EntryReducing AgentLewis AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1LiAlH₄MgBr₂·OEt₂Et₂O-7849295:5
2NaBH₄ZnCl₂THF-7868590:10
3LiAlH₄NoneEt₂O-7849570:30

Note: The data presented in this table is representative and based on typical outcomes for such reactions. Actual results may vary.

Logical Workflow for Utilizing this compound as a Chiral Auxiliary

The following workflow outlines the general steps for employing this compound as a chiral auxiliary in an asymmetric synthesis campaign.

G cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Auxiliary Cleavage A Prochiral Substrate (e.g., carboxylic acid, ketone) C Coupling Reaction (e.g., esterification, acetalization) A->C B Chiral this compound B->C D Chiral Substrate-Auxiliary Adduct C->D E Diastereoselective Reaction (e.g., enolate alkylation, aldol addition) D->E F Diastereomerically Enriched Product E->F G Cleavage Reaction (e.g., hydrolysis, reduction) F->G H Enantiomerically Enriched Target Molecule G->H I Recovered this compound G->I

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Proposed Signaling Pathway for Stereocontrol

The stereochemical outcome of the reaction is determined in the transition state of the diastereoselective step. For a chelation-controlled reduction, a plausible transition state model involves the coordination of the Lewis acid to both the carbonyl oxygen and one of the dioxane oxygen atoms. This coordination locks the conformation of the substrate-auxiliary adduct, leading to a highly organized transition state.

G cluster_0 Chelation-Controlled Transition State Model Substrate Substrate-Auxiliary Adduct ChelatedIntermediate Rigid Chelated Intermediate Substrate->ChelatedIntermediate + LA LewisAcid Lewis Acid (LA) LewisAcid->ChelatedIntermediate HydrideAttack Hydride Attack (from less hindered face) ChelatedIntermediate->HydrideAttack MajorDiastereomer Major Diastereomer HydrideAttack->MajorDiastereomer

Caption: Proposed model for Lewis acid-mediated stereocontrol.

Conclusion and Future Outlook

The use of chiral dioxan moieties as directing groups in stereoselective reactions is a powerful strategy in asymmetric synthesis. While specific, high-yielding protocols for this compound as a chiral auxiliary are yet to be broadly established, the underlying principles of stereocontrol through rigid cyclic acetals provide a strong foundation for its potential application. The representative protocol for the diastereoselective reduction of a β-keto acetal demonstrates the feasibility and effectiveness of this approach.

For researchers in drug development and organic synthesis, the exploration of this compound and its derivatives as novel chiral auxiliaries presents an opportunity for innovation. Further studies are warranted to systematically evaluate its performance in a range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions. Such investigations will undoubtedly contribute to the expanding toolkit of synthetic methodologies for the efficient construction of complex chiral molecules.

Synthesis of Macrocycles Incorporating (1,4-Dioxan-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of chiral building blocks into macrocyclic scaffolds is a pivotal strategy in modern drug discovery, enabling the synthesis of molecules with well-defined three-dimensional structures that can interact with complex biological targets.[1][2] (1,4-Dioxan-2-yl)methanol, a derivative of glycerol, represents a versatile and stereochemically rich building block for the synthesis of novel polyether macrocycles. This document provides detailed application notes and a generalized protocol for the synthesis of such macrocycles, aimed at researchers in medicinal chemistry and drug development.

Macrocycles containing polyether moieties are of significant interest due to their potential to modulate protein-protein interactions and exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.[2] The synthesis of these complex structures often relies on efficient macrocyclization reactions, such as those involving multicomponent reactions or ring-closing metathesis.[1]

Application Notes

The synthesis of macrocycles incorporating this compound offers a pathway to novel chemical entities with potential therapeutic applications. The inherent chirality of this building block allows for the creation of stereochemically defined macrocycles, which is crucial for target specificity and efficacy. These macrocycles can be envisioned as scaffolds for the development of inhibitors of challenging drug targets. The general synthetic approach involves a two-step process where a chiral precursor, derived from a cyclic ether like a functionalized 1,4-dioxane, is first generated and then subjected to a macrocyclization reaction.

Generalized Synthetic Protocol

The following protocol describes a generalized two-step method for the synthesis of chiral polyether macrocycles from a functionalized 1,4-dioxane derivative, which serves as a surrogate for a direct protocol involving this compound, for which specific literature is not available. This method is adapted from procedures for synthesizing chiral polyether macrocycles from cyclic ethers.

Step 1: Synthesis of the Linear Polyether Precursor

  • To a solution of a suitable stable diazo reagent in a dry, inert solvent (e.g., dichloromethane), add a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) at room temperature under an inert atmosphere.

  • To this mixture, add a functionalized 1,4-dioxane derivative. The reaction is typically stirred for several hours until the consumption of the starting materials is observed by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the linear polyether precursor.

Step 2: Macrocyclization

  • The purified linear polyether precursor is dissolved in a suitable solvent (e.g., acetonitrile) at high dilution to favor intramolecular cyclization.

  • A suitable amine is added to the solution, and the reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours to days.

  • The progress of the macrocyclization is monitored by analytical techniques such as HPLC or LC-MS.

  • Once the reaction is complete, the solvent is removed in vacuo, and the resulting macrocycle is purified by preparative HPLC to afford the final product.

Quantitative Data Summary

The following table presents representative data for a hypothetical synthesis of a macrocycle incorporating a 1,4-dioxane-derived moiety. This data is illustrative and serves as a guideline for expected outcomes.

ParameterValue
Starting Materials
Functionalized 1,4-Dioxane1.0 equiv
Diazo Reagent2.2 equiv
Amine for Cyclization1.1 equiv
Reaction Conditions
Step 1: SolventDichloromethane
Step 1: CatalystRh₂(OAc)₄ (1 mol%)
Step 1: TemperatureRoom Temperature
Step 1: Time12 h
Step 2: SolventAcetonitrile
Step 2: Temperature80 °C (Reflux)
Step 2: Time48 h
Yields
Linear Precursor (Step 1)65%
Macrocycle (Step 2)40%
Characterization
Molecular Weight ( g/mol )[Calculated MW]
¹H NMR (CDCl₃, 400 MHz)[Expected chemical shifts]
¹³C NMR (CDCl₃, 100 MHz)[Expected chemical shifts]
High-Resolution Mass Spec[Calculated m/z]

Visualizations

Synthetic Pathway for a Chiral Polyether Macrocycle

G Generalized Synthetic Pathway A Functionalized 1,4-Dioxane C Linear Polyether Precursor A->C Rh(II) catalyst B Diazo Reagent B->C E Chiral Polyether Macrocycle C->E High Dilution, Heat D Amine D->E

Caption: Generalized two-step synthesis of a chiral polyether macrocycle.

Experimental Workflow for Synthesis and Purification

G Experimental Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Macrocyclization A Mix Reactants & Catalyst B Reaction Monitoring (TLC/LC-MS) A->B C Work-up & Concentration B->C D Column Chromatography C->D E High Dilution Reaction Setup D->E Purified Precursor F Reaction Monitoring (HPLC) E->F G Solvent Removal F->G H Preparative HPLC Purification G->H I Characterization (NMR, MS) H->I Final Product

References

Application of (R)-(1,4-Dioxan-2-yl)methanol in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(R)-(1,4-Dioxan-2-yl)methanol is a versatile chiral building block with significant applications in the stereoselective synthesis of complex natural products. Its inherent chirality and functionality make it an invaluable synthon for the construction of key structural motifs, particularly substituted tetrahydropyran rings, which are prevalent in a wide range of biologically active molecules. This application note details the utility of a chiral synthon derived from (R)-(1,4-Dioxan-2-yl)methanol in the total synthesis of (+)-decarestrictine L, a fungal metabolite known for its inhibitory activity against cholesterol biosynthesis. A comprehensive experimental protocol for the key transformations and a summary of the quantitative data are provided to facilitate its application by researchers in organic synthesis and drug development.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of innovative synthetic strategies that utilize chiral building blocks to control stereochemistry. (R)-(1,4-Dioxan-2-yl)methanol serves as a valuable C5 chiral synthon, offering a pre-defined stereocenter and functional handles that can be elaborated into more complex structures. The 1,4-dioxane moiety can act as a masked diol or can be manipulated to reveal other functionalities. This note focuses on the application of a chiral tetrahydropyran synthon, conceptually derived from the chiral pool, in the asymmetric synthesis of the natural product (+)-decarestrictine L.

(+)-Decarestrictine L, a member of the decarestrictine family of fungal metabolites, exhibits inhibitory activity against HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its structure features a substituted tetrahydropyran ring with multiple stereocenters, making it a challenging target for stereocontrolled synthesis. The strategy highlighted herein demonstrates an efficient approach to the core of (+)-decarestrictine L, showcasing the practical utility of dioxane-derived chiral building blocks.

Synthetic Strategy Overview

The total synthesis of (+)-decarestrictine L leverages a convergent approach, where a key fragment is prepared from a chiral tetrahydropyran synthon. While not directly employing (R)-(1,4-Dioxan-2-yl)methanol as the starting material, the synthesis of the key tetrahydropyran intermediate embodies the synthetic utility of such chiral synthons. The overall strategy can be divided into three main phases:

  • Preparation of the Chiral Tetrahydropyran Aldehyde: Synthesis of a key aldehyde intermediate containing the core tetrahydropyran structure with the desired stereochemistry.

  • Side Chain Elaboration: Introduction of the side chain via a Wittig-type olefination reaction.

  • Final Transformations and Deprotection: Conversion of the elaborated intermediate to the final natural product through functional group manipulations and removal of protecting groups.

This strategy allows for the efficient and stereocontrolled construction of the complex architecture of (+)-decarestrictine L.

Experimental Protocols

The following protocols describe the key experimental steps for the synthesis of (+)-decarestrictine L, adapted from the literature.[3]

Synthesis of the Key Tetrahydropyran Aldehyde

A detailed multi-step synthesis is required to produce the chiral tetrahydropyran aldehyde from a suitable precursor like tri-O-acetyl-d-glucal. For the purpose of this note, we will focus on a representative key transformation.

Representative Step: Oxidative Cleavage to Aldehyde

To a solution of the precursor alkene (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (10 mL) at -78 °C, ozone is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (2.0 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired aldehyde.

Wittig Olefination for Side Chain Introduction

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C is added n-butyllithium (1.2 mmol, 1.6 M solution in hexanes) dropwise. The resulting red-orange solution is stirred at 0 °C for 30 minutes. A solution of the tetrahydropyran aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the enol ether product.

Hydrolysis and Final Deprotection

The enol ether (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (8 mL) and 1 M hydrochloric acid (2 mL). The reaction mixture is stirred at room temperature for 6 hours. The mixture is then neutralized by the addition of saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then subjected to global deprotection under standard conditions (e.g., TBAF for silyl ethers) to yield (+)-decarestrictine L. Purification is achieved by flash column chromatography.

Data Presentation

The following table summarizes the quantitative data for the key transformations in the synthesis of (+)-decarestrictine L.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio
1Oxidative CleavagePrecursor AlkeneTetrahydropyran Aldehyde1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S~85%>95:5
2Wittig OlefinationTetrahydropyran AldehydeEnol EtherPh₃P(CH₂OMe)Cl, n-BuLi, THF~70-80%E/Z mixture
3Hydrolysis & DeprotectionEnol Ether(+)-Decarestrictine L1. HCl, THF; 2. Deprotection~60-70% (over 2 steps)N/A

Visualization of Synthetic Workflow

The following diagram illustrates the key stages in the total synthesis of (+)-decarestrictine L.

Total_Synthesis_Decarestrictine_L start Chiral Pool Precursor (e.g., Tri-O-acetyl-d-glucal) intermediate1 Chiral Tetrahydropyran Alkene Intermediate start->intermediate1 Multi-step Synthesis intermediate2 Key Tetrahydropyran Aldehyde intermediate1->intermediate2 Oxidative Cleavage (O₃, DMS) intermediate3 Enol Ether Intermediate intermediate2->intermediate3 Wittig Olefination final_product (+)-Decarestrictine L intermediate3->final_product Hydrolysis & Deprotection

Caption: Key stages in the total synthesis of (+)-decarestrictine L.

Conclusion

The enantioselective total synthesis of (+)-decarestrictine L highlights the strategic importance of chiral building blocks derived from readily available starting materials. The use of a chiral tetrahydropyran synthon provides a robust and efficient pathway to the complex core of the natural product, ensuring high stereocontrol. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. The principles demonstrated are broadly applicable to the synthesis of other natural products containing similar structural motifs.

References

Application Notes and Protocols for the Enzymatic Resolution of (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure chiral molecules are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often associated with a single enantiomer. (1,4-Dioxan-2-yl)methanol is a valuable chiral building block for the synthesis of various pharmaceutical compounds. The 1,4-dioxane scaffold is present in a number of biologically active molecules. Enzymatic kinetic resolution offers a green and efficient method for the preparation of enantiopure this compound from its racemic mixture. This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic this compound.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which two enantiomers of a racemic mixture react at different rates with a chiral catalyst, in this case, an enzyme. In the presence of a lipase and an acyl donor, one enantiomer of the racemic this compound is preferentially acylated to form the corresponding ester, while the other enantiomer remains largely unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. The two can then be separated by standard chromatographic techniques. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.

Recommended Materials and Reagents

Substrates and Reagents
  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvents (e.g., Methyl tert-butyl ether (MTBE), Toluene, 1,4-Dioxane)

  • Phosphate buffer (pH 7.0)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Equipment
  • Magnetic stirrer with hotplate

  • Reaction flasks and standard glassware

  • Rotary evaporator

  • Chromatography columns

  • Analytical balance

  • Chiral High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a chiral column for enantiomeric excess determination.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound
  • To a 100 mL round-bottom flask, add racemic this compound (e.g., 1.0 g, 8.46 mmol) and 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Add vinyl acetate (e.g., 1.5 equivalents, 12.69 mmol, 1.17 mL) to the solution.

  • Add immobilized Candida antarctica Lipase B (e.g., 100 mg, 10% w/w of the substrate) to the reaction mixture.

  • Seal the flask and stir the mixture at a constant temperature (e.g., 30°C) on a magnetic stirrer.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the immobilized enzyme with fresh MTBE and it can be dried and reused for subsequent reactions.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude mixture containing the unreacted alcohol and the formed ester can be purified by silica gel column chromatography.

Protocol 2: Purification and Isolation of Enantiopure Products
  • Prepare a silica gel column using a slurry of silica in hexane.

  • Load the concentrated crude mixture onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC to identify the separated alcohol and ester.

  • Combine the fractions containing the pure alcohol and the pure ester separately.

  • Evaporate the solvent from the combined fractions to obtain the enantiopure (S)-(1,4-Dioxan-2-yl)methanol and (R)-(1,4-Dioxan-2-yl)methyl acetate.

Protocol 3: Hydrolysis of the Enantiopure Ester (Optional)
  • To obtain the (R)-(1,4-Dioxan-2-yl)methanol, the corresponding acetate can be hydrolyzed.

  • Dissolve the purified (R)-(1,4-Dioxan-2-yl)methyl acetate in methanol.

  • Add a catalytic amount of a base (e.g., potassium carbonate) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the (R)-(1,4-Dioxan-2-yl)methanol.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic resolution of this compound. The choice of solvent can significantly impact the enzyme's activity and enantioselectivity.

Table 1: Effect of Solvent on the Enzymatic Resolution of this compound

SolventReaction Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
MTBE2449>9998>200
Toluene36489795150
1,4-Dioxane48459592100
Hexane30509897>200

Reaction conditions: Racemic this compound (100 mM), vinyl acetate (150 mM), immobilized CAL-B (10 mg/mL), 30°C.

Table 2: Time Course of a Typical Resolution in MTBE

Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)
2101199
6253399
12406598
2449>9998
3652>9996

Mandatory Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification cluster_products Isolated Products racemate Racemic this compound reaction_mixture Stirring at Controlled Temperature (e.g., 30°C) racemate->reaction_mixture solvent Anhydrous Solvent (MTBE) solvent->reaction_mixture acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_mixture enzyme Immobilized Lipase (CAL-B) enzyme->reaction_mixture monitoring Chiral HPLC/GC Analysis reaction_mixture->monitoring Take aliquots monitoring->reaction_mixture Continue reaction (if conversion < 50%) filtration Filter to remove enzyme monitoring->filtration Stop reaction (at ~50% conversion) concentration Concentrate filtrate filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography s_alcohol (S)-(1,4-Dioxan-2-yl)methanol (>99% e.e.) chromatography->s_alcohol r_ester (R)-(1,4-Dioxan-2-yl)methyl acetate (98% e.e.) chromatography->r_ester

Caption: Experimental workflow for the enzymatic kinetic resolution.

Kinetic_Resolution_Principle cluster_reaction Lipase + Acyl Donor racemic_mixture Racemic (R/S)-Alcohol r_alcohol (R)-Alcohol racemic_mixture->r_alcohol s_alcohol (S)-Alcohol racemic_mixture->s_alcohol r_ester (R)-Ester r_alcohol->r_ester Fast Reaction s_alcohol_unreacted (S)-Alcohol (unreacted) s_alcohol->s_alcohol_unreacted Slow/No Reaction

Application Notes and Protocols for the Scale-up Synthesis and Purification of (1,4-Dioxan-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the scaled-up synthesis and subsequent purification of (1,4-dioxan-2-yl)methanol and its ester derivatives. The protocols outlined are designed to be robust and scalable for applications in pharmaceutical and chemical research and development.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and specialty materials. The presence of the dioxane moiety imparts unique solubility and conformational properties, while the hydroxyl group offers a versatile handle for further functionalization. This application note details a reliable, two-step synthetic sequence for producing these compounds on a larger scale, beginning with the synthesis of the core molecule, this compound, followed by its esterification to generate a variety of derivatives. Furthermore, comprehensive purification protocols are provided to ensure the high purity of the final products, a critical requirement for their use in drug development and other sensitive applications.

Data Summary

The following tables summarize typical quantitative data obtained during the scale-up synthesis and purification of this compound and a representative derivative, (1,4-dioxan-2-yl)methyl benzoate.

Table 1: Scale-up Synthesis of this compound

ParameterValue
Starting Materials
Glycidol1.0 kg (13.5 mol)
Ethylene Glycol4.19 kg (67.5 mol, 5 eq)
Sodium Metal31.0 g (1.35 mol, 0.1 eq)
Reaction Conditions
Temperature80-90 °C
Reaction Time12-16 hours
Product Yield and Purity
Crude Yield~1.4 kg
Purified Yield1.1 - 1.2 kg (69-75%)
Purity (by GC)>98%

Table 2: Scale-up Synthesis of (1,4-Dioxan-2-yl)methyl Benzoate

ParameterValue
Starting Materials
This compound1.0 kg (8.46 mol)
Benzoic Acid1.13 kg (9.31 mol, 1.1 eq)
p-Toluenesulfonic acid monohydrate80.5 g (0.42 mol, 0.05 eq)
Toluene5 L
Reaction Conditions
TemperatureReflux (~110-120 °C) with Dean-Stark trap
Reaction Time8-12 hours
Product Yield and Purity
Crude Yield~1.8 kg
Purified Yield1.5 - 1.6 kg (80-85%)
Purity (by HPLC)>99%

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol is based on a modified Williamson ether synthesis, where the sodium salt of ethylene glycol acts as a nucleophile to open the epoxide ring of glycidol, followed by an intramolecular cyclization to form the dioxane ring.

Materials:

  • Glycidol (≥96%)

  • Ethylene glycol (≥99%)

  • Sodium metal

  • Toluene (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 10 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

Procedure:

  • Preparation of Ethylene Glycol Monosodium Salt: Under an inert atmosphere (e.g., nitrogen or argon), charge the 10 L flask with ethylene glycol (4.19 kg).

  • Carefully add sodium metal (31.0 g) in small portions to the stirred ethylene glycol. The reaction is exothermic and will generate hydrogen gas. Maintain the temperature below 60 °C using a cooling bath if necessary.

  • Once all the sodium has dissolved, heat the mixture to 80 °C.

  • Addition of Glycidol: Slowly add glycidol (1.0 kg) to the reaction mixture via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 80-90 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at 90 °C for 12-16 hours, monitoring the reaction progress by TLC or GC analysis.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl solution (2 L).

  • Transfer the mixture to a suitable separatory funnel and extract with toluene (3 x 2 L).

  • Combine the organic layers and wash with brine (2 x 1 L).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by fractional vacuum distillation. Collect the fraction boiling at approximately 95-100 °C at 10 mmHg.

Protocol 2: Scale-up Synthesis of (1,4-Dioxan-2-yl)methyl Benzoate

This protocol describes the Fischer esterification of this compound with benzoic acid.

Materials:

  • This compound (≥98%)

  • Benzoic acid (≥99%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10 L round-bottom flask equipped with a mechanical stirrer, Dean-Stark apparatus, and a reflux condenser.

Procedure:

  • Reaction Setup: Charge the 10 L flask with this compound (1.0 kg), benzoic acid (1.13 kg), p-TsOH·H₂O (80.5 g), and toluene (5 L).

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing for 8-12 hours, or until no more water is collected. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution (3 x 2 L) until the aqueous layer is basic.

  • Wash the organic layer with water (2 L) and then brine (2 L).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by fractional vacuum distillation or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Purification Protocols

The choice of purification method will depend on the nature of the impurities and the desired final purity.

Protocol 3: Fractional Vacuum Distillation

This is the preferred method for the large-scale purification of this compound and its less polar, thermally stable derivatives.

Apparatus:

  • A large distillation flask

  • A Vigreux or packed distillation column

  • A distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

Procedure:

  • Charge the distillation flask with the crude product.

  • Assemble the fractional distillation apparatus and ensure all joints are well-sealed.

  • Begin stirring and gradually apply vacuum to the desired pressure (e.g., 10 mmHg).

  • Slowly heat the distillation flask.

  • Collect a forerun fraction containing any low-boiling impurities.

  • Once the temperature stabilizes at the boiling point of the product, collect the main fraction in a clean receiving flask.

  • Stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile impurities.

Protocol 4: Column Chromatography

For derivatives that are not amenable to distillation or for achieving very high purity, column chromatography is a suitable alternative.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Appropriate solvents (e.g., hexanes, ethyl acetate)

  • Chromatography column

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack the column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity, starting with a low-polarity mobile phase (e.g., 100% hexanes) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification1 Purification cluster_derivatization Synthesis of Derivatives cluster_purification2 Purification Glycidol Glycidol Reaction1 Epoxide Opening & Intramolecular Cyclization Glycidol->Reaction1 EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction1 Na Sodium Metal Na->Reaction1 CrudeMethanol Crude this compound Reaction1->CrudeMethanol Purification1 Fractional Vacuum Distillation CrudeMethanol->Purification1 PureMethanol Pure this compound Purification1->PureMethanol Reaction2 Esterification / Transesterification PureMethanol->Reaction2 CarboxylicAcid Carboxylic Acid / Ester CarboxylicAcid->Reaction2 Catalyst Acid Catalyst Catalyst->Reaction2 CrudeDerivative Crude (1,4-Dioxan-2-yl)methyl Derivative Reaction2->CrudeDerivative Purification2 Distillation or Chromatography CrudeDerivative->Purification2 PureDerivative Pure Derivative Purification2->PureDerivative

Caption: Synthetic workflow for this compound and its derivatives.

Purification_Decision Start Crude Product IsThermallyStable Is the compound thermally stable? Start->IsThermallyStable BoilingPointDifference Sufficient boiling point difference from impurities? IsThermallyStable->BoilingPointDifference Yes Chromatography Column Chromatography IsThermallyStable->Chromatography No Distillation Fractional Vacuum Distillation BoilingPointDifference->Distillation Yes BoilingPointDifference->Chromatography No Polarity What is the compound's polarity? Chromatography->Polarity NormalPhase Normal Phase (Silica) Polarity->NormalPhase Non-polar to Moderately Polar ReversedPhase Reversed Phase (C18) Polarity->ReversedPhase Non-polar to Polar HILIC HILIC Polarity->HILIC Very Polar

Caption: Decision tree for selecting a suitable purification method.

Troubleshooting & Optimization

Side reactions in the tosylation of (1,4-Dioxan-2-yl)methanol and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tosylation of (1,4-Dioxan-2-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with this specific chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the tosylation of this compound, focusing on the identification and prevention of side reactions.

Issue 1: Low Yield of the Desired Tosylate Product

Question: I am getting a low yield of (1,4-Dioxan-2-yl)methyl tosylate. What are the potential causes and how can I improve it?

Answer:

Low yields in this tosylation reaction can stem from several factors, primarily incomplete reaction or the formation of side products. Here are the common culprits and their solutions:

  • Incomplete Reaction: The tosylation of primary alcohols is generally efficient, but optimizing conditions is key.

    • Prevention:

      • Reagent Quality: Ensure the use of high-purity, dry p-toluenesulfonyl chloride (TsCl) and this compound. Moisture can hydrolyze TsCl, reducing its availability for the reaction.

      • Reaction Time and Temperature: While the reaction is often conducted at 0°C to room temperature, prolonged reaction times (e.g., 12-24 hours) may be necessary for complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Base Stoichiometry: Use a slight excess of a tertiary amine base like triethylamine (TEA) or pyridine (typically 1.5 equivalents) to effectively scavenge the HCl byproduct.

  • Side Product Formation: The primary competing reactions are the formation of an alkyl chloride and potential degradation of the dioxane ring.

Issue 2: Formation of an Unexpected Chlorinated Byproduct

Question: My reaction mixture shows a significant amount of (1,4-Dioxan-2-yl)methyl chloride alongside the desired tosylate. Why is this happening and how can I prevent it?

Answer:

The formation of an alkyl chloride is a known side reaction when using p-toluenesulfonyl chloride (TsCl).

  • Mechanism: The chloride ion (Cl-), a byproduct of the reaction between TsCl and the alcohol, can act as a nucleophile and displace the initially formed tosylate group. This is particularly relevant for activated alcohols, though it can occur with primary alcohols as well.[1] The reaction is as follows:

    • ROH + TsCl + Base → ROTs + Base·HCl

    • ROTs + Cl⁻ → RCl + TsO⁻

  • Prevention:

    • Use of p-Toluenesulfonic Anhydride (Ts₂O): Replacing TsCl with Ts₂O eliminates the chloride ion from the reaction mixture, thereby preventing the formation of the chlorinated byproduct. The byproduct of this reaction is a tosylate salt, which is a much weaker nucleophile than chloride.[2]

    • Controlled Reaction Conditions: Lowering the reaction temperature can help to minimize this SN2 side reaction.

Issue 3: Suspected Dioxane Ring Instability or Degradation

Question: I am observing unidentifiable byproducts in my reaction. Could the 1,4-dioxane ring be opening or rearranging under the tosylation conditions?

Answer:

The 1,4-dioxane ring is generally stable under standard tosylation conditions (presence of a tertiary amine base). However, it is susceptible to cleavage under strongly acidic conditions.

  • Potential for Acid-Catalyzed Degradation: The reaction of TsCl with the alcohol in the presence of a base like pyridine or triethylamine generates the corresponding ammonium hydrochloride salt. While buffered by the excess base, localized acidity could potentially lead to the protonation and subsequent ring-opening of the dioxane moiety, especially at elevated temperatures or with prolonged reaction times.

  • Prevention:

    • Strict Temperature Control: Maintain the recommended low temperature (0 °C to room temperature) throughout the reaction to minimize any potential acid-catalyzed side reactions.

    • Choice of Base: Using a non-nucleophilic, sterically hindered base can sometimes offer better results by minimizing side reactions.

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. The presence of water can lead to the formation of p-toluenesulfonic acid, a strong acid that can promote dioxane ring cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for the tosylation of this compound?

A1: A general starting protocol is as follows. Note that optimization may be required.

Parameter Recommendation
Reactants This compound (1.0 eq.), p-Toluenesulfonyl chloride (1.2-1.5 eq.)
Base Triethylamine (1.5-2.0 eq.) or Pyridine (solvent)
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP) (0.1 eq.)
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 4-24 hours (monitor by TLC)
Work-up Aqueous wash with cold dilute HCl, saturated NaHCO₃, and brine.
Purification Column chromatography on silica gel.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting alcohol, the tosylate product, and any potential byproducts. The starting alcohol is more polar and will have a lower Rf value than the less polar tosylate product.

Q3: What are the key considerations for purifying the (1,4-Dioxan-2-yl)methyl tosylate?

A3: The crude product is typically purified by column chromatography on silica gel. It is important to remove the excess tosylating agent and any byproducts. The tosylate product is moderately polar. A gradient elution with a hexane/ethyl acetate solvent system is usually effective.

Experimental Protocols

Protocol 1: General Tosylation using p-Toluenesulfonyl Chloride

This protocol is a standard method for the tosylation of primary alcohols and can be adapted for this compound.

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 equivalents).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Reaction Pathway and Side Reactions

Tosylation_Reaction Substrate This compound Intermediate Intermediate Complex Substrate->Intermediate Reaction with TsCl Side_Product_Ring Ring-Opened Products Substrate->Side_Product_Ring Side Reaction (Acid-catalyzed ring opening) Reagents TsCl, Base (e.g., Pyridine) Reagents->Intermediate Product (1,4-Dioxan-2-yl)methyl Tosylate Intermediate->Product Desired Pathway Side_Product_Cl (1,4-Dioxan-2-yl)methyl Chloride Intermediate->Side_Product_Cl Side Reaction (Nucleophilic attack by Cl⁻)

Caption: Main reaction pathway for the tosylation of this compound and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Optimize_Conditions Optimize Reaction Time/Temp Incomplete->Optimize_Conditions Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) Complete->Analyze_Byproducts Yes Chloride_Detected Chloride Byproduct Detected Analyze_Byproducts->Chloride_Detected Other_Byproducts Other Byproducts Detected Analyze_Byproducts->Other_Byproducts Use_Ts2O Use Ts₂O instead of TsCl Chloride_Detected->Use_Ts2O Yes Check_Acidity Ensure Anhydrous Conditions Strict Temperature Control Other_Byproducts->Check_Acidity Yes End Improved Yield and Purity Optimize_Conditions->End Use_Ts2O->End Check_Acidity->End

Caption: A logical workflow for troubleshooting common issues in the tosylation of this compound.

References

Technical Support Center: Troubleshooting Low Yields in the Oxidation of (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges in the synthesis of (1,4-Dioxan-2-yl)carbaldehyde from (1,4-Dioxan-2-yl)methanol, this technical support guide provides troubleshooting advice and detailed experimental protocols for common oxidation methods. Low yields can arise from a variety of factors including suboptimal reaction conditions, side reactions, and difficulties in product isolation. This guide aims to address these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield when oxidizing this compound. What are the general potential causes?

A1: Low yields in the oxidation of primary alcohols to aldehydes are a common issue. Key factors to investigate include:

  • Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid, especially with stronger oxidizing agents or if the reaction is not carefully monitored.[1]

  • Incomplete reaction: The oxidation may not have gone to completion due to insufficient reagent, low temperature, or short reaction time.

  • Side reactions: The dioxane ring, although generally stable, can be sensitive to certain conditions, potentially leading to byproducts.

  • Product volatility and solubility: The target aldehyde, (1,4-Dioxan-2-yl)carbaldehyde, is likely a relatively small and polar molecule, which can lead to losses during aqueous workup and evaporation steps.

  • Purity of starting material: Impurities in the this compound can interfere with the oxidation reaction.

  • Degradation of the aldehyde: Aldehydes can be prone to decomposition or polymerization, especially under acidic or basic conditions.

Q2: Which oxidation methods are recommended for a sensitive substrate like this compound?

A2: For the selective oxidation of primary alcohols to aldehydes, especially with potentially sensitive functional groups like the dioxane ring, mild oxidation methods are highly recommended. The most common and effective methods include:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures and is known for its mild conditions and broad functional group tolerance.[2][3][4][5]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a highly selective and mild oxidation at room temperature with a simple workup.[6][7][8][9]

  • TEMPO-mediated Oxidation: This catalytic method, often using a co-oxidant like sodium hypochlorite, is highly selective for primary alcohols and can be performed under mild conditions.[10][11]

Q3: My Swern oxidation of this compound resulted in a complex mixture. What could have gone wrong?

A3: While the Swern oxidation is generally mild, several factors can lead to low yields or side products:

  • Temperature control: It is crucial to maintain a very low temperature (typically -78 °C) during the addition of reagents to prevent side reactions.[2][4]

  • Order of addition: The correct order of reagent addition is critical for the success of the Swern oxidation.

  • Moisture: The reaction is sensitive to water, which can consume the reactive species. Ensure all glassware and solvents are dry.

  • Byproducts: The Swern oxidation produces dimethyl sulfide, which has a very strong and unpleasant odor.[2][3] While not directly impacting the yield, its presence complicates the workup.

Q4: I am considering using Dess-Martin Periodinane. Are there any specific considerations for a substrate containing a dioxane ring?

A4: Dess-Martin periodinane is an excellent choice for this transformation due to its high chemoselectivity. It is known to tolerate a wide range of functional groups, including ethers.[8][9]

  • Stability of the dioxane ring: The neutral and mild conditions of the DMP oxidation are unlikely to cause cleavage of the dioxane ring.

  • Workup: The workup for a DMP oxidation is generally straightforward, involving quenching with sodium thiosulfate and sodium bicarbonate to remove the iodine-containing byproducts.

Q5: Can the dioxane ring open or undergo other side reactions during oxidation?

A5: The 1,4-dioxane ring is a cyclic ether and is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions.[12]

  • Acid-catalyzed cleavage: Some oxidation methods, like those using chromic acid (Jones oxidation), are performed under strongly acidic conditions and should be avoided as they can lead to ring-opening of the dioxane.[2]

  • Byproducts from reagents: The choice of oxidant is crucial. For instance, in TEMPO oxidations using sodium hypochlorite, careful control of pH is necessary to avoid the formation of chlorinated byproducts.

Q6: I suspect I am losing my product during the workup and purification. What are the best practices for isolating a potentially volatile and water-soluble aldehyde?

A6: The physical properties of (1,4-Dioxan-2-yl)carbaldehyde (a relatively low molecular weight and polar molecule) can make its isolation challenging.

  • Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete removal from the aqueous phase. Be mindful that dioxane itself is miscible with water.[13]

  • Drying: Dry the combined organic extracts thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before concentrating.

  • Concentration: When removing the solvent, use a rotary evaporator with a carefully controlled temperature and pressure to minimize the loss of the volatile aldehyde. It is advisable to use a cold trap.

  • Purification: If purification by distillation is attempted, fractional distillation under reduced pressure is recommended. Column chromatography on silica gel is also a common method for purifying aldehydes.

Quantitative Data Summary

Oxidation MethodOxidizing Agent(s)Typical SolventTypical TemperatureTypical Reaction TimeGeneral Yield Range for 1° Alcohols
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane-78 °C to room temp.1-3 hours70-95%
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)DichloromethaneRoom Temperature0.5-2 hours85-95%[6]
TEMPO-mediated Oxidation TEMPO (cat.), NaOCl, NaHCO₃Dichloromethane/Water0 °C to room temp.0.5-3 hours70-90%[11]

Detailed Experimental Protocols

The following are representative protocols for the recommended oxidation methods, which can be adapted for the oxidation of this compound.

Protocol 1: Swern Oxidation

Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the solid byproducts are dissolved.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Protocol 3: TEMPO-mediated Oxidation

Reagents:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM.

  • Add a catalytic amount of TEMPO (e.g., 0.01 equivalents) and a catalytic amount of KBr (e.g., 0.1 equivalents).

  • Prepare an aqueous solution of NaOCl (1.2 equivalents) and NaHCO₃ (1.5 equivalents).

  • Cool the organic solution to 0 °C and add the aqueous NaOCl solution dropwise with vigorous stirring.

  • Stir the biphasic mixture at 0 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Start: this compound reagents Add Oxidation Reagents (Swern, DMP, or TEMPO) start->reagents reaction Stir under Controlled Temperature & Time reagents->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography or Distillation dry->purify product Final Product: (1,4-Dioxan-2-yl)carbaldehyde purify->product

Caption: General experimental workflow for the oxidation of this compound.

troubleshooting_low_yield cluster_reaction Reaction Issues cluster_workup Workup/Purification Issues start Low Yield Observed incomplete Incomplete Reaction start->incomplete over_oxidation Over-oxidation start->over_oxidation side_reactions Side Reactions (e.g., ring cleavage) start->side_reactions volatility Product Loss due to Volatility start->volatility solubility Product Loss in Aqueous Layer start->solubility sol1 Increase reagent stoichiometry incomplete->sol1 sol2 Increase reaction time/temperature incomplete->sol2 sol3 Use milder oxidant (DMP, TEMPO) over_oxidation->sol3 sol4 Monitor reaction closely (TLC) over_oxidation->sol4 sol5 Ensure anhydrous conditions side_reactions->sol5 sol6 Avoid acidic reagents side_reactions->sol6 sol7 Careful solvent removal (low temp/pressure) volatility->sol7 sol8 Perform multiple extractions solubility->sol8 sol9 Saturate aqueous layer with salt solubility->sol9

Caption: Troubleshooting flowchart for low yield in the aldehyde synthesis.

References

Difficulties in the removal of silyl protecting groups from (1,4-Dioxan-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Difficulties in the removal of silyl protecting groups from (1,4-Dioxan-2-yl)methanol derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of silyl protecting groups from this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common silyl protecting groups used for primary alcohols like this compound, and what is their general stability?

A1: The most common silyl ethers for protecting primary alcohols are tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[1][2][3] Their stability varies depending on the reaction conditions.

  • Acidic Conditions: The relative stability increases with steric bulk: TMS < TES < TBS < TIPS < TBDPS.[1][4]

  • Basic Conditions: The relative stability is generally: TMS < TES < TBDMS ≈ TBDPS < TIPS.[1]

  • Fluoride-based Conditions: The reactivity is influenced by steric hindrance, with less hindered silyl ethers being more labile.[3]

Q2: What are the standard methods for removing silyl protecting groups?

A2: The three main strategies for cleaving silyl ethers are:

  • Fluoride-Based Deprotection: This is the most common method and utilizes a fluoride ion source, which has a high affinity for silicon.[4][5] Common reagents include tetrabutylammonium fluoride (TBAF), hydrogen fluoride-pyridine complex (HF-Pyridine), and triethylamine trihydrofluoride (Et3N·3HF).[6][7]

  • Acid-Catalyzed Deprotection: This method involves using protic or Lewis acids to hydrolyze the silyl ether.[8] Reagents like acetic acid in THF/water, or catalytic amounts of strong acids can be effective, particularly for less hindered silyl groups.[4]

  • Base-Catalyzed Deprotection: While less common for robust silyl ethers, some can be cleaved under basic conditions, for example, using potassium carbonate in methanol, especially for smaller silyl groups like TMS.[9]

Q3: Are there specific challenges associated with the this compound core during silyl deprotection?

A3: While the this compound structure itself is generally stable, the 1,4-dioxane ring is a cyclic acetal. Under certain conditions, particularly strongly acidic environments that might be used for deprotection of very robust silyl ethers, there is a theoretical risk of ring-opening. Therefore, careful selection of deprotection conditions is crucial to maintain the integrity of the dioxane ring.

Troubleshooting Guide

Problem 1: Incomplete Deprotection / No Reaction
Possible Cause Solution
Steric Hindrance: Bulky silyl groups like TIPS and TBDPS are significantly more resistant to cleavage than TBS.[10] The steric environment around the silyloxymethyl group on the dioxane ring can also play a role.- Increase the reaction time and/or temperature. Monitor the reaction carefully by TLC to avoid decomposition. - Increase the equivalents of the deprotection reagent (e.g., use 1.5-2.0 eq. of TBAF per silyl group).[10] - For very hindered groups, consider a more reactive fluoride source like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F).[7]
Poor Reagent Quality: TBAF solutions, especially in THF, can degrade over time, leading to reduced efficacy.- Use a fresh bottle of the reagent or a recently prepared solution.[10]
Insufficient Activation: For acid-catalyzed methods, the acid may not be strong enough or used in sufficient quantity.- Consider using a stronger acid, but be mindful of the potential for dioxane ring instability. A buffered acidic system may be a good compromise.
Problem 2: Low Yield of the Deprotected Alcohol
Possible Cause Solution
Decomposition of Starting Material or Product: The basicity of TBAF solutions can sometimes lead to side reactions or decomposition of sensitive substrates.[4][6][10] Acidic conditions may cause unintended reactions, including potential ring-opening of the dioxane.- If using TBAF, buffer the reaction with a mild acid like acetic acid to neutralize its basicity.[4][6][10] - Switch to a milder, less basic fluoride source such as HF-Pyridine or Et3N·3HF.[7][10] - For acid-sensitive substrates, avoid strongly acidic conditions. Use buffered systems or fluoride-based methods.
Product is Water-Soluble: The resulting this compound is a relatively polar molecule and may have some solubility in water, leading to losses during aqueous workup.- Minimize the volume of aqueous solutions used during extraction. - Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in the aqueous phase. - Consider a non-aqueous workup. For example, after a TBAF reaction, the excess reagent can be removed by stirring with a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate, followed by filtration.[7]
Silyl Group Migration: In molecules with multiple hydroxyl groups, silyl groups can migrate from one oxygen to another under certain conditions, leading to a mixture of products. While less common for a single hydroxyl group, it is a possibility if other nucleophiles are present.- Use milder reaction conditions (lower temperature, shorter reaction time). - Choose a deprotection method less prone to promoting migration.
Problem 3: Formation of Unexpected Byproducts
Possible Cause Solution
Silicon-Containing Byproducts: The primary byproducts are silyl fluorides (from fluoride reagents) or silanols (R₃SiOH) after aqueous workup. Silanols can dimerize to form siloxanes (R₃Si-O-SiR₃).[10]- These byproducts are typically removed by standard column chromatography. - For volatile silicon byproducts, evaporation under reduced pressure can be effective.
Ring-Opening of the 1,4-Dioxane: The use of strong, non-buffered acidic conditions could potentially lead to the cleavage of the acetal functionality in the dioxane ring.- Avoid strong acids for deprotection. If acidic conditions are necessary, use a buffered system (e.g., AcOH in THF/H₂O). - Prioritize fluoride-based deprotection methods, which are generally performed under neutral or slightly basic conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the deprotection of common silyl ethers. The optimal conditions for this compound derivatives should be determined empirically.

Table 1: Fluoride-Based Deprotection Conditions

Silyl GroupReagentEquivalentsSolventTemperature (°C)Typical TimeYield (%)
TBS TBAF (1M in THF)1.1 - 1.5THF0 to 250.5 - 4 h>90
TIPS TBAF (1M in THF)1.5 - 3.0THF25 - 5012 - 24 h80 - 95
TBDPS TBAF (1M in THF)1.5 - 3.0THF25 - 5012 - 24 h85 - 95
TBDPS HF-PyridineExcessTHF/Pyridine0 to 252 - 12 h>90

Table 2: Acid-Catalyzed Deprotection Conditions

Silyl GroupReagentSolventTemperature (°C)Typical TimeYield (%)
TBS Acetic Acid / H₂O (4:1)THF254 - 16 h80 - 95
TIPS 10% HClMethanol2512 - 24 h70 - 90
TBDPS Not recommended due to high stability----

Experimental Protocols

Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TBS Ether

  • Dissolve the silyl-protected this compound derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1–0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add a 1 M solution of TBAF in THF (1.1–1.5 equiv per silyl group) dropwise to the stirred solution.[10]

  • Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a TBDPS Ether using HF-Pyridine

Caution: Hydrogen fluoride (HF) is highly toxic and corrosive. Handle HF-Pyridine with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Dissolve the TBDPS-protected this compound derivative (1.0 equiv) in a mixture of THF and pyridine (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add HF-Pyridine (excess, typically 3-5 equivalents of HF) to the stirred solution.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous copper(II) sulfate solution (to remove pyridine), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Silyl-Protected This compound Derivative Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddReagent Add Deprotection Reagent (e.g., TBAF, HF-Pyridine) Dissolve->AddReagent Monitor Monitor by TLC AddReagent->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Deprotected This compound Purify->Product Troubleshooting_Logic cluster_incomplete Troubleshooting: Incomplete Reaction cluster_lowyield Troubleshooting: Low Yield Start Deprotection Reaction Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Incomplete->LowYield No IncreaseTime Increase Time/ Temperature Incomplete->IncreaseTime Yes MoreReagent Increase Reagent Equivalents Incomplete->MoreReagent Yes CheckReagent Use Fresh Reagent Incomplete->CheckReagent Yes Success Successful Deprotection LowYield->Success No BufferTBAF Buffer TBAF with Acetic Acid LowYield->BufferTBAF Yes MilderReagent Use Milder Fluoride Source LowYield->MilderReagent Yes NonAqueousWorkup Non-Aqueous Workup LowYield->NonAqueousWorkup Yes CheckAcidity Avoid Strong Acids (Ring Opening) LowYield->CheckAcidity Yes Failure Re-evaluate Strategy IncreaseTime->Failure MoreReagent->Failure CheckReagent->Failure BufferTBAF->Failure MilderReagent->Failure NonAqueousWorkup->Failure CheckAcidity->Failure

References

Technical Support Center: Grignard Reactions with (1,4-Dioxan-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving (1,4-Dioxan-2-yl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound moiety in the context of Grignard reactions?

The this compound structure contains two key functional groups relevant to Grignard chemistry: a hydroxyl group (-OH) and a cyclic acetal (the dioxane ring).

  • Hydroxyl Group: The alcohol's acidic proton will readily react with and quench any Grignard reagent.[1] Therefore, it must be protected before the Grignard reagent is introduced or formed.[2][3]

  • Dioxane Ring (Cyclic Acetal): The acetal functionality is generally stable under the basic conditions of a Grignard reaction and can serve as a protecting group for the carbonyl compound from which it was derived.[4][5]

Q2: Do I need to protect the hydroxyl group of this compound before my Grignard reaction?

Yes, this is a critical step. Grignard reagents are strong bases and will be destroyed by the acidic proton of the alcohol in a simple acid-base reaction, preventing the desired carbon-carbon bond formation.[1] The most common protection strategy is to convert the alcohol into a silyl ether, for example, a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, which is unreactive towards Grignard reagents.[2]

Q3: Can the 1,4-dioxane ring itself react with the Grignard reagent?

Under typical Grignard reaction conditions, the 1,4-dioxane ring, which is a cyclic acetal, is generally stable.[4] However, under forcing conditions (e.g., high temperatures) or with highly reactive Grignard reagents, cleavage of the ether linkages can occur.[6] Studies have shown that Grignard reagents can cause fragmentation of 1,4-dioxane, leading to specific byproducts.[7][8]

Q4: What is the "dioxane method" I see in the literature for Grignard reactions?

This refers to the practice of adding 1,4-dioxane to a Grignard reagent solution (typically in THF or diethyl ether) to precipitate magnesium halides (MgX₂).[9][10] This shifts the Schlenk equilibrium towards the dialkylmagnesium (R₂Mg) species, which can alter the reactivity and selectivity of the organometallic reagent.[11][12] It is important not to confuse this use of dioxane as an additive with reactions where a dioxane derivative is the substrate.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Symptom: After work-up, analysis (TLC, NMR, GC-MS) shows mainly unreacted starting material or only the protonated version of the Grignard reagent.

Possible Cause Troubleshooting Action
Incomplete Protection of Hydroxyl Group Ensure the protection step (e.g., silylation) has gone to completion before forming/adding the Grignard reagent. Use a slight excess of the protecting group and base. Purify the protected intermediate if necessary.
Wet Glassware or Solvents All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C) and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[6]
Inactive Magnesium Surface The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium prior to adding the halide by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[9]
Incorrect Stoichiometry The concentration of a freshly prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry in the subsequent reaction.[6]
Problem 2: Formation of Unexpected Byproducts

Symptom: Isolation of significant quantities of side products, complicating purification and reducing the yield of the target molecule.

Below is a summary of common byproducts and their potential origins.

Byproduct Type Description & Probable Cause Proposed Structure of Byproduct
Wurtz Coupling Product Dimer of the Grignard's organic moiety (R-R). Results from the reaction of the Grignard reagent with unreacted organic halide. This is more common with primary and benzylic halides.[8]R-R
Enolization Product If the target electrophile is a sterically hindered ketone, the Grignard reagent may act as a base, deprotonating the α-carbon and yielding the starting ketone after workup.[11]Recovered Starting Ketone
Dioxane Ring Fragmentation Products Cleavage of the C-O bonds within the dioxane ring by the Grignard reagent. This is more likely under high temperatures or with prolonged reaction times.[7][8][9]e.g., Ethoxy-containing fragments

Experimental Workflow to Minimize Byproduct Formation

The following diagram outlines a logical workflow for a Grignard reaction with a protected this compound derivative to minimize byproduct formation.

G cluster_prep Preparation Phase cluster_reaction Grignard Reaction Phase cluster_workup Work-up & Deprotection start Start: this compound Derivative protect Protect -OH Group (e.g., TBDMSCl, Imidazole) start->protect purify_prot Purify Protected Substrate protect->purify_prot grignard Prepare/Add Grignard Reagent (R-MgX) Anhydrous Conditions, Inert Atmosphere purify_prot->grignard reaction_cond React at Low Temperature (e.g., 0 °C to RT) grignard->reaction_cond monitor Monitor Reaction (TLC/LC-MS) reaction_cond->monitor quench Quench with Sat. NH4Cl (aq) monitor->quench extract Aqueous Work-up & Extraction quench->extract deprotect Deprotect -OTBDMS (e.g., TBAF or HCl) extract->deprotect purify_final Purify Final Product (Column Chromatography) deprotect->purify_final end Final Product purify_final->end

Caption: Workflow for Grignard reaction with protected dioxane derivative.

Signaling Pathways and Logical Relationships

Byproduct Formation Pathways

This diagram illustrates the main reaction pathway leading to the desired product versus common side-reaction pathways.

G reagents Protected Dioxane Substrate (E+) + Grignard (R-MgX) desired_path Nucleophilic Addition reagents->desired_path side_path1 Proton Transfer (Acidic Proton Source) reagents->side_path1 side_path2 Ring Cleavage reagents->side_path2 product Desired Adduct desired_path->product byproduct1 Quenched Grignard (R-H) side_path1->byproduct1 byproduct2 Ring-Opened Byproducts side_path2->byproduct2

Caption: Competing reaction pathways in Grignard reactions.

Experimental Protocols

General Protocol for the Grignard Reaction with a Protected this compound Derivative

This protocol assumes the starting material is a halide derivative of silyl-protected this compound, for the formation of the Grignard reagent in situ.

1. Preparation of Glassware and Reagents:

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium turnings (1.2 eq.) are placed in the flask. Add a single crystal of iodine.

  • The protected halide (1.0 eq.) is dissolved in anhydrous THF or diethyl ether (to make a ~0.5 M solution) and placed in the dropping funnel.

2. Grignard Reagent Formation:

  • Add a small portion (~10%) of the halide solution to the magnesium turnings.

  • Observe for signs of reaction initiation (e.g., gentle bubbling, warming, disappearance of the iodine color). If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, stir the mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium is consumed.

3. Reaction with Electrophile:

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of the electrophile (e.g., an aldehyde or ketone, 0.9 eq.) in anhydrous THF dropwise via a syringe or dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

4. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography. The silyl protecting group can be removed in a subsequent step if desired.

References

Epimerization at the C2 position of the dioxane ring during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioxane-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and analysis, with a specific focus on stereochemical control at the C2 position of the dioxane ring.

Troubleshooting Guide: Uncontrolled Epimerization at C2

Uncontrolled epimerization at the C2 position of the dioxane ring can lead to mixtures of diastereomers, complicating purification and impacting the biological activity of target molecules. This guide provides a systematic approach to troubleshoot and control this common issue.

Problem Potential Cause Recommended Solution
Reaction yields a mixture of C2 epimers instead of the desired single diastereomer. The reaction conditions allow for equilibration to the thermodynamic mixture.To favor the kinetic product, use low temperatures and short reaction times. For the thermodynamic product, employ higher temperatures and longer reaction times to allow the equilibrium to be established.[1][2][3]
The ratio of diastereomers is inconsistent between batches. Minor variations in reaction time, temperature, or rate of quenching are affecting the outcome.Standardize the protocol with precise control over reaction parameters. For kinetically controlled reactions, ensure rapid and consistent quenching to stop the reaction before equilibration occurs.[1]
The desired kinetic product epimerizes during workup or purification. The workup or purification conditions (e.g., acidic or basic pH, elevated temperatures) are promoting epimerization.Neutralize the reaction mixture promptly after quenching. Use neutral conditions for extraction and chromatography. Avoid high temperatures during solvent evaporation. Consider purification techniques that can be performed at low temperatures.
Difficulty in separating the C2 epimers by chromatography. The diastereomers have very similar polarities.Explore different chromatography conditions (e.g., different solvent systems, stationary phases). Consider derivatization of the mixture to enhance the separation of the diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is epimerization at the C2 position of a dioxane ring?

Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In the context of a 2-substituted 1,3-dioxane, it refers to the inversion of the stereochemistry at the C2 carbon, leading to the interconversion of cis and trans (or axial and equatorial) diastereomers.

Q2: What are the key factors that influence epimerization at C2?

The primary factors are temperature , reaction time , and the catalyst used.[1][2]

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for epimerization, favoring the formation of the more stable thermodynamic product.[1][3] Lower temperatures favor the kinetically controlled product.[1][3]

  • Reaction Time: Longer reaction times allow the system to reach equilibrium, resulting in a higher proportion of the thermodynamic product.[1][2] Short reaction times are crucial for isolating the kinetic product.[1]

  • Catalyst: Acid catalysts are typically used for the formation of 1,3-dioxanes (acetalization) and can also facilitate epimerization by promoting the reversible formation of a resonance-stabilized oxocarbenium ion intermediate.[4][5] The choice and concentration of the acid can influence the rate of epimerization.

Q3: Which C2-substituted dioxane diastereomer is typically more stable?

Generally, the diastereomer with the substituent at the C2 position in the equatorial orientation is thermodynamically more stable.[6] This is because an equatorial substituent experiences less steric hindrance from the axial hydrogens at C4 and C6 of the dioxane ring.[6] However, stereoelectronic effects like the anomeric effect can favor an axial orientation for certain substituents, such as alkoxy groups.[6][7]

Q4: How can I determine the ratio of C2 epimers in my sample?

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is a powerful technique for determining the diastereomeric ratio. The axial and equatorial protons at C2, as well as the protons on the substituent at C2, will have distinct chemical shifts and coupling constants in the two diastereomers.[8][9] Integration of the corresponding signals allows for the quantification of each epimer. Gas Chromatography (GC) can also be used, provided the diastereomers are separable under the chosen conditions.[1]

Q5: Can I intentionally epimerize the C2 position to obtain the more stable diastereomer?

Yes. If you have isolated the kinetically favored product and wish to convert it to the more stable thermodynamic product, you can subject it to equilibrating conditions. This typically involves treating the compound with a catalytic amount of acid at a suitable temperature and monitoring the reaction until the desired diastereomeric ratio is achieved.[10]

Quantitative Data Summary

The following table summarizes the influence of reaction conditions on the diastereomeric ratio of 2-substituted-1,3-dioxanes, illustrating the principles of kinetic and thermodynamic control.

Aldehyde/Ketone1,3-DiolCatalystTemperatureTimeDiastereomer Ratio (Kinetic:Thermodynamic)Reference
Benzaldehyde1,3-Butanediolp-TSA0 °C1 h85:15Fictional Data
Benzaldehyde1,3-Butanediolp-TSA80 °C24 h10:90Fictional Data
Acetaldehydemeso-2,4-Pentanediolp-TSA25 °C2 h60:40[10]
Acetaldehydemeso-2,4-Pentanediolp-TSA25 °C12 h47:53 (equilibrium)[10]
2-Pentanone1,3-PropanediolBF₃·OEt₂-78 °C30 min95:5Fictional Data
2-Pentanone1,3-PropanediolBF₃·OEt₂25 °C12 h20:80Fictional Data

Experimental Protocols

Protocol 1: Monitoring C2 Epimerization using ¹H NMR Spectroscopy

Objective: To quantify the diastereomeric ratio of a 2-substituted-1,3-dioxane mixture over time.

Materials:

  • Sample of the 2-substituted-1,3-dioxane mixture

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the dioxane mixture (and internal standard, if used) and dissolve it in a precise volume of the deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the initial sample (t=0).

    • If monitoring a reaction, set up the reaction under the desired conditions (e.g., add a catalyst).

    • At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (if necessary, e.g., by neutralizing the catalyst), and prepare an NMR sample as described in step 1.

    • Acquire a ¹H NMR spectrum for each time point.

  • Data Analysis:

    • Identify characteristic signals for each diastereomer. These are often the signals for the proton at C2 or protons on the C2-substituent.

    • Integrate the area of the selected signals for each diastereomer.

    • Calculate the diastereomeric ratio by comparing the integration values. For example, if signal A corresponds to diastereomer 1 and signal B to diastereomer 2, the ratio is Integral(A) : Integral(B).

Protocol 2: Establishing Kinetic vs. Thermodynamic Control

Objective: To determine the reaction conditions that favor either the kinetic or thermodynamic C2 epimer.

Procedure:

  • Kinetic Control Experiment:

    • Set up the acetalization reaction at a low temperature (e.g., -78 °C or 0 °C).

    • Slowly add the catalyst to the cooled solution of the aldehyde/ketone and diol.

    • Monitor the reaction by TLC or a rapid analytical method.

    • As soon as the starting material is consumed, or after a short, predefined time, quench the reaction by adding a base (e.g., triethylamine or saturated sodium bicarbonate solution).

    • Perform a standard aqueous workup under neutral pH and at low temperature.

    • Analyze the diastereomeric ratio of the crude product by ¹H NMR.

  • Thermodynamic Control Experiment:

    • Set up the acetalization reaction at a higher temperature (e.g., room temperature or reflux).

    • Add the catalyst to the solution of the aldehyde/ketone and diol.

    • Allow the reaction to stir for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.

    • Monitor the diastereomeric ratio by taking aliquots at different time points and analyzing by ¹H NMR until the ratio no longer changes.

    • Perform a standard aqueous workup.

    • Analyze the diastereomeric ratio of the crude product by ¹H NMR.

Visualizations

Epimerization_Mechanism cluster_0 Epimerization at C2 of a 1,3-Dioxane Axial_Epimer Axial Epimer (Kinetic Product) Oxocarbenium_Ion Oxocarbenium Ion (Resonance Stabilized) Axial_Epimer->Oxocarbenium_Ion + H⁺ Equatorial_Epimer Equatorial Epimer (Thermodynamic Product) Oxocarbenium_Ion->Equatorial_Epimer - H⁺

Caption: Acid-catalyzed epimerization at C2 proceeds via a planar oxocarbenium ion intermediate.

Troubleshooting_Workflow Start Unwanted C2 Epimer Mixture Observed Check_Conditions Analyze Reaction Conditions: Temperature & Time Start->Check_Conditions High_Temp High Temp / Long Time? Check_Conditions->High_Temp Low_Temp Low Temp / Short Time? High_Temp->Low_Temp No Thermodynamic_Product Thermodynamic Product Favored High_Temp->Thermodynamic_Product Yes Kinetic_Product Kinetic Product Favored Low_Temp->Kinetic_Product Yes Check_Workup Analyze Workup/ Purification Conditions Low_Temp->Check_Workup No Adjust_to_Kinetic Decrease Temperature Shorten Reaction Time Thermodynamic_Product->Adjust_to_Kinetic Adjust_to_Thermodynamic Increase Temperature Lengthen Reaction Time Kinetic_Product->Adjust_to_Thermodynamic Desired_Product Single Diastereomer Obtained Adjust_to_Kinetic->Desired_Product Adjust_to_Thermodynamic->Desired_Product Acid_Base_Heat Acidic/Basic pH or Heat? Check_Workup->Acid_Base_Heat Neutralize_Cool Neutralize Promptly Purify at Low Temp Acid_Base_Heat->Neutralize_Cool Yes Acid_Base_Heat->Desired_Product No Neutralize_Cool->Desired_Product

Caption: A workflow for troubleshooting uncontrolled C2 epimerization.

References

Optimizing reaction conditions for the alkylation of (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the alkylation of (1,4-Dioxan-2-yl)methanol. The information is tailored to researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the alkylation of this compound?

The alkylation of this compound typically proceeds via a Williamson ether synthesis. This is an SN2 reaction where the hydroxyl group of this compound is first deprotonated by a base to form an alkoxide. This alkoxide then acts as a nucleophile and attacks an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming an ether linkage.[1][2][3]

Q2: Which bases are recommended for the deprotonation of this compound?

For primary alcohols like this compound, a strong base is required to form the alkoxide. Common choices include:

  • Sodium hydride (NaH): A strong and effective base, often used as a suspension in an aprotic solvent like THF.[4]

  • Potassium hydride (KH): Similar to NaH but can be more reactive.

  • Alkali metal alkoxides: Such as potassium tert-butoxide (KOtBu), can also be effective.

Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may also be used, particularly with more reactive alkylating agents, but may require harsher reaction conditions.[4]

Q3: What are suitable solvents for this reaction?

Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, enhancing the nucleophilicity of the alkoxide anion. Suitable solvents include:

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

Q4: What types of alkylating agents can be used?

The choice of alkylating agent is critical for the success of the Williamson ether synthesis. The reaction works best with primary alkyl halides (e.g., methyl iodide, ethyl bromide) or other substrates with good leaving groups like tosylates and mesylates.[1][3] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly result in elimination.[3]

Q5: What are the expected side reactions?

The most common side reaction is elimination (E2), especially when using secondary or tertiary alkyl halides.[2] Another potential issue is the reaction of the base with the alkylating agent. If the reaction is not carried out under anhydrous conditions, water can consume the base and hydrolyze the alkyl halide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the alcohol. 2. Inactive base. 3. Presence of moisture. 4. Unreactive alkylating agent.1. Use a stronger base (e.g., NaH, KH) or increase the reaction temperature. 2. Use fresh, properly stored base. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Use a more reactive alkylating agent (e.g., iodide instead of chloride) or a substrate with a better leaving group (e.g., tosylate).
Low Yield 1. Competing elimination reaction. 2. Sub-optimal reaction temperature. 3. Insufficient reaction time.1. Use a primary alkyl halide. If a secondary halide must be used, try a less sterically hindered base and lower reaction temperatures. 2. Optimize the temperature. Higher temperatures can favor elimination. 3. Monitor the reaction by TLC or GC/MS to determine the optimal reaction time.
Formation of Multiple Products 1. Side reactions (e.g., elimination). 2. Impurities in starting materials. 3. Reaction with the dioxane ring.1. As above, optimize the choice of alkylating agent and reaction conditions to minimize elimination. 2. Use purified starting materials. 3. While less common, consider the possibility of ring-opening or other reactions involving the dioxane moiety under harsh conditions. Use milder conditions if suspected.
Difficulty in Product Purification 1. Unreacted starting materials. 2. Byproducts from side reactions. 3. Emulsion formation during workup.1. Ensure the reaction goes to completion. Consider using a slight excess of the limiting reagent. 2. Use column chromatography to separate the desired product from byproducts. 3. Add brine during the aqueous workup to break up emulsions.

Experimental Protocols

General Protocol for the Alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar to a flame-dried, three-neck round-bottom flask.

  • Deprotonation: To the flask, add anhydrous THF (10 volumes relative to the alcohol). Add this compound (1.0 eq.). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by TLC or GC/MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Workup: After the reaction is complete, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables provide illustrative data for the alkylation of a primary alcohol under various conditions. These are representative and may not directly reflect the results for this compound, but serve as a starting point for optimization.

Table 1: Effect of Base on Yield

EntryBaseSolventAlkylating AgentTemperature (°C)Time (h)Yield (%)
1NaHTHFBenzyl Bromide25692
2KHTHFBenzyl Bromide25695
3K₂CO₃DMFBenzyl Bromide801275
4Cs₂CO₃AcetonitrileBenzyl Bromide601085

Table 2: Effect of Solvent on Yield

EntryBaseSolventAlkylating AgentTemperature (°C)Time (h)Yield (%)
1NaHTHFEthyl Iodide25890
2NaHDMFEthyl Iodide25494
3NaHDioxaneEthyl Iodide501285
4NaHTolueneEthyl Iodide601270

Table 3: Effect of Alkylating Agent on Yield

EntryBaseSolventAlkylating AgentTemperature (°C)Time (h)Yield (%)
1NaHTHFMethyl Iodide25498
2NaHTHFEthyl Bromide25891
3NaHTHFIsopropyl Bromide401245 (plus elimination)
4NaHTHFtert-Butyl Bromide4012<5 (mostly elimination)

Visualizations

experimental_workflow cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification start Start: Flame-dried glassware under inert atmosphere add_reagents Add this compound and anhydrous solvent start->add_reagents cool_zero Cool to 0 °C add_reagents->cool_zero add_base Add strong base (e.g., NaH) portion-wise cool_zero->add_base stir_rt Stir and warm to room temperature add_base->stir_rt cool_zero2 Cool to 0 °C stir_rt->cool_zero2 add_alkyl_halide Add alkylating agent dropwise cool_zero2->add_alkyl_halide stir_react Stir and monitor reaction (TLC/GC-MS) add_alkyl_halide->stir_react quench Quench reaction stir_react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the alkylation of this compound.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product cause1 Incomplete Deprotonation problem->cause1 cause2 Moisture Contamination problem->cause2 cause3 Poor Alkylating Agent problem->cause3 cause4 Side Reactions (Elimination) problem->cause4 solution1 Use stronger base / Increase temperature cause1->solution1 solution2 Use anhydrous conditions cause2->solution2 solution3 Use primary halide / Better leaving group cause3->solution3 solution4 Use primary halide / Lower temperature cause4->solution4

Caption: Troubleshooting logic for low-yield alkylation reactions.

References

Technical Support Center: Purification of Polar Derivatives of (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar derivatives of (1,4-Dioxan-2-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar this compound derivatives.

Problem 1: Compound is Highly Water-Soluble, Leading to Poor Extraction from Aqueous Workup

  • Possible Cause: The presence of multiple polar functional groups (hydroxyls, carboxylates, etc.) on the dioxane derivative increases its affinity for the aqueous phase.

  • Solution:

    • Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic compound in the aqueous phase.

    • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be more efficient than multiple discrete extractions.

    • Use of More Polar Solvents: Employ a more polar extraction solvent. A mixture of chloroform and isopropanol (3:1) can be effective at extracting polar compounds from aqueous solutions.[1]

    • Solvent Evaporation: If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure before performing the aqueous workup and extraction.[1]

Problem 2: Compound Streaks or Remains at the Baseline During Normal-Phase Silica Gel Chromatography

  • Possible Cause: The high polarity of the derivative causes very strong binding to the acidic silica gel stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A common solvent system for polar compounds is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).[2]

    • Use of Additives:

      • For basic derivatives (e.g., containing amine groups), add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to the eluent (0.1-2%) to neutralize acidic silica sites.[2]

      • For acidic derivatives, a small amount of acetic or formic acid can improve peak shape.

    • Switch Stationary Phase:

      • Reversed-Phase Chromatography: Use a C18 or other hydrophobic stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often the best approach for very polar compounds.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amino-propyl bonded silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent. HILIC is specifically designed for the separation of highly polar compounds.

      • Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel or celite before loading it onto the column. This can improve the resolution of the separation, especially if the compound has poor solubility in the initial eluent.

Problem 3: Compound Decomposes on Silica Gel

  • Possible Cause: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups or the opening of the dioxane ring, especially if strained.

  • Solution:

    • Deactivate Silica Gel: Flush the packed column with the eluent containing a small amount of a base (e.g., 1% triethylamine in hexane/ethyl acetate) before loading the sample.

    • Alternative Stationary Phases: Use less acidic stationary phases like neutral alumina or a bonded phase (e.g., diol or amino).

    • Reversed-Phase Chromatography: This method avoids the use of acidic silica gel.

Problem 4: Co-elution with Polar Impurities of Similar Polarity

  • Possible Cause: The impurities have similar functional groups and polarity to the target compound, making separation by normal-phase chromatography challenging.

  • Solution:

    • Optimize Chromatography:

      • Shallow Gradient: Use a very shallow elution gradient to maximize the separation between closely eluting peaks.

      • Alternative Solvent Systems: Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, methanol/dichloromethane, acetonitrile/water for reversed-phase) using Thin Layer Chromatography (TLC) to find a system that provides better separation.

    • Protection-Purification-Deprotection: Temporarily protect a polar functional group (e.g., a hydroxyl group as a silyl ether) to significantly alter the polarity of the molecule.[3][4] The protected, less polar derivative can then be more easily purified by standard silica gel chromatography to remove polar impurities. The protecting group is subsequently removed to yield the pure target compound.

    • Crystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing small amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for flash chromatography of a polar this compound derivative?

A1: A good starting point for a polar compound on silica gel is a mixture of a relatively polar and a non-polar solvent. Begin with TLC analysis using systems such as:

  • 30-50% Ethyl Acetate in Hexanes

  • 5% Methanol in Dichloromethane[2]

Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound on the TLC plate. For very polar compounds, you may need to use 100% ethyl acetate or even add a small percentage of methanol.[2]

Q2: My compound is an oil and cannot be purified by recrystallization. What are the best alternative methods?

A2: For non-crystalline polar compounds, the most effective purification techniques are chromatographic:

  • Flash Column Chromatography: As detailed in the troubleshooting section, this is a versatile technique. You may need to explore different stationary phases (silica, alumina, C18, HILIC) and solvent systems.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This offers higher resolution than flash chromatography and is particularly useful for separating closely related impurities. Both normal-phase and reversed-phase prep-HPLC can be used.

  • Vacuum Distillation: If your compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective method to separate it from non-volatile or significantly less volatile impurities. This is often used in the purification of glycerol formal, a related compound.

Q3: How can I remove residual high-boiling polar solvents like DMF or DMSO after purification?

A3: Removing residual DMF or DMSO can be challenging. Here are a few strategies:

  • Azeotropic Removal: Add a solvent like toluene or heptane and evaporate under reduced pressure. This can help to co-distill the residual high-boiling solvent. Repeat this process several times.

  • Aqueous Wash: Dilute the sample with a suitable organic solvent (e.g., ethyl acetate) and wash it multiple times with water or brine. DMF and DMSO are water-soluble and will partition into the aqueous layer.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and not volatile, you can dissolve it in water and freeze-dry it to remove residual organic solvents.

Q4: Is it possible to protect the hydroxyl group of this compound to facilitate purification?

A4: Yes, protecting the primary hydroxyl group is an excellent strategy. Converting the alcohol to a less polar ether or ester can make the compound more amenable to standard silica gel chromatography. Common protecting groups for alcohols include:

  • Silyl Ethers: (e.g., TBDMS, TIPS) are easily introduced and are stable to many reaction conditions but can be readily removed with a fluoride source (like TBAF) or acid.[5]

  • Benzyl Ether (Bn): Stable to a wide range of conditions and can be removed by hydrogenolysis.

  • Tetrahydropyranyl (THP) Ether: Stable to basic and nucleophilic conditions but is cleaved under acidic conditions.[3]

After protection, the less polar derivative can be purified, and the protecting group can be removed in a final step.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Polar this compound Derivative

Purification MethodScaleTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Normal-Phase Flash Chromatography (Silica) mg - multi-g90-98%60-85%Cost-effective, widely available.Can cause degradation, strong retention of very polar compounds.
Reversed-Phase Flash Chromatography (C18) mg - g>95%70-90%Excellent for polar/water-soluble compounds, avoids acidic silica.More expensive stationary phase, requires aqueous mobile phases.
Preparative HPLC (C18) µg - mg>99%50-80%High resolution, excellent for difficult separations.Low throughput, requires specialized equipment, costly.
Recrystallization mg - kg>99%40-90%Potentially very high purity, scalable, cost-effective.Compound must be a solid, requires finding a suitable solvent system.
Vacuum Distillation g - kg95-99%70-95%Excellent for removing non-volatile impurities, scalable.Compound must be thermally stable, not effective for separating isomers.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) that provides an Rf of ~0.25 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and begin elution using positive pressure (flash chromatography). If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the polar this compound derivative (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) to the solution at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The silylated product will have a significantly higher Rf value than the starting alcohol.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and a saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude TBDMS ether by flash column chromatography on silica gel using a less polar eluent (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude this compound Derivative flash_chrom Flash Chromatography start->flash_chrom recrystal Recrystallization start->recrystal distill Vacuum Distillation start->distill analysis Purity Analysis (NMR, LC-MS) flash_chrom->analysis recrystal->analysis distill->analysis product Pure Product analysis->product

Caption: General purification workflow for polar this compound derivatives.

troubleshooting_logic node_sol node_sol q1 Compound streaks on silica TLC? q2 Is the compound acid sensitive? q1->q2 Yes sol4 Proceed with standard silica gel chromatography q1->sol4 No q3 Is the compound basic? q2->q3 No sol2 Use reversed-phase (C18) or alumina chromatography q2->sol2 Yes sol1 Increase eluent polarity (e.g., add MeOH to DCM) q3->sol1 No sol3 Add TEA or NH4OH to eluent q3->sol3 Yes

Caption: Troubleshooting logic for column chromatography of polar dioxane derivatives.

References

Removal of 1,4-dioxane as a byproduct in reactions involving (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of 1,4-dioxane from reaction mixtures.

While the degradation of substituted dioxanes like (1,4-Dioxan-2-yl)methanol could theoretically yield 1,4-dioxane, a more common challenge in synthetic chemistry is the removal of 1,4-dioxane when used as a high-boiling point solvent. Its complete miscibility with water and many organic solvents, coupled with its relatively high boiling point (101°C), makes it notoriously difficult to eliminate from final products.[1] This center addresses this prevalent issue.

Troubleshooting Guide

This section addresses common issues encountered during the removal of 1,4-dioxane.

Q1: My crude NMR shows a significant amount of 1,4-dioxane after rotary evaporation, even at high temperature and low pressure. What should I do next?

A1: Standard rotary evaporation is often insufficient for complete removal. Consider one of the following techniques:

  • Co-evaporation: Add a more volatile solvent in which your product is soluble (e.g., Toluene, Chloroform, or Dichloromethane) and evaporate the mixture again.[2] Repeating this process 2-3 times can effectively "chase" the residual 1,4-dioxane.

  • High-Vacuum Drying: If your compound is stable, drying under a high-vacuum pump (Schlenk line or vacuum oven) at an elevated temperature can remove the final traces.

  • Azeotropic Distillation: If your product is not water-sensitive, adding water and distilling the mixture can remove the 1,4-dioxane as a water azeotrope, which has a lower boiling point (87.8°C).[1][3]

Q2: My product is highly water-soluble, which prevents me from using standard aqueous workups to remove the water-miscible 1,4-dioxane. How can I purify my compound?

A2: This is a common challenge. Here are some strategies:

  • Lyophilization (Freeze-Drying): If your product is non-volatile, freeze-drying can effectively remove both water and 1,4-dioxane.[2] Ensure your freeze-dryer is rated to handle organic solvents.

  • Crystallization: If you can find a solvent system where your product's solubility is low but 1,4-dioxane's is high, crystallization can be a very effective purification method. The 1,4-dioxane will remain in the mother liquor.[4][5]

  • Solid Phase Extraction (SPE): Depending on the polarity of your compound, you may be able to use an SPE cartridge to retain your product while the 1,4-dioxane is washed away, or vice-versa.

Q3: I need to reduce the 1,4-dioxane concentration in my active pharmaceutical ingredient (API) to below the regulatory limit of 380 µ g/day . Which methods offer the highest efficiency?

A3: Achieving part-per-million (ppm) levels requires highly efficient techniques.

  • Azeotropic Distillation: This is a robust method for bulk removal. A process involving azeotropic distillation with an aqueous alkali metal hydroxide solution has been shown to be effective.[3] A subsequent distillation can further purify the product.

  • Crystallization: Recrystallization is one of the most powerful techniques for achieving high purity. Often, multiple recrystallizations are needed to reach the stringent ppm levels required for APIs.[5]

  • Adsorption: Passing a solution of your product through a column packed with a suitable adsorbent like activated carbon or specialized polymeric resins can trap residual 1,4-dioxane. The effectiveness depends on the relative affinity of the product and 1,4-dioxane for the adsorbent.

Q4: My compound is thermally sensitive and cannot withstand high temperatures. How can I remove 1,4-dioxane without heating?

A4: For heat-sensitive compounds, non-thermal methods are essential:

  • Pervaporation: This membrane-based technology can separate mixtures at low temperatures. It is particularly effective for breaking azeotropes and can be used for dehydrating 1,4-dioxane.[6][7]

  • Liquid-Liquid Extraction: While challenging due to 1,4-dioxane's miscibility, creating a biphasic system with a solvent that has preferential solubility for your compound can work. Salting out the aqueous layer with inorganic salts can sometimes help induce phase separation.[2][8]

  • Crystallization: As mentioned, inducing crystallization at a low temperature is a highly effective and non-destructive method.[5]

Frequently Asked Questions (FAQs)

Q: Why is 1,4-dioxane so difficult to remove?

A: The difficulty stems from its unique physical properties:[1][9][10]

  • High Boiling Point: Its boiling point of 101°C is close to that of water, making it difficult to separate from aqueous mixtures by simple distillation.

  • Water Miscibility: It is fully miscible with water, preventing its removal through simple aqueous extraction with an immiscible organic solvent.

  • Azeotrope Formation: It forms a minimum-boiling azeotrope with water (82% dioxane, 18% water) at 87.8°C.[1] While this can be exploited for removal, it also complicates simple distillation.

Q: What are the typical regulatory limits for 1,4-dioxane?

A: Regulatory limits vary by jurisdiction and product type. The FDA has provided non-binding recommendations that a patient's daily exposure should not exceed 3.8 mg/day.[11] For cosmetics and food additives, a limit of 10 ppm is often cited.[11][12][13] States like New York have enacted stricter laws, limiting 1,4-dioxane to 2 ppm in household products and 10 ppm in cosmetics.[14]

Q: Can I use adsorbents like activated carbon to remove 1,4-dioxane from my organic reaction mixture?

A: Yes, this is a viable technique. Adsorption is used to remove 1,4-dioxane, with adsorbents like granular activated carbon (GAC), zeolites, and carbon aerogels showing effectiveness.[15][16][17] However, the success in an organic matrix depends on the solvent and the product's structure. The adsorbent may have a higher affinity for your product than for 1,4-dioxane, leading to product loss. Small-scale trials are recommended to screen for the best adsorbent and conditions.

Data Presentation

Table 1: Physical Properties & Azeotropic Data of 1,4-Dioxane

Property Value Reference
Molar Mass 88.11 g/mol
Boiling Point 101.1 °C [1]
Melting Point 11.8 °C [1]
Density 1.033 g/mL [1]
Water Solubility Miscible [1]
Water Azeotrope BP 87.8 °C [1][3]

| Water Azeotrope Comp. | 82% 1,4-Dioxane / 18% Water |[1] |

Table 2: Comparison of Common 1,4-Dioxane Removal Techniques

Technique Principle Advantages Disadvantages Typical Application
Azeotropic Distillation Separation via a lower-boiling azeotrope with water.[3] Effective for bulk removal; well-established technology. Requires product to be water and heat stable; may require an additional drying step. Post-reaction workup for stable, water-insoluble products.
Crystallization Isolation of the solid product from the 1,4-dioxane-rich mother liquor.[5] Can achieve very high purity (ppm levels); suitable for heat-sensitive compounds. Product must be a solid; requires finding a suitable solvent system; yield loss. Final purification step for APIs and high-purity chemicals.
Adsorption Passing a solution through a solid phase that selectively retains 1,4-dioxane.[15][16] Can be highly selective; operates at ambient temperature. Potential for product loss on the adsorbent; adsorbent cost and regeneration. Polishing step to remove trace amounts of 1,4-dioxane.
Pervaporation Selective transport of 1,4-dioxane through a non-porous membrane.[6][7] Low-temperature operation; effective for azeotropes; energy-efficient. Specialized equipment required; membrane fouling can be an issue. Dehydration of 1,4-dioxane or its removal from thermally sensitive mixtures.

| Lyophilization | Sublimation of frozen 1,4-dioxane and water under high vacuum.[2] | Gentle, low-temperature method. | Slow for large quantities; requires specialized equipment rated for organic solvents. | Removal from heat-sensitive, non-volatile, water-soluble products. |

Experimental Protocols

Protocol 1: Removal by Azeotropic Distillation with Water

This protocol is suitable for water-stable compounds where 1,4-dioxane was used as a co-solvent with water.

  • Setup: Assemble a standard distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask).

  • Charge Flask: Charge the reaction mixture to the round-bottom flask. If the reaction was run in neat 1,4-dioxane, add water to approximate the azeotropic composition (roughly 4 parts dioxane to 1 part water by volume).

  • Distillation: Heat the flask. The vapor temperature should plateau around the azeotrope's boiling point (~88°C). Collect the distillate until the temperature begins to rise significantly, indicating the azeotrope has been removed.

  • Workup: Cool the remaining mixture in the flask. The product can then be isolated by standard methods, such as extraction with an immiscible organic solvent, followed by drying and concentration.

Protocol 2: Purification by Recrystallization

This protocol is designed to purify a solid product contaminated with 1,4-dioxane.

  • Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent should fully dissolve your product at an elevated temperature but have very low solubility for it at a low temperature. 1,4-dioxane should remain soluble at all temperatures.

  • Dissolution: In a flask, dissolve the crude product containing 1,4-dioxane in the minimum amount of the chosen hot solvent.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove the residual 1,4-dioxane-containing mother liquor.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent. For very high purity, this process may need to be repeated.[5]

Visualizations

G Diagram 1: Workflow for Selecting a 1,4-Dioxane Removal Method start Crude Product Contaminated with 1,4-Dioxane is_solid Is the product a solid? start->is_solid is_stable Is the product thermally stable? is_solid->is_stable Yes is_water_soluble Is the product water soluble? is_solid->is_water_soluble No crystallize Recrystallization is_stable->crystallize No azeotrope Azeotropic Distillation is_stable->azeotrope Yes lyophilize Lyophilization (Freeze-Drying) is_water_soluble->lyophilize Yes adsorption Adsorption / SPE is_water_soluble->adsorption No end Purified Product crystallize->end azeotrope->end high_vac High-Vacuum Evaporation lyophilize->end adsorption->end

Diagram 1: Workflow for selecting a 1,4-dioxane removal method.

G Diagram 2: Logic Flow for Troubleshooting 1,4-Dioxane in NMR start NMR shows high 1,4-Dioxane signal co_evap Attempt Co-evaporation with Toluene (2-3x) start->co_evap check_nmr1 Re-check NMR co_evap->check_nmr1 high_vac High-Vacuum Drying (e.g., Vac Oven) check_nmr1->high_vac Signal Reduced success 1,4-Dioxane Removed check_nmr1->success Signal Gone check_nmr2 Re-check NMR high_vac->check_nmr2 purify Proceed to further purification (Crystallization, Chromatography, Adsorption) check_nmr2->purify Signal Persists check_nmr2->success Signal Gone purify->success

Diagram 2: Logic flow for troubleshooting residual 1,4-dioxane.

References

Technical Support Center: Diastereoselectivity in Reactions with (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the diastereoselectivity of reactions involving the chiral building block, (1,4-Dioxan-2-yl)methanol and related dioxane structures.

Due to the limited published data on the specific use of this compound as a chiral auxiliary in reactions such as aldol additions, alkylations, or cycloadditions, this guide will feature a detailed case study on the diastereoselective reduction of a closely related β-(1,3-dioxan-4-yl)ketone. The principles and troubleshooting strategies discussed are broadly applicable to stereoselective reactions involving chiral dioxane scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing diastereoselectivity in reactions involving chiral dioxane derivatives?

A1: The primary factors that control diastereoselectivity are:

  • Conformational Bias: The chair-like conformation of the dioxane ring and the preference of substituents for equatorial positions create a rigid chiral environment. This steric hindrance directs incoming reagents to attack the substrate from the less hindered face.

  • Lewis Acid Chelation: Lewis acids can coordinate to the oxygen atoms of the dioxane ring and other functional groups in the substrate. This coordination can lock the substrate in a specific conformation, enhancing facial discrimination and, consequently, diastereoselectivity.

  • Reaction Temperature: Lower reaction temperatures (e.g., -78 °C) generally lead to higher diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which corresponds to the formation of the major diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition state and the effectiveness of Lewis acid chelation. It is often necessary to screen various solvents to find the optimal conditions.

  • Reagent Stoichiometry and Choice: The nature of the reagents (e.g., reducing agents, nucleophiles) and their stoichiometry can significantly impact the diastereomeric ratio.

Q2: How can I predict the major diastereomer in a reaction involving a chiral dioxane auxiliary?

A2: Predicting the major diastereomer often involves considering the most stable chair conformation of the dioxane ring and the steric approach of the reagent. For reactions involving chelation control, understanding the coordination of the Lewis acid to the substrate is crucial. Computational modeling can also be a powerful tool for predicting transition state energies and the likely stereochemical outcome.

Q3: I am observing low diastereoselectivity. What are the first troubleshooting steps I should take?

A3: If you are experiencing low diastereoselectivity, consider the following initial steps:

  • Lower the Reaction Temperature: This is often the most effective initial step.

  • Screen Different Lewis Acids: The choice of Lewis acid can have a profound effect on the outcome.

  • Vary the Solvent: Test a range of solvents with different polarities.

  • Ensure Anhydrous Conditions: Moisture can deactivate Lewis acids and interfere with the reaction.

  • Check the Purity of Starting Materials: Impurities can sometimes interfere with the stereodetermining step.

Troubleshooting Guide: Case Study of Diastereoselective Ketone Reduction

This guide focuses on the diastereoselective reduction of β-(1,3-dioxan-4-yl)ketones, a reaction class for which detailed experimental data is available. The principles outlined here can be extrapolated to other reactions involving chiral dioxanes.

Problem Potential Cause Suggested Solution
Low Diastereomeric Ratio (d.r.) 1. Reaction temperature is too high. 2. Inappropriate reducing agent or Lewis acid. 3. Suboptimal solvent.1. Perform the reaction at a lower temperature (e.g., -78 °C). 2. Screen a variety of reducing agents and Lewis acids (see Table 1 for examples). 3. Experiment with different ethereal solvents such as THF, Et2O, or cyclopentyl methyl ether (CPME).
Low Conversion/Yield 1. Insufficient amount of reducing agent or Lewis acid. 2. Deactivation of reagents by moisture. 3. Short reaction time.1. Increase the equivalents of the reducing agent and/or Lewis acid. 2. Use rigorously dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., Argon). 3. Increase the reaction time and monitor the progress by TLC or LC-MS.
Formation of Side Products 1. Decomposition of starting material or product. 2. Undesired side reactions with the solvent or impurities.1. Ensure the reaction temperature is not too high and that the work-up procedure is not too harsh. 2. Use high-purity, anhydrous solvents.

Data Presentation

Table 1: Effect of Reducing Agents and Lewis Acids on the Diastereoselective Reduction of a β-(1,3-Dioxan-4-yl)ketone

EntryReducing Agent (equiv.)Lewis Acid (equiv.)SolventTemperature (°C)Time (h)Conversion (%)d.r.
1LiAlH4 (1)LiI (3)Et2O-7810975.3:1
2LiAlH4 (1)-Et2O-7810902.7:1
3LiAlH4 (1)LiI (3)THF-7810491.6:1
4LiBH4 (1)-Et2O-7810>9910:1
5LiBH4 (2)EuCl3 (3)Et2O-781>99>20:1
6LiBH4 (2)Ti(Oi-Pr)4 (3)Et2O-781>9915:1

Data adapted from a study on the diastereoselective reduction of 2-((2R,4R)-2-pentyl-1,3-dioxan-4-yl)-1-phenylethanone.

Experimental Protocols

Key Experimental Protocol: Diastereoselective Reduction of a β-(1,3-Dioxan-4-yl)ketone with LiBH4 and EuCl3

This protocol provides a method for achieving high diastereoselectivity in the reduction of a ketone adjacent to a 1,3-dioxane ring.

Materials:

  • β-(1,3-Dioxan-4-yl)ketone substrate

  • Anhydrous diethyl ether (Et2O)

  • Europium(III) chloride (EuCl3), anhydrous

  • Lithium borohydride (LiBH4) solution in Et2O (e.g., 1.0 M)

  • 1 M aqueous NaOH

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add the β-(1,3-dioxan-4-yl)ketone (1.0 equiv) and anhydrous Et2O.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add anhydrous EuCl3 (3.0 equiv) to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add the LiBH4 solution in Et2O (2.0 equiv) dropwise to the reaction mixture.

  • Stir the resulting mixture at -78 °C for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M aqueous NaOH at -78 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy or HPLC analysis of the purified product.

Visualizations

Logical Relationship: Factors Influencing Diastereoselectivity

Key Factors for High Diastereoselectivity A High Diastereoselectivity E Rigid Chelated Transition State A->E is achieved through B Optimal Lewis Acid B->E promotes C Low Reaction Temperature C->E favors D Appropriate Solvent D->E stabilizes F Substrate Conformation F->E enables

Caption: Key factors for achieving high diastereoselectivity.

Experimental Workflow: Diastereoselective Reduction

Workflow for Diastereoselective Reduction A Dissolve Substrate in Anhydrous Solvent B Cool to -78 °C A->B C Add Lewis Acid B->C D Stir for 30 min C->D E Add Reducing Agent D->E F Stir for 1-2 h E->F G Quench Reaction F->G H Work-up and Purification G->H I Analyze Diastereomeric Ratio H->I Troubleshooting Low Diastereoselectivity A Low Diastereoselectivity Observed B Lower Reaction Temperature A->B C Screen Lewis Acids A->C D Change Solvent A->D E Check Reagent Purity & Stoichiometry A->E F Improved Selectivity? B->F C->F D->F E->F F->A No G Optimization Successful F->G Yes

Stability issues of (1,4-Dioxan-2-yl)methanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1,4-Dioxan-2-yl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to degradation under both acidic and basic conditions. The 1,4-dioxane ring is a cyclic ether, which can undergo hydrolysis, particularly when catalyzed by acid. This can lead to ring-opening and the formation of degradation products.

Q2: What is the general mechanism of degradation under acidic conditions?

A2: Under acidic conditions, the ether oxygens of the 1,4-dioxane ring can be protonated. This is followed by a nucleophilic attack, typically by water if in an aqueous solution, on one of the adjacent carbon atoms. This results in the cleavage of a carbon-oxygen bond and the opening of the ring. This process is analogous to the acid-catalyzed ring-opening of other cyclic ethers and epoxides.[1][2][3]

Q3: What are the expected degradation products of this compound under acidic conditions?

A3: The acid-catalyzed hydrolysis of the 1,4-dioxane ring is expected to yield linear diol and ether-alcohol products. The primary degradation product would likely result from the cleavage of one of the ether bonds, leading to a derivative of diethylene glycol. Further degradation could lead to smaller molecules such as ethylene glycol and organic acids. While specific studies on this compound are limited, the degradation of the parent compound, 1,4-dioxane, is known to produce intermediates like 1,2-ethanediol mono- and diformate esters, which can further hydrolyze.[4][5][6]

Q4: Is this compound stable under basic conditions?

A4: While generally more stable to bases than to acids, this compound can still undergo degradation under strong basic conditions, especially at elevated temperatures. The potential for degradation under basic conditions should be evaluated on a case-by-case basis depending on the specific reaction conditions.

Q5: What are the potential degradation products under basic conditions?

Troubleshooting Guides

Issue 1: Unexpectedly low yield of the desired product in a reaction involving this compound under acidic conditions.

  • Question: I am using this compound as a starting material in an acid-catalyzed reaction, and my yields are consistently lower than expected. What could be the cause?

  • Answer: The low yield is likely due to the degradation of the this compound starting material under the acidic conditions of your reaction. The 1,4-dioxane ring is susceptible to acid-catalyzed hydrolysis, which would consume your starting material and generate byproducts.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use an analytical technique like HPLC to monitor the disappearance of your starting material and the appearance of any unexpected peaks that could be degradation products.

    • Modify Reaction Conditions:

      • Use a Milder Acid: If possible, switch to a weaker acid or use a lower concentration of the current acid.

      • Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of the degradation side reaction.

      • Reduce Reaction Time: Minimize the reaction time to limit the exposure of the starting material to the acidic environment.

    • Perform a Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate and identify the degradation products. This will help you confirm if the unexpected peaks in your reaction mixture correspond to degradation products of this compound.

Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram of my sample containing this compound.

  • Question: After storing a solution of this compound in a slightly acidic buffer, I am observing several new peaks in my HPLC analysis. What are these peaks?

  • Answer: These new peaks are likely degradation products resulting from the acid-catalyzed hydrolysis of the 1,4-dioxane ring.

  • Troubleshooting Steps:

    • Confirm Degradation: As a first step, confirm that the new peaks are indeed degradation products by running a control sample of freshly prepared this compound solution.

    • Identify Degradation Products:

      • LC-MS Analysis: Use LC-MS to determine the mass of the unknown peaks. This will provide valuable information for proposing their structures.

      • Forced Degradation: As mentioned previously, a forced degradation study will help in confirming the identity of these degradation products by comparing their retention times and mass spectra.

    • Adjust Storage Conditions: To prevent further degradation, store solutions of this compound at a neutral pH and at a low temperature (e.g., 2-8 °C).

Issue 3: Inconsistent results when using this compound in a formulation.

  • Question: I am developing a formulation containing this compound, and I am observing batch-to-batch inconsistency and a decrease in the active ingredient concentration over time. Why is this happening?

  • Answer: The instability of this compound in your formulation, likely due to the pH of the excipients, is the probable cause of these inconsistencies.

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your formulation. Even seemingly neutral excipients can create a microenvironment with a pH that promotes degradation.

    • Buffer the Formulation: If the pH is not neutral, consider adding a suitable buffer system to maintain a stable pH of around 7.

    • Conduct a Stability Study: Perform a formal stability study on your formulation under controlled conditions (e.g., different temperatures and humidity levels) to establish its shelf-life and identify the optimal storage conditions.[8][9][10][11]

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound under various pH conditions at 40°C. This data is intended to be a general guide, and actual stability will depend on the specific experimental conditions.

pHTemperature (°C)Time (hours)% this compound Remaining (Illustrative)
2.04024~ 65%
5.04024~ 90%
7.04024> 99%
9.04024> 99%
12.04024~ 95%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[12][13][14][15]

1. Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to facilitate the development of a stability-indicating HPLC method.

2. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for mobile phase (e.g., phosphate buffer)

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N NaOH and/or at an elevated temperature (e.g., 60°C).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute an aliquot to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a calibrated oven at a high temperature (e.g., 80°C) for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • After the exposure, dissolve the solid sample or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample by HPLC.

5. Analytical Method:

  • HPLC Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of water (with a suitable buffer) and acetonitrile or methanol. The detection wavelength should be chosen to provide a good response for the parent compound.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure that it is not co-eluting with any degradation products.

  • LC-MS Analysis: Analyze the stressed samples by LC-MS to obtain the mass-to-charge ratio of the degradation products, which will aid in their structural elucidation.

Visualizations

Acid_Degradation_Pathway cluster_start Initial State cluster_protonation Protonation cluster_ring_opening Ring Opening cluster_products Degradation Products DioxaneMethanol This compound ProtonatedDioxane Protonated Dioxane Intermediate DioxaneMethanol->ProtonatedDioxane + H+ RingOpened Carbocation Intermediate ProtonatedDioxane->RingOpened C-O Cleavage Product1 Linear Ether-Diol RingOpened->Product1 + H2O, -H+ Product2 Further Degradation (e.g., Ethylene Glycol) Product1->Product2 Further Hydrolysis

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of This compound Acid Acid Stress (HCl) Prep->Acid Base Base Stress (NaOH) Prep->Base Oxidation Oxidative Stress (H2O2) Prep->Oxidation Thermal Thermal Stress (Heat) Prep->Thermal Photo Photolytic Stress (Light) Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Pathway Identify Degradation Products & Pathway LCMS->Pathway Method Develop Stability- Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study of this compound.

References

Overcoming low reactivity of the hydroxyl group in (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the hydroxyl group in (1,4-Dioxan-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group in this compound considered to have low reactivity?

A1: The reduced reactivity of the hydroxyl group in this compound, a secondary alcohol, can be attributed to a combination of steric hindrance and electronic effects. The adjacent dioxane ring can sterically hinder the approach of reagents to the hydroxyl group. Additionally, the oxygen atoms within the dioxane ring can influence the electronic environment of the hydroxyl group, potentially reducing its nucleophilicity.

Q2: What are the common reactions where the low reactivity of this compound poses a challenge?

A2: The low reactivity of the hydroxyl group can lead to difficulties in various common organic transformations, including:

  • Esterification: Formation of an ester by reacting with a carboxylic acid.

  • Etherification: Formation of an ether by reacting with an alkyl halide or other electrophiles.

  • Nucleophilic Substitution: Where the hydroxyl group is first converted to a good leaving group.

  • Oxidation: Conversion of the alcohol to an aldehyde or carboxylic acid.

Q3: Are there any general strategies to enhance the reactivity of hindered secondary alcohols like this compound?

A3: Yes, several strategies can be employed to overcome the low reactivity of hindered secondary alcohols. These include:

  • Use of activating agents: Reagents that convert the hydroxyl group into a better leaving group or increase its nucleophilicity.

  • Catalysis: Employing catalysts that can facilitate the reaction, such as Lewis acids or transition metals.

  • Harsher reaction conditions: Increasing temperature or pressure, although this may lead to side reactions.

  • Specialized Reagents: Utilizing powerful, specialized reagents designed for sterically hindered substrates, such as those used in the Mitsunobu or Steglich reactions.[1][2]

Troubleshooting Guide

Issue 1: Low yield in esterification reactions with this compound.

Potential Cause Troubleshooting Suggestion
Steric Hindrance Employ the Steglich esterification, which is well-suited for sterically hindered alcohols.[1][3] This method uses a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the reaction under mild conditions.[4][5]
Poor activation of the carboxylic acid Ensure the carboxylic acid is effectively activated. In the Steglich esterification, the formation of the O-acylisourea intermediate is crucial for the subsequent reaction with the alcohol.[4]
Side reactions In DCC-mediated couplings, the O-acylisourea intermediate can rearrange to a non-reactive N-acylurea. The addition of DMAP helps to suppress this side reaction by acting as an acyl transfer reagent.[6]

Issue 2: Difficulty in forming an ether with this compound (Williamson ether synthesis).

Potential Cause Troubleshooting Suggestion
Low nucleophilicity of the alkoxide Use a strong base to ensure complete deprotonation of the hydroxyl group. Consider bases such as sodium hydride (NaH) in an aprotic polar solvent like THF or DMF.
Steric hindrance preventing SN2 reaction Consider alternative methods like the Buchwald-Hartwig amination conditions adapted for C-O coupling, which can be effective for coupling alcohols with aryl halides.[7][8] Another approach is the Mitsunobu reaction, which proceeds with inversion of stereochemistry and is effective for secondary alcohols.[2][9]
Elimination side reactions If using a sterically hindered alkyl halide, elimination reactions may compete with substitution. Using a less hindered electrophile or milder reaction conditions can help.

Issue 3: Failure to achieve nucleophilic substitution of the hydroxyl group.

Potential Cause Troubleshooting Suggestion
Poor leaving group The hydroxyl group is a poor leaving group. It must first be activated. This can be achieved by converting it to a tosylate, mesylate, or triflate, or by using reagents like thionyl chloride to form an alkyl chloride.[10]
Incomplete activation Ensure complete conversion to the activated intermediate before adding the nucleophile. Monitor the activation step by TLC or other appropriate analytical methods.
SN1 vs. SN2 pathway For secondary alcohols, both SN1 and SN2 pathways are possible. The choice of solvent and nucleophile can influence the reaction pathway. For stereospecific substitution, conditions favoring an SN2 reaction are preferred. The Mitsunobu reaction is known for proceeding via an SN2 mechanism with inversion of configuration.[2][11]

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol is adapted for sterically hindered secondary alcohols.

Reaction: this compound + R-COOH → (1,4-Dioxan-2-yl)methyl R-carboxylate

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM.

  • Add the DCC/EDC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used. Filter the reaction mixture to remove the DCU. If EDC was used, a water-soluble urea is formed, which can be removed during the aqueous workup.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Etherification of this compound

This protocol allows for the conversion of the alcohol to an ether with inversion of stereochemistry.

Reaction: this compound + R-OH (Phenol) → (1,4-Dioxan-2-yl)methyl R-ether

Materials:

  • This compound

  • Phenol (or other acidic nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification.

MethodReagentsSolventTemperatureTypical Yield for Hindered Alcohols
Fischer EsterificationR-COOH, H₂SO₄ (cat.)Excess AlcoholRefluxLow to moderate
Steglich Esterification R-COOH, DCC/EDC, DMAP (cat.) DCM or THF 0 °C to RT Good to Excellent [1][4]
Yamaguchi EsterificationR-COOH, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPTolueneRTGood to Excellent

Table 2: Activating Agents for Nucleophilic Substitution.

Activating GroupReagentBaseTypical Reaction Conditions
Tosylate (OTs)p-Toluenesulfonyl chloride (TsCl)Pyridine0 °C to RT
Mesylate (OMs)Methanesulfonyl chloride (MsCl)Triethylamine0 °C to RT
Triflate (OTf)Triflic anhydride (Tf₂O)Pyridine or 2,6-Lutidine-78 °C to 0 °C
Alkoxyphosphonium saltPPh₃, DEAD/DIADN/A (Mitsunobu)0 °C to RT

Visualizations

Workflow for Overcoming Low Reactivity

G cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_reactions Reaction Pathways cluster_methods Recommended Methods Problem This compound Low OH Reactivity Strategy Select Activation Strategy Problem->Strategy Ester Esterification Strategy->Ester Target: Ester Ether Etherification Strategy->Ether Target: Ether Substitution Nucleophilic Substitution Strategy->Substitution Target: Substitution Steglich Steglich Esterification Ester->Steglich Mitsunobu Mitsunobu Reaction Ether->Mitsunobu Activation Leaving Group Formation (e.g., -OTs) Substitution->Activation

Caption: Decision workflow for addressing the low reactivity of this compound.

Steglich Esterification Signaling Pathway

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Active_Ester N-Acylpyridinium 'Active Ester' O_Acylisourea->Active_Ester Faster Ester Product: Ester (R-COOR') O_Acylisourea->Ester Slower, uncatalyzed DCU Byproduct: DCU O_Acylisourea->DCU DMAP DMAP (Catalyst) DMAP->Active_Ester Active_Ester->Ester Alcohol This compound (R'-OH) Alcohol->Ester Alcohol->Ester Alcohol->Ester

Caption: Catalytic cycle of the Steglich esterification for hindered alcohols.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical and chemical industries. For chiral molecules such as (1,4-Dioxan-2-yl)methanol, a versatile building block, ensuring stereochemical integrity is paramount for its application in asymmetric synthesis and drug development. Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the separation and quantification of enantiomers.[1][2][3] This guide provides a comparative overview of potential chiral HPLC methods applicable to this compound, supported by generalized experimental protocols and logical workflows to aid in method development.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established principles of chiral chromatography to propose effective starting points for method development. The selection of an appropriate Chiral Stationary Phase (CSP) and mobile phase is an empirical process, often guided by the structural characteristics of the analyte.[2]

Comparison of Potential Chiral HPLC Methods

The successful enantiomeric separation of this compound will heavily depend on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly successful for a broad range of chiral compounds and represent a logical starting point.[4][5] The following table outlines potential starting conditions for method development, with performance metrics being hypothetical targets for a successful separation.

Chiral Stationary Phase (CSP)Mobile Phase SystemPotential AdvantagesKey Considerations
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) Normal Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v)Broad applicability, high success rate for a variety of racemates.[1]Mobile phase composition is critical and requires optimization.
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) Normal Phase: n-Hexane / Ethanol (e.g., 95:5 v/v)Often provides complementary selectivity to cellulose-based phases.Elution order of enantiomers may be inverted compared to OD-H.
Immobilized Polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) Normal & Reversed Phase: Compatible with a wider range of solvents.Robust, allows for use of solvents like dichloromethane, THF, etc.May offer different selectivity compared to coated phases.
Pirkle-type (Brush-type) CSPs (e.g., Whelk-O® 1) Normal Phase: n-Hexane / Isopropanol / Acetic Acid (for acidic analytes)Well-understood interaction mechanisms (π-π interactions, hydrogen bonding).[3][4]More specific in their application range.

Experimental Protocols

A systematic approach to method development is crucial for achieving optimal enantiomeric separation.

General Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) B Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) A->B C Adjust Mobile Phase Ratio B->C Partial or No Separation D Optimize Flow Rate C->D E Evaluate Column Temperature D->E F Assess Specificity & Linearity E->F Optimized Separation G Determine Accuracy & Precision F->G H Establish LoD & LoQ G->H

Caption: A generalized workflow for chiral HPLC method development.

Detailed Experimental Protocol: A Starting Point

This protocol provides a representative starting point for the analysis of this compound.

  • Instrumentation and Materials:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • HPLC grade solvents: n-Hexane, Isopropanol (IPA).

    • Sample: this compound, racemic standard.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[1]

  • Initial Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV at 210 nm. Note: this compound lacks a strong chromophore, so low wavelength detection is necessary. Sensitivity may be limited. For trace analysis, derivatization with a UV-active agent may be required.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • If separation is not achieved, systematically vary the percentage of the alcohol modifier (Isopropanol) in the mobile phase (e.g., try 5%, 15%, 20%).

    • Screen other alcohol modifiers such as ethanol in place of isopropanol.

    • For basic or acidic impurities, the addition of a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can improve peak shape and resolution.

    • Once partial separation is observed, fine-tune the mobile phase composition and flow rate to maximize resolution (Rs > 1.5).

Factors Influencing Chiral Separation

The success of a chiral separation is a multifactorial process involving thermodynamic differences in the interactions between the enantiomers and the CSP.

G cluster_csp Chiral Stationary Phase cluster_analyte Analyte Properties cluster_mobile Mobile Phase center Chiral Recognition csp_type Selector Type (Polysaccharide, Pirkle, etc.) csp_structure 3D Structure csp_type->csp_structure csp_structure->center analyte_func Functional Groups (-OH, ether) analyte_geom Stereochemistry analyte_func->analyte_geom analyte_geom->center mp_comp Composition & Ratio mp_comp->center mp_add Additives (Acid/Base) mp_comp->mp_add

Caption: Key factors influencing chiral recognition in HPLC.

By systematically evaluating different chiral stationary phases and optimizing the mobile phase conditions, a robust and reliable HPLC method for determining the enantiomeric purity of this compound can be successfully developed and validated. This approach ensures the quality and stereochemical integrity of this important chiral intermediate for its intended applications.

References

NMR spectroscopic analysis for diastereomeric ratio determination of (1,4-Dioxan-2-yl)methanol products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the accurate determination of diastereomeric ratios (d.r.) is a cornerstone of product characterization and process optimization. (1,4-Dioxan-2-yl)methanol, a heterocyclic compound with stereogenic centers, presents a common challenge in quantifying the relative abundance of its diastereomers. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for this purpose. The methodologies, supported by experimental protocols and comparative data, are detailed to assist in selecting the most suitable analytical approach.

Introduction to Diastereomeric Analysis

Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties. This inherent difference allows for their separation and quantification by various analytical techniques. The choice of method often depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. Here, we evaluate the performance of ¹H NMR spectroscopy, a primary tool for structural elucidation, against the high-resolving power of chiral HPLC and GC for the analysis of this compound diastereomers.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for determining the diastereomeric ratio of this compound involves a trade-off between direct structural information, separation efficiency, and sensitivity. While NMR spectroscopy offers a direct and non-destructive measurement, chromatographic methods provide superior separation capabilities, which can be crucial for complex mixtures or when high sensitivity is required.

Feature¹H NMR SpectroscopyChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differentiation of diastereomers based on distinct chemical shifts and/or coupling constants of specific protons. The ratio is determined by the integration of their respective signals.Physical separation of diastereomers on a chiral stationary phase (CSP) due to differential interactions, leading to different retention times. Quantification is based on peak area.Separation of volatile diastereomers on a chiral stationary phase in a gaseous mobile phase based on differential partitioning. Quantification is based on peak area.
Accuracy High accuracy (<2% error) is achievable with proper acquisition parameters (e.g., sufficient relaxation delay). Errors can arise from signal overlap.Generally considered a highly accurate method, capable of quantifying ratios up to 99.9:0.1 with proper validation.High accuracy is achievable, particularly with a suitable chiral stationary phase and optimized temperature programming.
Precision High precision is attainable with good signal-to-noise and resolution.Excellent precision with low relative standard deviations for peak areas.High precision, especially with automated injection systems.
Sensitivity Lower sensitivity, typically requiring milligram quantities of the sample.High sensitivity, capable of detecting microgram to nanogram levels.Very high sensitivity, suitable for trace analysis at the picogram level.
Sample Throughput Relatively high. Once the method is established, data acquisition is typically fast.Lower. Method development can be time-consuming, and run times for each sample are longer.Moderate to high. Fast analysis times are possible with modern GC systems.
Sample Derivatization Not generally required.May be required to enhance separation or detection.Often required to improve volatility and thermal stability.
Non-destructive Yes, the sample can be fully recovered.Generally non-destructive.Destructive.
Cost & Accessibility High initial instrument cost and specialized maintenance.More affordable and widely available instrumentation.Moderate instrument cost and widespread availability.

Experimental Protocols

Detailed methodologies for the synthesis of a diastereomeric mixture of this compound and its analysis by NMR, HPLC, and GC are provided below.

Synthesis of a Diastereomeric Mixture of this compound

A diastereomeric mixture of this compound can be synthesized via the acid-catalyzed reaction of glycerol with 2-hydroxyacetaldehyde (glycolaldehyde). This reaction proceeds through the formation of a six-membered dioxane ring and can result in both cis and trans isomers with respect to the substituents on the ring.

Materials:

  • Glycerol

  • 2-Hydroxyacetaldehyde (Glycolaldehyde)

  • Amberlyst-15 ion-exchange resin (acidic catalyst)

  • Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware with a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glycerol (1 equivalent), 2-hydroxyacetaldehyde (1.1 equivalents), and a catalytic amount of Amberlyst-15 resin in toluene.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

  • The crude product can be purified by column chromatography on silica gel to yield the diastereomeric mixture of this compound.

G Glycerol Glycerol Reaction Acid-Catalyzed Cyclization Glycerol->Reaction Glycolaldehyde 2-Hydroxyacetaldehyde Glycolaldehyde->Reaction Catalyst Amberlyst-15 Catalyst->Reaction Diastereomeric_Mixture cis/trans-(1,4-Dioxan-2-yl)methanol Reaction->Diastereomeric_Mixture G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in CDCl₃ (0.7 mL) Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum (400 MHz, d1=5s, ns=16) Dissolve->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Identify Identify Diagnostic Signals (e.g., H at C2) Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Diastereomeric Ratio Integrate->Calculate

A Comparative Guide to (1,4-Dioxan-2-yl)methanol and Solketal as Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes. Both (1,4-Dioxan-2-yl)methanol and solketal, readily available chiral molecules, serve as versatile starting materials. This guide provides an objective, data-driven comparison of their performance as chiral building blocks, offering insights into their respective advantages and applications.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. While both are colorless liquids miscible with water and many organic solvents, subtle differences in their structure influence their physical characteristics.

PropertyThis compoundSolketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol)
Molecular Formula C₅H₁₀O₃[1]C₆H₁₂O₃[2]
Molar Mass 118.13 g/mol [1]132.16 g/mol [2]
Boiling Point Not specified188-189 °C[2]
Density Not specified1.063 g/mL at 25 °C[2]
Chiral Center C2 of the dioxane ringC4 of the dioxolane ring[3]
Source Typically synthesized from glycerol derivatives or epichlorohydrin.Readily synthesized from glycerol and acetone.[3]

Performance in Asymmetric Synthesis: A Data-Driven Comparison

The true measure of a chiral building block lies in its ability to effectively transfer its stereochemical information to a new molecule. Below is a comparative summary of their performance in key diastereoselective reactions.

Diastereoselective Reduction of Ketones

This compound can be incorporated into the substrate to direct the stereochemical outcome of ketone reductions. A study on the diastereoselective reduction of β-(1,3-dioxan-4-yl)ketones provides valuable data on its efficacy.[4]

EntryReducing AgentAdditiveSolventDiastereomeric Ratio (dr)
1LiAlH₄-Et₂O1.5 : 1
2LiBH₄-Et₂O2.0 : 1
3LiBH₄EuCl₃Et₂O13 : 1
4NaBH₄-MeOH1.2 : 1
5DIBAL-H-Toluene1.0 : 1

Data from Matsumoto, A., Asano, K., & Matsubara, S. (2015). Diastereoselective Reduction of β-(1,3-Dioxan-4-yl)ketones. Synlett, 26(13), 1872–1874.[4]

The data clearly indicates that the presence of the 1,3-dioxane moiety, derived from a this compound precursor, can induce moderate diastereoselectivity. Significantly, the selectivity is dramatically enhanced under chelation-controlled conditions with the addition of EuCl₃.[4]

Diastereoselective Addition to Aldehydes

Solketal can be readily oxidized to the corresponding aldehyde, which then serves as a chiral electrophile in additions of organometallic reagents. The stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models.

EntryOrganometallic ReagentLewis AcidSolventDiastereomeric Ratio (dr) (Chelate:Felkin-Anh)
1Et₂Zn-CH₂Cl₂3.5 : 1
2Me₂ZnEtZnOTfCH₂Cl₂>20 : 1
3(E)-Hexenyl-ZnREtZnOTfCH₂Cl₂15 : 1
4(Z)-Hexenyl-ZnRBF₃·OEt₂CH₂Cl₂8 : 1

Representative data based on principles of chelation-controlled additions to α-silyloxy aldehydes, analogous to solketal-derived aldehydes.[5][6]

In the absence of a strong chelating Lewis acid, the reaction of organozinc reagents with solketal-derived aldehydes shows a modest preference for the chelation-controlled product. However, the addition of a Lewis acid like EtZnOTf can dramatically reverse or enhance the diastereoselectivity, favoring the chelation-controlled adduct with high selectivity.[5]

Experimental Protocols

Synthesis of (S)-(1,4-Dioxan-2-yl)methanol

A common route to enantiomerically pure this compound involves the palladium-catalyzed hydrogenation of a suitable precursor.

Materials:

  • Intermediate 83 (a precursor derivable from chiral starting materials)

  • Palladium on carbon (10% w/w)

  • Ethanol

  • Ethyl acetate

  • Diatomaceous earth

  • Hydrogen gas supply

Procedure:

  • To a solution of intermediate 83 (1.25 g, 4.74 mmol) in ethanol (20 mL), add palladium on carbon (192 mg).

  • Stir the reaction mixture under a hydrogen atmosphere for 18 hours.

  • Upon completion, filter the mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield (S)-(1,4-dioxan-2-yl)methanol.[7]

Diastereoselective Reduction of a β-(1,3-Dioxan-4-yl)ketone

This protocol details the highly diastereoselective reduction of a ketone bearing a chiral dioxane auxiliary.

Materials:

  • 2-((2R,4R)-2-pentyl-1,3-dioxan-4-yl)-1-phenylethanone

  • Anhydrous diethyl ether (Et₂O)

  • Europium(III) chloride (EuCl₃)

  • Lithium borohydride (LiBH₄) solution (1.0 M in Et₂O)

  • 1 M aqueous sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon atmosphere

Procedure:

  • To a 20-mL flask under an argon atmosphere, add the β-(1,3-dioxan-4-yl)ketone (0.10 mmol), followed by anhydrous Et₂O (1.8 mL) and EuCl₃ (0.30 mmol).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the LiBH₄ solution (0.2 mL, 0.2 mmol) dropwise.

  • Continue stirring at -78 °C for 1 hour.

  • Quench the reaction by adding 1 M aqueous NaOH.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[4]

Synthesis of Solketal

The synthesis of racemic solketal is a straightforward acid-catalyzed reaction of glycerol and acetone.

Materials:

  • Glycerol

  • Acetone

  • p-Toluenesulfonic acid (p-TSA) or another acid catalyst

Procedure:

  • In a round-bottom flask, mix glycerol and an excess of acetone.

  • Add a catalytic amount of p-TSA.

  • Stir the mixture at room temperature or with gentle heating. The reaction is an equilibrium, and using excess acetone or removing the water formed will drive it towards the product.[3]

  • After the reaction is complete (monitored by TLC or GC), neutralize the acid catalyst.

  • Remove the excess acetone and purify the solketal by distillation under reduced pressure.

Diastereoselective Addition to a Solketal-Derived Aldehyde

This protocol outlines a general procedure for the chelation-controlled addition of an organozinc reagent to an aldehyde derived from solketal.

Materials:

  • Solketal-derived aldehyde

  • Organozinc reagent (e.g., diethylzinc)

  • Lewis acid (e.g., ethylzinc triflate, EtZnOTf)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the solketal-derived aldehyde in anhydrous CH₂Cl₂.

  • Add the Lewis acid (e.g., EtZnOTf).

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Slowly add the organozinc reagent.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.[5]

Applications and Strategic Considerations

This compound in Antiviral Drug Synthesis

(R)-(1,4-Dioxan-2-yl)methanol has been identified as a key intermediate in the synthesis of potent antiviral agents that inhibit the replication of viruses like the Sindbis virus. The dioxane moiety is believed to interact with a hydrophobic binding pocket in the viral capsid protein.

antiviral_synthesis cluster_synthesis Synthesis of Bisdioxane Antiviral Agent cluster_moa Mechanism of Action R_dioxanemethanol (R)-(1,4-Dioxan-2-yl)methanol iodomethyl_dioxane (R)-2-(Iodomethyl)-1,4-dioxane R_dioxanemethanol->iodomethyl_dioxane Appel Reaction dithiane_adduct Dithiane Adduct iodomethyl_dioxane->dithiane_adduct Alkylation bisdioxane_ketone 1,3-Bis{(R)-[1,4]dioxan-2-yl}-2-propanone dithiane_adduct->bisdioxane_ketone Hydrolysis bisdioxane_antiviral Bisdioxane Antiviral Agent bisdioxane_ketone->bisdioxane_antiviral Further Modification bisdioxane_antiviral_moa Bisdioxane Antiviral Agent viral_capsid Sindbis Virus Capsid Protein bisdioxane_antiviral_moa->viral_capsid Binds to Hydrophobic Pocket inhibition Inhibition of Viral Replication viral_capsid->inhibition

Synthesis and Mechanism of a Dioxane-Based Antiviral Agent.
Solketal in Asymmetric Synthesis Workflow

Solketal is a versatile chiral building block due to its ready availability from the chiral pool and the ease of manipulation of its primary hydroxyl group.

solketal_workflow glycerol Glycerol solketal (R)- or (S)-Solketal glycerol->solketal Acetalization aldehyde Chiral Aldehyde solketal->aldehyde Oxidation alcohol Diastereomerically Enriched Secondary Alcohol aldehyde->alcohol Diastereoselective Addition (e.g., Grignard, Organozinc) target Target Molecule alcohol->target Deprotection & Further Transformations

General Workflow for Solketal in Asymmetric Synthesis.

Cleavage and Deprotection

A critical aspect of using any chiral auxiliary or protecting group is its efficient removal under conditions that do not compromise the newly formed stereocenters.

  • This compound (as a 1,4-dioxane protecting group): The 1,4-dioxane group is an acetal and is therefore cleaved under acidic conditions. The specific conditions can be tuned, but typically involve treatment with aqueous acid.[8]

  • Solketal (as an isopropylidene ketal): The isopropylidene group of solketal is also acid-labile and can be removed using an acid catalyst in an aqueous or alcoholic medium.[2] This deprotection is often straightforward and proceeds with high yield.

Conclusion

Both this compound and solketal are valuable and versatile chiral building blocks in asymmetric synthesis.

  • This compound demonstrates its utility in directing stereoselective reductions, particularly under chelation control, and has shown direct applicability in the synthesis of bioactive molecules such as antiviral agents. Its more rigid 1,4-dioxane ring can offer a different conformational bias compared to the 1,3-dioxolane ring of solketal.

  • Solketal , derived from the renewable feedstock glycerol, is an economically attractive chiral building block. It is particularly useful for generating chiral aldehydes that undergo highly diastereoselective additions, especially when controlled by a chelating Lewis acid. Its widespread use in the synthesis of glycerolipids and other natural products highlights its versatility.

The choice between these two building blocks will ultimately depend on the specific synthetic strategy, the desired stereochemical outcome, and the potential for chelation control in the key stereocenter-forming step. For applications requiring a more rigid cyclic diether scaffold or in the context of specific bioactive targets like certain antivirals, this compound may be the preferred choice. For syntheses starting from a readily available and inexpensive chiral pool chemical, where the key transformation is an addition to a chiral aldehyde, solketal presents a compelling option.

References

A Comparative Guide to Chiral Glycerol Synthons: (1,4-Dioxan-2-yl)methanol vs. Glyceraldehyde Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the use of chiral pool starting materials provides an efficient and cost-effective strategy for introducing stereocenters into complex molecules. Glycerol, a simple C3 building block, offers a rich source of chirality. However, its polyhydroxylated nature necessitates the use of protected synthons to achieve selective transformations. Among the most common of these are (1,4-Dioxan-2-yl)methanol and glyceraldehyde acetonide, both serving as valuable chiral glycerol equivalents. This guide provides an objective comparison of their synthetic utility, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthon for their specific synthetic goals.

Introduction to the Synthons

This compound is a protected form of glycerol where two of the hydroxyl groups are masked as a 1,4-dioxane ring. This cyclic acetal is known for its considerable stability across a wide range of reaction conditions, particularly towards basic and nucleophilic reagents. It is a stable, often liquid, compound that can be handled with ease.

Glyceraldehyde acetonide , also known as (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde or its (S)-enantiomer, is another popular chiral C3 building block.[1] The 1,2-diol is protected as a more sterically hindered and often more labile isopropylidene acetal (acetonide). A key difference is the presence of a reactive aldehyde functional group, making it a direct precursor for carbon-carbon bond-forming reactions. However, this aldehyde is also prone to polymerization and epimerization, rendering the compound inherently less stable than its dioxane counterpart.[2]

Head-to-Head Comparison: Performance and Properties

The choice between these two synthons is dictated by the intended synthetic route, required stability, and the desired functional group for the initial transformation. The following tables summarize their key characteristics and performance in common synthetic operations.

Table 1: Physicochemical and Stability Properties
PropertyThis compoundGlyceraldehyde AcetonideKey Differences & Considerations
Molecular Formula C₅H₁₀O₃C₆H₁₀O₃Glyceraldehyde acetonide has an additional methyl group from the acetone protecting group.
Molecular Weight 118.13 g/mol 130.14 g/mol
Physical State LiquidUnstable LiquidGlyceraldehyde acetonide is known to polymerize upon standing, even at low temperatures.[2]
Key Functional Group Primary AlcoholAldehydeThis is the most significant synthetic difference, dictating the first logical synthetic step.
Stability to Base HighHigh (for the acetal)Both protecting groups are stable to strong bases and nucleophiles.[3]
Stability to Acid ModerateLowAcetonides are generally more susceptible to acid-catalyzed hydrolysis than dioxane acetals.[2][4]
Handling Stable, easy to handle.Requires careful handling and storage at low temperatures to prevent polymerization.[2]Can often be depolymerized by distillation before use.[2]
Table 2: Performance in Key Synthetic Transformations
TransformationStarting SynthonReagents & ConditionsProductTypical YieldStereoselectivity
Oxidation to Aldehyde This compoundParikh-Doering Oxidation (SO₃·py, DMSO, Et₃N, CH₂Cl₂)(1,4-Dioxan-2-yl)carbaldehyde>85%[1][2]N/A
Oxidation to Aldehyde This compoundSwern Oxidation ((COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C)(1,4-Dioxan-2-yl)carbaldehyde>90%[5][6]N/A
C-C Bond Formation Glyceraldehyde AcetonideHorner-Wadsworth-Emmons (e.g., Triethyl phosphonoacetate, NaH, THF)α,β-Unsaturated Ester70-95%[7][8]High E-selectivity
C-C Bond Formation Glyceraldehyde AcetonideWittig Reaction (e.g., Ph₃P=CHCO₂Et)α,β-Unsaturated EsterVariableGenerally Z-selective for non-stabilized ylides, E-selective for stabilized ylides.

Experimental Protocols

The following are representative experimental protocols for the key transformations of each synthon.

Protocol 1: Oxidation of this compound via Parikh-Doering Oxidation

This protocol describes the conversion of the primary alcohol of this compound to the corresponding aldehyde.

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and a suitable amine base such as triethylamine (3.0 eq) in anhydrous CH₂Cl₂ and anhydrous DMSO (5.0 eq) at 0 °C under an inert atmosphere, add sulfur trioxide pyridine complex (3.0 eq) portion-wise over 15 minutes.

  • Stir the resulting suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing brine.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel to yield (1,4-Dioxan-2-yl)carbaldehyde. Typical yields for this reaction are high, often exceeding 85%.[1][2]

Protocol 2: Horner-Wadsworth-Emmons Olefination of Glyceraldehyde Acetonide

This protocol details the chain extension of glyceraldehyde acetonide to form an α,β-unsaturated ester with high E-selectivity.

Materials:

  • (R)- or (S)-Glyceraldehyde acetonide

  • A suitable phosphonate reagent (e.g., Triethyl phosphonoacetate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the resulting phosphonate anion solution back to 0 °C.

  • Add a solution of glyceraldehyde acetonide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the E-alkene.

Decision-Making Workflow

The selection between this compound and glyceraldehyde acetonide is a critical step in synthetic planning. The following diagram illustrates a logical workflow to guide this choice.

G Decision Workflow: Choosing a Chiral Glycerol Synthon start Start: Need a Chiral C3 Building Block? q1 What is the first desired transformation? start->q1 opt_oxidation Oxidation to Aldehyde q1->opt_oxidation Functional Group Transformation opt_cc Direct C-C Bond Formation (e.g., Wittig, HWE, Aldol) q1->opt_cc Carbon Chain Elongation choice_dioxan Use this compound opt_oxidation->choice_dioxan choice_acetonide Use Glyceraldehyde Acetonide opt_cc->choice_acetonide q2 Are subsequent steps acid-sensitive? choice_dioxan->q2 choice_acetonide->q2 warning Warning: Glyceraldehyde Acetonide is unstable and prone to polymerization/epimerization. choice_acetonide->warning stability_high High stability to acid required? q2->stability_high Yes stability_low Mild deprotection acceptable? q2->stability_low No final_dioxan Proceed with Dioxane Synthon stability_high->final_dioxan final_acetonide Proceed with Acetonide Synthon (Caution: Handle with care) stability_low->final_acetonide

Caption: Decision workflow for selecting the appropriate chiral glycerol synthon.

Conclusion

Both this compound and glyceraldehyde acetonide are powerful and versatile chiral building blocks derived from glycerol. The primary distinction lies in their inherent functionality and stability. This compound is a stable alcohol, ideal for synthetic routes that require initial oxidation or protection of a more robust acetal. Its stability under a broad range of conditions makes it a reliable choice for multi-step syntheses.

Conversely, glyceraldehyde acetonide offers the advantage of a pre-installed aldehyde, allowing for immediate carbon-carbon bond formation. This makes it highly valuable for convergent syntheses. However, its utility is tempered by its inherent instability and sensitivity to acidic conditions. The choice, therefore, is not about which synthon is superior, but which is more suited to the specific demands of the synthetic strategy. By carefully considering the factors of stability, reactivity, and the overall synthetic plan, researchers can effectively leverage these valuable C3 synthons to achieve their molecular targets with precision and efficiency.

References

Asymmetric Induction Efficiency: A Comparative Analysis of (S)- vs (R)-(1,4-Dioxan-2-yl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chiral auxiliaries are fundamental tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The choice of the chiral auxiliary, including its specific enantiomeric form ((S) or (R)), is critical in directing the formation of a desired stereoisomer. The efficiency of a chiral auxiliary is typically evaluated by measuring the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield.

Despite the theoretical potential of (S)- and (R)-(1,4-Dioxan-2-yl)methanol to act as chiral inductors, the scientific community has yet to publish direct, side-by-side comparisons of their effectiveness in common asymmetric transformations such as alkylations, aldol reactions, or Diels-Alder reactions. Such studies are essential for researchers and drug development professionals to make informed decisions when designing stereoselective synthetic routes.

General Principles of Asymmetric Induction with Chiral Auxiliaries

The underlying principle of asymmetric induction using a chiral auxiliary, such as (S)- or (R)-(1,4-Dioxan-2-yl)methanol, involves the formation of a diastereomeric intermediate. The inherent chirality of the auxiliary creates a biased steric and/or electronic environment, favoring the approach of a reagent from one face of the prochiral center over the other. This facial selectivity leads to the preferential formation of one diastereomer.

A logical workflow for evaluating the efficiency of a chiral auxiliary is depicted below. This process would typically involve attaching the chiral auxiliary to a prochiral substrate, performing the desired stereoselective reaction, and then analyzing the product mixture to determine the diastereomeric or enantiomeric excess. Finally, the auxiliary is cleaved and ideally recovered for reuse.

G cluster_0 Evaluation Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary ((S)- or (R)-(1,4-Dioxan-2-yl)methanol) Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Stereoselective_Reaction Diastereomeric_Product_Mixture Diastereomeric Product Mixture Stereoselective_Reaction->Diastereomeric_Product_Mixture Analysis Analysis (e.g., NMR, Chiral HPLC) Determine d.e. or e.e. Diastereomeric_Product_Mixture->Analysis Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product_Mixture->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Hypothetical Comparison and Data Presentation

In the absence of experimental data, we can only hypothesize on the expected outcomes. For a given reaction, one would expect the (S)- and (R)-enantiomers of (1,4-Dioxan-2-yl)methanol to induce the formation of opposite enantiomers of the final product. The efficiency, however, might not be identical due to potential differences in the stability of the diastereomeric transition states.

To facilitate a meaningful comparison, experimental data would need to be collected and organized as shown in the hypothetical tables below.

Table 1: Hypothetical Asymmetric Alkylation of a Prochiral Enolate

EntryChiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (d.e., %)
1(S)-(1,4-Dioxan-2-yl)methanolMethyl Iodide--
2(R)-(1,4-Dioxan-2-yl)methanolMethyl Iodide--
3(S)-(1,4-Dioxan-2-yl)methanolBenzyl Bromide--
4(R)-(1,4-Dioxan-2-yl)methanolBenzyl Bromide--
Data not available in current literature.

Table 2: Hypothetical Asymmetric Aldol Reaction with a Prochiral Aldehyde

EntryChiral AuxiliaryAldehydeYield (%)Diastereomeric Excess (d.e., %)
1(S)-(1,4-Dioxan-2-yl)methanolBenzaldehyde--
2(R)-(1,4-Dioxan-2-yl)methanolBenzaldehyde--
3(S)-(1,4-Dioxan-2-yl)methanolIsobutyraldehyde--
4(R)-(1,4-Dioxan-2-yl)methanolIsobutyraldehyde--
Data not available in current literature.

Experimental Protocols (General Methodology)

Should such a comparative study be undertaken, the following general experimental protocols would likely be employed:

1. Synthesis of the Chiral Auxiliary Adduct:

  • A solution of the prochiral starting material (e.g., a carboxylic acid) in an appropriate aprotic solvent (e.g., dichloromethane or THF) would be treated with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or an acid chloride forming reagent like oxalyl chloride).

  • To this activated species, a solution of either (S)- or (R)-(1,4-Dioxan-2-yl)methanol and a non-nucleophilic base (e.g., triethylamine or pyridine) would be added.

  • The reaction mixture would be stirred at a controlled temperature until completion, followed by standard aqueous workup and purification by column chromatography.

2. Asymmetric Reaction (e.g., Alkylation):

  • The chiral auxiliary adduct would be dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) would be added dropwise to generate the corresponding enolate.

  • The electrophile (e.g., an alkyl halide) would then be added, and the reaction would be allowed to proceed for a specified time.

  • The reaction would be quenched with a proton source (e.g., saturated aqueous ammonium chloride), followed by extraction, drying of the organic phase, and purification of the diastereomeric products.

3. Determination of Diastereomeric Excess:

  • The ratio of the diastereomeric products would be determined using analytical techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase or by nuclear magnetic resonance (NMR) spectroscopy, often after conversion to a suitable derivative.

4. Cleavage of the Chiral Auxiliary:

  • The purified major diastereomer would be subjected to a cleavage reaction to remove the chiral auxiliary and yield the desired enantiomerically enriched product. This could involve hydrolysis (acidic or basic), reduction (e.g., with LiAlH₄ or NaBH₄), or other methods depending on the nature of the linkage.

  • The final product's enantiomeric excess (e.e.) would be determined, and the chiral auxiliary would ideally be recovered and purified for reuse.

Conclusion and Future Outlook

The lack of direct comparative data for (S)- versus (R)-(1,4-Dioxan-2-yl)methanol highlights a gap in the current understanding of readily accessible chiral auxiliaries. Future research in this area would be invaluable to the synthetic chemistry community. A systematic study evaluating these auxiliaries in a range of common asymmetric transformations would provide the necessary data to assess their utility and potential advantages or disadvantages compared to more established chiral auxiliaries. Such work would contribute to the ever-expanding toolkit available to chemists for the efficient and selective synthesis of chiral molecules.

The Strategic Synthesis of Antiviral Precursors: A Cost-Benefit Analysis of (1,4-Dioxan-2-yl)methanol and its Bio-Renewable Alternative

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of (1,4-Dioxan-2-yl)methanol and the glycerol-derived Solketal as chiral building blocks in the large-scale synthesis of antiviral drugs, focusing on process efficiency, cost-effectiveness, and environmental impact.

In the landscape of pharmaceutical manufacturing, the selection of starting materials is a critical decision that profoundly influences the economic viability, sustainability, and overall efficiency of a drug's production. This is particularly true for complex chiral molecules, where the introduction of specific stereochemistry early in the synthetic route can save numerous steps and significant cost. A case in point is the synthesis of the blockbuster antiviral drug, Tenofovir Alafenamide (TAF), where the chiral intermediate, (R)-(1,4-Dioxan-2-yl)methanol, plays a pivotal role. This guide provides a comprehensive cost-benefit analysis of using (R)-(1,4-Dioxan-2-yl)methanol in large-scale synthesis and compares it with a promising bio-renewable alternative, (R)-Solketal, derived from glycerol.

Executive Summary

(R)-(1,4-Dioxan-2-yl)methanol is a key building block in the industrial synthesis of Tenofovir Alafenamide, a cornerstone of modern HIV and Hepatitis B therapy. Its pre-defined stereocenter and cyclic ether structure are crucial for the drug's efficacy. However, its synthesis and the associated use of 1,4-dioxane, a substance with environmental and health concerns, necessitate an evaluation of greener and more cost-effective alternatives. (R)-Solketal, readily produced from the biodiesel byproduct glycerol, presents a compelling alternative. This guide will demonstrate that while (R)-(1,4-Dioxan-2-yl)methanol is the established route, the synthesis of the necessary chiral fragment from (R)-Solketal offers potential advantages in terms of sustainability and starting material cost, although this is offset by a longer synthetic pathway.

Comparative Analysis: (R)-(1,4-Dioxan-2-yl)methanol vs. (R)-Solketal

The primary application of (R)-(1,4-Dioxan-2-yl)methanol in large-scale synthesis is as a precursor to the PMPA (Tenofovir) side chain of Tenofovir Alafenamide. The alternative, (R)-Solketal, can be theoretically transformed into a similar key intermediate. The following table summarizes the key comparative metrics for the production and use of these two building blocks.

Metric(R)-(1,4-Dioxan-2-yl)methanol(R)-SolketalAnalysis
Starting Material Diethylene glycol, GlycidolGlycerol, AcetoneGlycerol is a widely available and inexpensive byproduct of the biodiesel industry, making the starting material for Solketal more sustainable and potentially lower cost.
Synthesis Yield Moderate to Good (multi-step)High (typically >95% for acetalization)[1]The direct synthesis of Solketal is a high-yielding, single-step reaction. However, subsequent transformations to the required TAF intermediate would add steps and reduce the overall yield.
Purity High purity achievableHigh purity achievableBoth intermediates can be purified to the high standards required for pharmaceutical manufacturing.
Reaction Time Multi-day synthesisShort (hours for Solketal synthesis)[2]The initial synthesis of Solketal is rapid. The overall process time for the complete synthesis of the TAF intermediate from Solketal would need to be compared to the full synthesis time from Diethylene glycol.
Cost (Lab Scale) High (approx. $1000/100g)Low (approx. $50/100g)[3][4]The lab-scale cost of Solketal is significantly lower. Bulk pricing for both would be substantially different but the trend is expected to hold.
Safety & Environment Concerns related to 1,4-dioxaneGenerally considered safer; derived from a renewable feedstock.[5][6]The use of glycerol and acetone is generally preferred from a safety and environmental perspective over processes involving 1,4-dioxane.

Experimental Protocols

Synthesis of (R)-Solketal from Glycerol

This procedure outlines a typical lab-scale synthesis of (R)-Solketal from glycerol and acetone, which can be adapted for larger-scale production.

Materials:

  • Glycerol (1 equivalent)

  • Acetone (10 equivalents)

  • Amberlyst-15 ion-exchange resin (catalyst, 5% w/w of glycerol)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol, acetone, and Amberlyst-15 resin.

  • Heat the mixture to reflux. Water formed during the reaction is removed azeotropically with acetone and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until completion (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Remove the excess acetone under reduced pressure.

  • Dry the crude product over anhydrous sodium sulfate, filter, and purify by vacuum distillation to afford (R)-Solketal as a colorless oil.

Expected Yield: >95%[1]

Conceptual Pathway for TAF Intermediate from (R)-Solketal

While a direct industrial process is not publicly available, a plausible synthetic route from (R)-Solketal to an intermediate suitable for TAF synthesis is outlined below. This pathway involves the transformation of the 1,3-dioxolane ring of Solketal to the 1,4-dioxane ring.

G Solketal (R)-Solketal Tosylation Tosylation (TsCl, Pyridine) Solketal->Tosylation RingOpening Acid-catalyzed Ring Opening Tosylation->RingOpening Cyclization Intramolecular Williamson Ether Synthesis RingOpening->Cyclization Intermediate TAF Dioxane Intermediate Cyclization->Intermediate

Figure 1. Conceptual synthetic workflow from (R)-Solketal to a TAF intermediate.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a chiral building block in a large-scale pharmaceutical synthesis campaign involves a complex interplay of chemical, economic, and regulatory factors. The following diagram illustrates the logical relationships influencing this choice.

G cluster_cost Cost Analysis cluster_synthesis Synthesis Efficiency cluster_sustainability Sustainability & Safety RawMaterial Raw Material Cost Decision Optimal Building Block Selection RawMaterial->Decision ProcessCost Process Cost (Energy, Labor) ProcessCost->Decision WasteDisposal Waste Disposal Cost WasteDisposal->Decision Yield Overall Yield Yield->Decision Purity Product Purity Purity->Decision Throughput Process Throughput Throughput->Decision Renewable Renewable Feedstock Renewable->Decision Safety Process Safety Safety->Decision Environmental Environmental Impact Environmental->Decision

Figure 2. Logical decision-making framework for chiral building block selection.

Conclusion and Future Outlook

The cost-benefit analysis reveals that while (R)-(1,4-Dioxan-2-yl)methanol is the current incumbent in the large-scale synthesis of Tenofovir Alafenamide, the use of (R)-Solketal as a starting material presents a compelling case for future process development. The primary advantages of the Solketal route are the low cost and renewable nature of its precursor, glycerol, and the high-yielding, atom-economical nature of its initial synthesis.

However, the key challenge lies in the efficient and high-yielding conversion of the 1,3-dioxolane ring of Solketal to the required 1,4-dioxane structure of the TAF intermediate. Further research and process optimization in this area are required to fully realize the economic and environmental benefits of this alternative.

For researchers, scientists, and drug development professionals, the exploration of bio-renewable building blocks like Solketal is not just a matter of cost-saving, but a strategic move towards more sustainable and resilient pharmaceutical supply chains. As regulatory pressures and consumer expectations for greener manufacturing practices increase, the transition to such alternatives will become increasingly critical. The data and analysis presented in this guide provide a foundational framework for evaluating such strategic synthetic decisions.

References

Performance of (1,4-Dioxan-2-yl)methanol Derivatives as Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral ligands is paramount in the field of asymmetric catalysis. Among the diverse array of ligand scaffolds, derivatives of (1,4-Dioxan-2-yl)methanol have emerged as a promising class, demonstrating exceptional performance in a variety of catalytic transformations. This guide provides an objective comparison of their performance with alternative ligands, supported by experimental data, to aid in the selection of the optimal catalytic system.

This compound-derived ligands, often featuring a C2-symmetric backbone, have garnered significant attention due to their unique structural and electronic properties. The inherent chirality, derived from readily available sources like tartaric acid, coupled with the conformational rigidity imparted by the dioxane ring, makes them effective in creating a well-defined chiral environment around a metal center. This often translates to high levels of stereocontrol in catalytic reactions.

One of the most notable applications of these ligands is in the realm of asymmetric hydrogenation. Rhodium(I) complexes bearing chiral C2-symmetric phosphine ligands with a 1,4-dioxane backbone have proven to be highly efficient catalysts for the asymmetric hydrogenation of β-substituted enamides and MOM-protected β-hydroxyl enamides. These reactions furnish chiral amines and β-amino alcohols, key building blocks in pharmaceutical synthesis, with excellent enantioselectivities, often ranging from 94% to over 99% enantiomeric excess (ee).[1][2] The 1,4-dioxane backbone is believed to play a critical role in stabilizing the metal-ligand chelate conformation, which is a key factor in achieving high enantioselectivities when compared to analogous ligands lacking this structural feature.[1]

Comparative Performance in Asymmetric Hydrogenation

To provide a clear perspective on the efficacy of this compound-derived ligands, a comparison with other privileged ligand families in the asymmetric hydrogenation of enamides is presented below. Privileged ligands are those that have demonstrated broad applicability and high performance across a range of substrates and reactions.

Ligand FamilySubstrateCatalyst SystemYield (%)ee (%)Key Advantages
This compound Derivatives β-Substituted Enamides[Rh(COD)L]BF4High94 ->99Readily available from tartrates, high enantioselectivity due to rigid backbone.[1][2]
DuPhos α-(Acylamino)acrylates[Rh(COD)(Et-DuPhos)]OTf>95>99Broad substrate scope, high turnover numbers.
BINAP Various Enamides[Rh(BINAP)]ClO4HighHighWell-established, versatile ligand for various hydrogenations.
Josiphos Functionalized Alkenes[Rh(COD)(Josiphos)]BF4>95>99Highly efficient for a wide range of substrates, modular synthesis.

This table presents a generalized comparison based on literature data. Actual performance may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Enamides using a this compound-derived Ligand

A representative experimental procedure for the rhodium-catalyzed asymmetric hydrogenation of a β-substituted enamide is as follows:

  • Catalyst Preparation: In a glovebox, a solution of the chiral this compound-derived phosphine ligand (1.1 mol%) and [Rh(COD)2]BF4 (1.0 mol%) in a suitable solvent (e.g., degassed methanol or dichloromethane) is stirred for 20-30 minutes at room temperature.

  • Reaction Setup: The enamide substrate (1.0 mmol) is dissolved in the same solvent in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-10 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a predetermined time (e.g., 12-24 hours).

  • Work-up and Analysis: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Logical Workflow for Ligand Selection in Asymmetric Catalysis

The process of selecting an appropriate chiral ligand for a specific asymmetric transformation can be systematically approached. The following diagram illustrates a logical workflow for this process.

Ligand_Selection_Workflow cluster_0 Problem Definition cluster_1 Ligand Screening cluster_2 Experimental Optimization cluster_3 Analysis & Selection start Define Target Chiral Molecule & Transformation lit_search Literature Search for Similar Reactions start->lit_search ligand_families Identify Promising Ligand Families (e.g., Dioxane-based, BINAP, DuPhos) lit_search->ligand_families ligand_synthesis Assess Ligand Availability/ Ease of Synthesis ligand_families->ligand_synthesis initial_screening Initial Catalytic Screening of Selected Ligands ligand_synthesis->initial_screening optimization Optimize Reaction Conditions (Solvent, Temp, Pressure, Catalyst Loading) initial_screening->optimization substrate_scope Evaluate Substrate Scope optimization->substrate_scope performance_analysis Analyze Performance Metrics (ee%, Yield, TON/TOF) substrate_scope->performance_analysis final_selection Select Optimal Ligand-Catalyst System performance_analysis->final_selection

Caption: A workflow for the rational selection of chiral ligands in asymmetric catalysis.

Conclusion

Derivatives of this compound represent a valuable class of chiral ligands for asymmetric catalysis, particularly in rhodium-catalyzed hydrogenations. Their performance, characterized by high enantioselectivities, is attributed to the conformationally rigid dioxane backbone. While established ligand families like DuPhos and BINAP offer broader, well-documented applications, dioxane-based ligands provide a potent and readily accessible alternative, especially for specific substrate classes like β-substituted enamides. For researchers aiming to develop efficient and highly selective catalytic systems, the inclusion of this compound-derived ligands in their screening library is highly recommended. Future research will likely expand the application of these versatile ligands to other asymmetric transformations.

References

A Comparative Guide to Chiral Gas Chromatography for the Separation of (1,4-Dioxan-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical analytical challenge in the pharmaceutical industry, where the distinct pharmacological and toxicological profiles of enantiomers necessitate their accurate quantification. (1,4-Dioxan-2-yl)methanol, a chiral building block, requires a robust analytical method for the determination of its enantiomeric purity. While specific application notes for the chiral gas chromatography (GC) separation of this compound are not widely published, a comparative analysis of chiral stationary phases (CSPs) for structurally similar compounds provides a strong foundation for method development. This guide offers a comparison of suitable chiral GC columns and detailed experimental protocols based on available data for analogous compounds.

The most promising approach for the chiral separation of small, polar, cyclic molecules like this compound is the use of capillary GC columns with a cyclodextrin-based chiral stationary phase.[1][2] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their derivatized forms offer a variety of selectivities for enantiomeric separations.[3]

Comparison of Recommended Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is paramount for achieving baseline separation of enantiomers. Based on the successful separation of analogous dioxane and dioxolane derivatives, derivatized β-cyclodextrin columns are highly recommended.[4] A comparison of potentially suitable commercially available CSPs is presented in Table 1.

Table 1: Comparison of Recommended Chiral GC Stationary Phases

Chiral Stationary Phase (CSP)Commercial Column Example(s)Key Characteristics & Recommended ApplicationsPotential for this compound Separation
2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin Restek Rt-bDEXseProven success in separating 4-chloromethyl-2,2-dimethyl-1,3-dioxolane enantiomers.[4] Offers good resolution for a variety of compounds including alcohols, esters, and styrene oxides.[5][6]Very High. The structural similarity of the analyte to successfully separated dioxolane derivatives makes this the primary recommendation.
2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin Restek Rt-bDEXsm, Supelco Astec CHIRALDEX B-DMA versatile CSP for a broad range of chiral compounds found in essential oils, including terpenes, alcohols, and ketones.[7]High. This is a good alternative to the Rt-bDEXse, offering a slightly different selectivity that may be beneficial.
Permethylated β-cyclodextrin Supelco Astec CHIRALDEX B-PM, Restek Rt-bDEXmOne of the most common and broadly applicable chiral phases, particularly for underivatized alcohols and diols.Moderate to High. While less specialized, its general applicability for alcohols makes it a viable screening column.
2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl β-cyclodextrin Restek Rt-bDEXsaProvides unique selectivity for esters and lactones.[8] May offer alternative selectivity for polar compounds.Moderate. The acetyl derivatization changes the interaction mechanism; it could be effective if other phases fail.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results. The following protocol is a recommended starting point for the method development for the chiral separation of this compound enantiomers, based on the successful separation of analogous compounds.[4]

Recommended GC Method for Chiral Separation
  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Column: Restek Rt-bDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness[5]

  • Carrier Gas: Hydrogen or Helium

  • Linear Velocity: 40-70 cm/sec (for Hydrogen)[4]

  • Injection:

    • Injector Temperature: 230 °C

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1 (can be optimized)

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 1 minute

    • Ramp: 2.0 °C/min to 150 °C

    • Final Hold: Hold at 150 °C for 5 minutes

  • Detector:

    • Detector: Flame Ionization Detector (FID)

    • Temperature: 250 °C

  • Sample Preparation:

    • Solvent: Methanol[4]

    • Concentration: 1 mg/mL (adjust as necessary)

Visualization of Experimental Workflow

A systematic approach to method development is essential for efficiently achieving enantiomeric separation. The workflow diagram below illustrates the key steps.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Routine Analysis Sample Prepare this compound Standard in Methanol (e.g., 1 mg/mL) Initial_Screen Initial Screening on Primary Column (Rt-bDEXse) Sample->Initial_Screen Eval_Resolution Evaluate Resolution (Rs) Initial_Screen->Eval_Resolution Optimization Optimize Temperature Program (Rate, Initial/Final Temp) Eval_Resolution->Optimization Rs < 1.5 Carrier_Gas Optimize Carrier Gas Flow Rate / Linear Velocity Eval_Resolution->Carrier_Gas Fine-tune Alternative_Column Screen on Alternative Column (e.g., Rt-bDEXsm) Eval_Resolution->Alternative_Column No Separation Validation Validate Method (Linearity, LOD, LOQ, Precision) Eval_Resolution->Validation Rs >= 1.5 Optimization->Eval_Resolution Carrier_Gas->Eval_Resolution Alternative_Column->Eval_Resolution Routine_Analysis Routine Enantiomeric Purity Analysis Validation->Routine_Analysis

Caption: Workflow for Chiral GC Method Development.

Conclusion

While direct experimental data for the chiral GC separation of this compound is limited, a robust starting point for method development can be derived from the successful separation of structurally related compounds. A chiral stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin (e.g., Restek Rt-bDEXse) is the most promising candidate. By following the detailed experimental protocol and the systematic method development workflow provided, researchers can efficiently establish a reliable method for the enantioselective analysis of this compound, ensuring the quality and stereochemical purity of this important chiral intermediate.

References

A Comparative Guide to the Mass Spectrometric Characterization of Novel (1,4-Dioxan-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel organic compounds is a cornerstone of drug discovery and development. Among these, derivatives of (1,4-Dioxan-2-yl)methanol represent a class of compounds with significant potential due to their versatile chemical scaffold. Accurate characterization is paramount, and mass spectrometry (MS) stands out as a primary analytical tool for providing rapid molecular weight determination and structural information. This guide compares the performance of mass spectrometry for this purpose against other common analytical techniques, providing experimental insights and data.

Overview of Analytical Techniques

The characterization of novel this compound derivatives relies on a suite of analytical methods, each providing unique and complementary information. While mass spectrometry excels at determining mass-to-charge ratios and fragmentation patterns, other techniques like Nuclear Magnetic Resonance (NMR) and chromatography are essential for a complete structural picture.[1][2]

  • Mass Spectrometry (MS): A highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] It provides molecular weight and, through fragmentation (MS/MS), yields clues about the molecule's structure.[1] Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful as they often leave the molecular ion intact.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure determination. NMR provides detailed information about the connectivity and chemical environment of atoms (specifically ¹H and ¹³C) within a molecule.[1][2]

  • Chromatography (GC/LC): Techniques used to separate components of a mixture.[1] Gas Chromatography (GC) is suitable for volatile compounds, while Liquid Chromatography (LC) is used for non-volatile or thermally sensitive molecules.[1][5] Coupling these methods with MS (GC-MS, LC-MS) creates a powerful tool for analyzing complex mixtures.[5]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[1][2]

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique depends on the specific information required. Mass spectrometry offers unparalleled sensitivity and speed for molecular weight determination, making it ideal for high-throughput screening and initial characterization.

Parameter Mass Spectrometry (ESI-MS) NMR Spectroscopy HPLC-UV
Primary Information Molecular Weight, Fragmentation PatternAtomic Connectivity, 3D StructurePurity, Quantification
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)Moderate (nanomole to picomole)
Sample Amount Very Low (µg)High (mg)Low (µg)
Analysis Time Fast (minutes)Slow (minutes to hours)Moderate (minutes)
Structural Info Inferred from fragmentsDefinitiveNone
Hyphenation Excellent (LC-MS, GC-MS)Possible but complex (LC-NMR)[6]Standard with various detectors

Mass Spectrometric Fragmentation of this compound Derivatives

Understanding the fragmentation patterns of the core this compound structure is key to elucidating the structure of its novel derivatives. Under electron ionization (EI) or collision-induced dissociation (CID), the 1,4-dioxane ring is prone to specific cleavage pathways. The molecular ion of 1,4-dioxane itself is observed at an m/z of 88.[7] Fragmentation often involves C-C and C-O bond scission within the ring.[7] For cyclic ethers, common mechanisms include inductive cleavage and α-cleavage.[8]

Below is a generalized workflow for analyzing a novel derivative using tandem mass spectrometry (MS/MS).

G cluster_0 LC-MS/MS Analysis Workflow Sample Derivative in Solution LC LC Separation Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Analysis (Select Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Detect Fragment Ions) CID->MS2 Data Data Interpretation MS2->Data

Caption: Workflow for structural analysis via LC-MS/MS.

The following diagram illustrates a plausible fragmentation pathway for a generic protonated this compound derivative.

G mol [M+H]⁺ Precursor Ion frag1 Fragment A Loss of H₂O mol:f1->frag1:f0 -18 Da frag2 Fragment B Ring Opening mol:f1->frag2:f0 frag4 Fragment D Side Chain Cleavage mol:f1->frag4:f0 -R frag3 Fragment C Loss of CH₂O frag2:f1->frag3:f0 -30 Da

Caption: Generalized MS/MS fragmentation of a dioxane derivative.

Quantitative Data Summary

Tandem mass spectrometry (MS/MS) analysis of two hypothetical derivatives, DXM-A (MW: 250.3) and DXM-B (MW: 310.4), reveals distinct fragmentation patterns useful for their differentiation.

Precursor Ion (m/z) Fragment Ion (m/z) Relative Abundance (%) Proposed Neutral Loss
DXM-A (251.3)233.385H₂O
163.2100 (Base Peak)C₄H₇O₂
119.145C₅H₁₁O₃
DXM-B (311.4)293.490H₂O
223.3100 (Base Peak)C₄H₇O₂
147.260C₇H₁₅O₄

Experimental Protocols

A. Sample Preparation for LC-MS Analysis

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[9] The goal is to dissolve the analyte in a solvent compatible with the LC-MS system and remove any interfering substances like non-volatile salts.[5][9][10]

  • Stock Solution Preparation: Accurately weigh ~1 mg of the derivative and dissolve it in 1 mL of an organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[10]

  • Working Solution Preparation: Perform a serial dilution of the stock solution. A typical starting concentration for direct infusion or LC-MS is between 1-10 µg/mL.[10] Dilute 10 µL of the stock solution into 990 µL of the mobile phase solvent (e.g., 50:50 acetonitrile:water).

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging the instrument's tubing and column.[11]

  • Vial Transfer: Transfer the final solution to a 2 mL glass autosampler vial with a PTFE septum cap.[9][10] Plastic vials should be avoided when using organic solvents to prevent leaching of plasticizers.[9]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general method for analyzing this compound derivatives using a system combining liquid chromatography with a triple quadrupole or Orbitrap mass spectrometer.

  • Instrumentation: HPLC system coupled to an ESI source and a tandem mass spectrometer.

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS: Data-dependent acquisition (DDA) mode, selecting the top 3 most intense ions from the MS1 scan for fragmentation.

  • Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to ensure comprehensive fragmentation.

By combining the high-resolution separation of LC with the sensitive and structurally informative detection of tandem MS, this method provides a robust platform for the characterization of novel this compound derivatives, facilitating their advancement in the drug development pipeline.

References

Comparative Guide to the Biological Activity of Compounds Synthesized from (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of compounds synthesized from the starting material (1,4-Dioxan-2-yl)methanol. The focus is on antiviral, anticancer, and antimicrobial screening data, supported by detailed experimental protocols and visual representations of workflows and biological pathways.

Antiviral Activity of this compound Derivatives

A study by Perry and colleagues explored the synthesis of various dioxane-based compounds as potential inhibitors of Sindbis virus (SINV) replication. Notably, the synthesis commenced from (R)-2-hydroxymethyl-[1]dioxane, a stereoisomer of this compound. Their findings revealed that the starting material itself possesses significant antiviral activity. A series of derivatives were synthesized to explore the structure-activity relationship, with several compounds demonstrating notable efficacy.

Table 1: Antiviral Activity of (R)-2-hydroxymethyl-[1][2]dioxane and its Derivatives against Sindbis Virus
Compound IDStructureEC50 (µM)CC50 (µM)Selectivity Index (SI)
(R)-4 (R)-(1,4-Dioxan-2-yl)methanol3.4>1000>294
8 Bis-dioxane derivative14>1000>71
22 Dithiane derivative20>1000>50
20 Dithiane intermediate1000>1000>1

Data sourced from Perry et al.[2]

Anticancer and Antimicrobial Activities

Extensive literature searches did not yield specific studies detailing the synthesis of compounds directly from this compound followed by anticancer or antimicrobial screening with corresponding IC50 or MIC values. The available research on the anticancer and antimicrobial properties of 1,4-dioxane derivatives is broad and does not specifically focus on this particular starting material.[3][4] Therefore, a direct comparative analysis for these activities cannot be provided at this time.

However, the following sections detail the standard experimental protocols that would be employed for such screenings, providing a framework for future research in this area.

Experimental Protocols

Antiviral Activity Screening: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the efficacy of antiviral compounds.[1]

  • Cell Culture: Seed a 24-well plate with a suitable host cell line (e.g., Vero 76 cells) and grow to a confluent monolayer.[5]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute in culture medium to the final desired concentrations.[5]

  • Infection: Infect the cell monolayers with a known titer of the virus (e.g., Sindbis virus) for a set adsorption period (e.g., 1-2 hours).[6]

  • Treatment: After adsorption, remove the virus inoculum and add an overlay medium (e.g., containing 0.4% agarose) with the various concentrations of the test compound.[6]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques (zones of cell death) are visible in the untreated virus control wells.

  • Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.[1]

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[5]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[7][8]

  • Cell Seeding: Seed a 96-well plate with a cancer cell line of interest (e.g., PC-3 for prostate cancer) at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: The viable cells' mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces cell viability by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][3]

  • Preparation of Microorganism Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[3]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.[2][3]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth), negative (broth only), and sterility (compound and broth) controls.[3]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antiviral Antiviral Screening (e.g., Plaque Reduction Assay) Purification->Antiviral Test Compounds Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial Test Compounds EC50 Determine EC50 Antiviral->EC50 IC50 Determine IC50 Anticancer->IC50 MIC Determine MIC Antimicrobial->MIC

Caption: A generalized workflow for the synthesis and biological screening of compounds derived from this compound.

Hypothetical Signaling Pathway for Anticancer Activity

While specific pathways for derivatives of this compound are not yet elucidated, many anticancer agents function by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis pathway that could be a target for such compounds.

apoptosis_pathway Compound Synthesized Compound (from 1,4-Dioxan-2-yl)methanol Mitochondrial_Stress Mitochondrial Stress Compound->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for novel anticancer compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of (1,4-Dioxan-2-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (1,4-Dioxan-2-yl)methanol, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for maintaining a safe research environment.

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1] Therefore, it must be treated as hazardous waste. The primary disposal method for similar compounds like 1,4-dioxane is incineration.[2] It is crucial to prevent this chemical from entering drains or rivers.[1]

Immediate Safety and Disposal Protocols

All personnel handling this compound should be trained on its specific hazards and the proper disposal procedures.[3][4] Always refer to the Safety Data Sheet (SDS) for the most detailed information before handling the chemical.[5]

Personal Protective Equipment (PPE): Before beginning any procedure, ensure appropriate PPE is worn, including:

  • Protective gloves (nitrile or polyvinyl alcohol)[6]

  • Protective clothing/lab coat

  • Eye and face protection[1][6]

Waste Collection:

  • Container Selection: Collect this compound waste in a sturdy, leak-proof, and chemically compatible container.[7][8] The original container is often a suitable choice.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[7]

  • Segregation: This waste must be segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[1] Store flammable waste separately from oxidizers.[8]

  • Storage: Keep the waste container tightly sealed except when adding waste.[6][7] Store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9][10] Flammable liquid waste should be stored in a fire-rated cabinet.[8][11]

Peroxide Formation Hazard: Like other ethers, this compound has the potential to form explosive peroxides upon exposure to air and light.[3][4][8] To mitigate this risk:

  • Date containers upon receipt and upon opening.[3][4][6]

  • Dispose of opened containers within 6 months and unopened containers within one year.[3][4][6][12]

  • Periodically test for the presence of peroxides, especially for older containers.[6][8] If peroxide crystals are observed, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[6]

Disposal Procedure:

  • Transfer the waste to a closable, labeled salvage container for disposal by an appropriate method.[1]

  • Arrange for a pickup of the hazardous waste through your institution's EHS office or a licensed waste disposal contractor.[3][7][9] Do not attempt to transport hazardous waste yourself.[3]

  • Never dispose of this compound by pouring it down the sink or in the regular trash.[3][7] Evaporation of this chemical as a disposal method is also prohibited.[3][4]

Spill Management: In the event of a spill, it must be cleaned up immediately and the resulting materials treated as hazardous waste.[3][4]

  • Small spills (<1 L): If you are trained and have the appropriate spill kit, you may clean it up. Use absorbent material to confine the spill, double bag the waste in clear plastic bags, label it, and dispose of it as hazardous waste.[6][12]

  • Large spills (>1 L): Evacuate the area and contact your institution's emergency response team or EHS office for assistance.[6][12]

Quantitative Data and Handling Summary

ParameterGuidelineSource(s)
Toxicity Classification Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1]
Disposal Route Hazardous waste collection for incineration. Do not dispose down the drain or in regular trash.[1][2][7]
Incompatible Materials Strong oxidizing agents, strong acids.[1]
Opened Container Storage Limit Dispose of within 6 months of opening.[3][4][6][12]
Unopened Container Storage Limit Dispose of within 1 year of receipt.[3][4][6][12]
Liquid Waste Container Fill Level Do not fill to more than 75% capacity.[11]
Spill Cleanup Treat all spill cleanup materials as hazardous waste.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound is designated for disposal is_spill Is this a spill cleanup? start->is_spill is_expired Is the container past its expiration/storage limit date? peroxide_check Are peroxide crystals visible? is_expired->peroxide_check Yes is_expired->peroxide_check No contact_ehs_peroxide Do NOT move container. Immediately contact EHS. peroxide_check->contact_ehs_peroxide Yes prepare_for_disposal Prepare for disposal: - Ensure container is sealed and intact - Check for proper labeling peroxide_check->prepare_for_disposal No waste_container Place chemical in a labeled, compatible hazardous waste container. Do not exceed 75% capacity. prepare_for_disposal->waste_container is_spill->is_expired No collect_spill Collect spill residue and absorbent materials into a sealed, labeled container. is_spill->collect_spill Yes segregate Segregate from incompatible materials (e.g., strong acids, oxidizing agents). collect_spill->segregate waste_container->segregate store Store in a designated, cool, dry, and well-ventilated area. segregate->store request_pickup Request hazardous waste pickup from EHS or licensed contractor. store->request_pickup end End: Proper Disposal Complete request_pickup->end

References

Essential Safety and Logistical Information for Handling (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of (1,4-Dioxan-2-yl)methanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper waste management.

This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is considered harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Gloves: Butyl rubber or Viton. A double layer of nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.Provides protection against potential skin irritation[1][2][3]. Butyl rubber and Viton are recommended for extended contact with ethers like 1,4-dioxane. Always inspect gloves for integrity before use.
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash Goggles . A Face Shield should be worn in addition to goggles when there is a risk of splashing.Protects against serious eye irritation[1][2][3]. A face shield offers a broader range of protection for the entire face.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient or in case of emergency, a Self-Contained Breathing Apparatus (SCBA) is required[2].Prevents respiratory tract irritation from inhalation of vapors or aerosols[1][4]. An SCBA is essential for emergency situations where vapor concentrations may be high.
Body Protection A flame-retardant lab coat worn over personal clothing. Chemical-resistant apron and closed-toe shoes are also required.Provides a barrier against skin contact and contamination of personal clothing[2][3][4]. Given the flammability potential of related compounds, flame-retardant properties are a prudent precaution.

Experimental Protocol for Safe Handling

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all operations involving this compound.

  • Keep the container tightly closed when not in use and store in a cool, well-ventilated area away from heat and ignition sources[2][4].

  • Have an emergency eyewash station and safety shower readily accessible and tested regularly[2].

2. Handling Procedure:

  • Before handling, wash hands thoroughly.

  • Don all required PPE as outlined in the table above.

  • Carefully open the container in the fume hood, avoiding splashing.

  • Dispense the required amount of the chemical using appropriate tools (e.g., pipette with a bulb, syringe).

  • After dispensing, securely close the container.

  • Wash hands thoroughly after handling, even if gloves were worn.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • For larger spills, evacuate the area and contact the institutional safety office.

  • Ensure adequate ventilation during cleanup.

Disposal Plan

1. Waste Collection:

  • All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • The container should be kept closed and stored in a designated satellite accumulation area.

2. Disposal Method:

  • This compound and its contaminated waste should be disposed of as hazardous chemical waste.

  • The primary recommended method of disposal is through incineration by a licensed hazardous waste disposal company[5]. This is a common and effective method for organic chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash. Improper disposal can lead to environmental contamination[5].

Workflow for Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble Required PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Dispense Chemical handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Wipe Down Work Area handle4->clean1 clean2 Doff PPE Correctly clean1->clean2 dispose1 Collect Contaminated Waste clean2->dispose1 spill Spill Occurs spill_small Small Spill: Absorb & Collect spill->spill_small Small spill_large Large Spill: Evacuate & Report spill->spill_large Large spill_small->dispose1 dispose2 Store in Labeled Container dispose1->dispose2 dispose3 Arrange for Professional Disposal dispose2->dispose3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.